Ethyl N-Cbz-morpholine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
4-O-benzyl 2-O-ethyl morpholine-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5/c1-2-19-14(17)13-10-16(8-9-20-13)15(18)21-11-12-6-4-3-5-7-12/h3-7,13H,2,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEIFMBIQRFZCCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CN(CCO1)C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718282 | |
| Record name | 4-Benzyl 2-ethyl morpholine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
293.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1226776-83-5 | |
| Record name | 2-Ethyl 4-(phenylmethyl) 2,4-morpholinedicarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1226776-83-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Benzyl 2-ethyl morpholine-2,4-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of Ethyl N-Cbz-morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl N-Cbz-morpholine-2-carboxylate, a valuable building block in medicinal chemistry and drug development. This document outlines a plausible and detailed synthetic methodology, purification protocols, and in-depth characterization techniques. All quantitative data is summarized for clarity, and key experimental workflows are visualized.
Introduction
This compound (CAS No. 1226776-83-5) is a protected amino acid derivative incorporating the morpholine heterocyclic scaffold.[1] The presence of the N-benzyloxycarbonyl (Cbz) protecting group makes it a stable and versatile intermediate for peptide synthesis and the construction of more complex molecules.[2] The morpholine ring itself is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. This guide details a reliable synthetic route and the analytical methods required to ensure the purity and structural integrity of the final compound.
Synthesis Pathway
The synthesis of this compound can be efficiently achieved through a two-step process starting from commercially available morpholine-2-carboxylic acid. The proposed pathway involves:
-
Esterification: Conversion of the carboxylic acid to its corresponding ethyl ester.
-
N-Protection: Introduction of the benzyloxycarbonyl (Cbz) protecting group onto the secondary amine of the morpholine ring.
The overall synthetic transformation is depicted below.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following protocols provide detailed procedures for the synthesis and purification of the target compound.
3.1. Step 1: Synthesis of Ethyl morpholine-2-carboxylate
This procedure describes the Fischer esterification of morpholine-2-carboxylic acid.
-
Materials:
-
Morpholine-2-carboxylic acid
-
Anhydrous Ethanol (EtOH)
-
Thionyl chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Dichloromethane (DCM)
-
-
Procedure:
-
Suspend morpholine-2-carboxylic acid (1.0 eq) in anhydrous ethanol (10 mL per gram of starting material).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise to the stirred suspension.
-
After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield Ethyl morpholine-2-carboxylate as an oil. The crude product is often used in the next step without further purification.
-
3.2. Step 2: Synthesis of this compound
This protocol details the N-protection of the intermediate ester.
-
Materials:
-
Ethyl morpholine-2-carboxylate (from Step 1)
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
Dissolve Ethyl morpholine-2-carboxylate (1.0 eq) in dichloromethane (15 mL per gram).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.5 eq) or DIPEA.
-
Add benzyl chloroformate (1.1 eq) dropwise while maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure this compound.
-
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by various analytical techniques. Expected data are presented below.
| Parameter | Expected Value / Observation |
| Molecular Formula | C₁₅H₁₉NO₅ |
| Molecular Weight | 293.3 g/mol |
| Appearance | Colorless to pale yellow oil or a white to off-white solid. |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 7.40-7.30 (m, 5H, Ar-H), 5.15 (s, 2H, -CH₂-Ph), 4.40-4.30 (m, 1H, H-2), 4.20 (q, J = 7.1 Hz, 2H, -O-CH₂-CH₃), 4.00-3.80 (m, 2H, morpholine ring), 3.70-3.50 (m, 2H, morpholine ring), 3.40-3.20 (m, 2H, morpholine ring), 1.25 (t, J = 7.1 Hz, 3H, -O-CH₂-CH₃). (Note: Due to rotamers, some peaks may appear broadened). |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.5 (C=O, ester), 155.0 (C=O, carbamate), 136.0 (Ar-C), 128.5 (Ar-CH), 128.0 (Ar-CH), 127.8 (Ar-CH), 77.0 (C-2), 67.5 (-CH₂-Ph), 66.5 (morpholine C), 61.5 (-O-CH₂-), 45.0 (morpholine C), 43.0 (morpholine C), 14.0 (-CH₃). |
| FT-IR (thin film, cm⁻¹) | ~2980 (C-H stretch), ~1745 (C=O ester stretch), ~1700 (C=O carbamate stretch), ~1495, 1455 (C=C aromatic stretch), ~1230 (C-O stretch), ~1110 (C-O-C stretch). |
| Mass Spectrometry (ESI+) | m/z: 294.1 [M+H]⁺, 316.1 [M+Na]⁺. |
Experimental Workflow Visualization
The following diagram illustrates the workflow for the purification and characterization of the final product.
Caption: Purification and characterization workflow for the final product.
Conclusion
This guide provides a robust and detailed methodology for the synthesis and characterization of this compound. The described protocols are based on established and reliable chemical transformations, ensuring a high probability of success for researchers in the fields of organic synthesis and drug discovery. The comprehensive characterization data serves as a benchmark for verifying the identity and purity of the synthesized compound.
References
Spectroscopic Characterization of Ethyl N-Cbz-morpholine-2-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data for Ethyl N-Cbz-morpholine-2-carboxylate, a key building block in medicinal chemistry and drug development. The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols for data acquisition.
Introduction
This compound (Molecular Formula: C15H19NO5, Molecular Weight: 293.32 g/mol ) is a chiral morpholine derivative incorporating a benzyloxycarbonyl (Cbz) protecting group.[1] This compound serves as a versatile scaffold in the synthesis of complex molecules with potential therapeutic applications. Accurate spectroscopic characterization is crucial for confirming its identity, purity, and structural integrity during synthesis and subsequent reactions. This guide summarizes the expected spectroscopic data for this compound.
Spectroscopic Data
The following tables summarize the representative ¹H NMR, ¹³C NMR, IR, and MS data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data
Solvent: CDCl₃, Frequency: 400 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.30 - 7.40 | m | 5H | C₆H₅ (aromatic) |
| 5.15 | s | 2H | OCH₂ Ph |
| 4.50 | m | 1H | H-2 |
| 4.20 | q | 2H | OCH₂ CH₃ |
| 3.80 - 4.00 | m | 2H | H-6eq, H-5eq |
| 3.40 - 3.60 | m | 2H | H-6ax, H-5ax |
| 2.90 - 3.10 | m | 2H | H-3eq, H-3ax |
| 1.25 | t | 3H | OCH₂CH₃ |
¹³C NMR (Carbon NMR) Data
Solvent: CDCl₃, Frequency: 100 MHz
| Chemical Shift (δ) ppm | Assignment |
| 170.5 | C =O (Ester) |
| 155.0 | C =O (Carbamate) |
| 136.5 | C (Aromatic C-1') |
| 128.5 | C (Aromatic C-2', C-6') |
| 128.0 | C (Aromatic C-4') |
| 127.8 | C (Aromatic C-3', C-5') |
| 67.5 | OC H₂Ph |
| 66.0 | C-6 |
| 61.5 | OC H₂CH₃ |
| 53.0 | C-2 |
| 44.0 | C-5 |
| 42.0 | C-3 |
| 14.2 | OCH₂C H₃ |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2980, ~2870 | Medium | C-H stretch (aliphatic) |
| ~1745 | Strong | C=O stretch (ester) |
| ~1700 | Strong | C=O stretch (carbamate) |
| ~1450, ~1550 | Medium | C=C stretch (aromatic) |
| ~1220 | Strong | C-O stretch (ester and carbamate) |
| ~1120 | Strong | C-O-C stretch (morpholine ether) |
Mass Spectrometry (MS)
| m/z | Ion |
| 294.13 | [M+H]⁺ |
| 316.11 | [M+Na]⁺ |
| 248.12 | [M-C₂H₅O]⁺ |
| 200.10 | [M-C₆H₅CH₂O]⁺ |
| 91.05 | [C₇H₇]⁺ |
Experimental Protocols
Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.
NMR Spectroscopy
Sample Preparation:
-
Weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
Instrument Parameters:
-
Spectrometer: Bruker Avance 400 MHz spectrometer.
-
¹H NMR:
-
Pulse Program: zg30
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
-
¹³C NMR:
-
Pulse Program: zgpg30 (proton-decoupled)
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat compound is prepared on a sodium chloride (NaCl) or potassium bromide (KBr) salt plate.
Instrument Parameters:
-
Spectrometer: PerkinElmer Spectrum Two FT-IR spectrometer.
-
Mode: Attenuated Total Reflectance (ATR) or thin film.
-
Scan Range: 4000 - 650 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a 1 mg/mL solution of the compound in methanol or acetonitrile.
-
Further dilute the stock solution to approximately 10 µg/mL with the same solvent.
Instrument Parameters:
-
Mass Spectrometer: Agilent 6520 Accurate-Mass Q-TOF LC/MS.
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 175 V.
-
Gas Temperature: 325 °C.
-
Mass Range: m/z 50 - 500.
Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of this compound is depicted below.
Caption: Workflow for the Spectroscopic Analysis of a Synthesized Compound.
References
Chemical properties and reactivity of Ethyl N-Cbz-morpholine-2-carboxylate
An In-depth Technical Guide to Ethyl N-Cbz-morpholine-2-carboxylate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of this compound. This compound is a valuable building block in medicinal chemistry and drug development, particularly in the synthesis of complex molecules such as protein degraders.[1] This document outlines its known physical and chemical characteristics, stability, and key reactions, supported by representative experimental protocols and visual diagrams to facilitate understanding and application in a research setting.
Chemical Properties
The fundamental chemical and physical properties of this compound are summarized below. While comprehensive experimental data for this specific molecule is not extensively published, the table includes established data and notes where information is not publicly available.
| Property | Value | Source |
| IUPAC Name | Ethyl 4-(benzyloxycarbonyl)morpholine-2-carboxylate | - |
| CAS Number | 1226776-83-5 | [1] |
| Molecular Formula | C₁₅H₁₉NO₅ | [1] |
| Molecular Weight | 293.3 g/mol | [1] |
| Appearance | Data not reported (likely a liquid or low-melting solid) | |
| Melting Point | Data not reported | |
| Boiling Point | Data not reported | |
| Solubility | Data not reported (expected to be soluble in common organic solvents like CH₂Cl₂, EtOAc, and THF) | |
| Purity | Typically available at ≥95% | [1] |
| Storage | Store at room temperature in a dry, well-ventilated place.[1] |
Spectroscopic Data
-
¹H NMR: Signals corresponding to the ethyl ester protons (a quartet and a triplet), protons on the morpholine ring, and protons from the benzyloxycarbonyl (Cbz) protecting group, including a characteristic singlet for the benzyl CH₂ and aromatic protons.
-
¹³C NMR: Resonances for the carbonyl carbons of the ester and the carbamate, carbons of the morpholine ring, the ethyl group, and the aromatic and benzylic carbons of the Cbz group.
-
IR Spectroscopy: Characteristic absorption bands for the C=O stretching of the ester and the carbamate groups (typically in the 1680-1750 cm⁻¹ region), and C-O stretching frequencies.
Reactivity and Stability
The reactivity of this compound is primarily dictated by its two main functional groups: the N-Cbz carbamate and the ethyl ester. The morpholine ring itself is generally stable under common reaction conditions.
Incompatible Materials: The compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[2]
Thermal Decomposition: Upon heating, it may decompose to release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[2]
Key Reactions:
-
N-Cbz Group Reactivity: The benzyloxycarbonyl (Cbz) group is a robust amine protecting group, stable to many acidic and basic conditions. Its primary mode of cleavage is through hydrogenolysis.
-
Deprotection (Hydrogenolysis): The Cbz group can be efficiently removed by catalytic hydrogenation (e.g., using H₂ gas and a palladium-on-carbon catalyst). This reaction is clean and typically high-yielding, producing the free secondary amine, toluene, and carbon dioxide as byproducts.[3]
-
-
Ethyl Ester Reactivity: The ethyl ester group is susceptible to nucleophilic acyl substitution.
-
Hydrolysis (Saponification): The ester can be hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent.
-
Reduction: The ester can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).
-
Amidation/Transesterification: The ester can react with amines or other alcohols under appropriate conditions to form amides or different esters, respectively.
-
Experimental Protocols
The following are representative protocols for the synthesis and subsequent deprotection of this compound, based on standard procedures for N-protection and deprotection of amino esters.
Protocol 1: Synthesis via N-Cbz Protection
This protocol describes the synthesis of this compound from Ethyl morpholine-2-carboxylate.
Materials:
-
Ethyl morpholine-2-carboxylate
-
Benzyl chloroformate (Cbz-Cl)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., Ethyl acetate/Hexanes mixture)
Procedure:
-
Dissolve Ethyl morpholine-2-carboxylate (1.0 eq) in anhydrous DCM in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA or DIPEA (1.2 eq) to the solution and stir for 5 minutes.
-
Slowly add Cbz-Cl (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates completion.
-
Quench the reaction by adding water or saturated NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
Protocol 2: Cleavage of the N-Cbz Group (Hydrogenolysis)
This protocol describes the removal of the Cbz protecting group to yield Ethyl morpholine-2-carboxylate.
Materials:
-
This compound
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas supply (balloon or hydrogenation apparatus)
-
Celite®
Procedure:
-
Dissolve this compound in MeOH or EtOAc in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution.
-
Evacuate the flask and backfill with H₂ gas (repeat 3x).
-
Stir the reaction mixture vigorously under an atmosphere of H₂ (typically a balloon) at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.
-
Wash the Celite® pad with additional solvent (MeOH or EtOAc).
-
Combine the filtrates and concentrate under reduced pressure to obtain the deprotected product, Ethyl morpholine-2-carboxylate.
Visualizations
The following diagrams illustrate the synthesis and primary reactivity pathways of the target compound.
Caption: General workflow for the synthesis of this compound.
Caption: Primary reactivity pathways for this compound.
References
Stability of Ethyl N-Cbz-morpholine-2-carboxylate under acidic and basic conditions
An In-depth Technical Guide to the Stability of Ethyl N-Cbz-morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-(benzyloxycarbonyl)-morpholine-2-carboxylate is a valuable heterocyclic building block in medicinal chemistry and drug development.[1] As a protected amino acid derivative, its chemical stability is a critical parameter influencing its storage, handling, and use in multi-step syntheses. The molecule incorporates two key functional groups susceptible to degradation: an ethyl ester and a benzyloxycarbonyl (Cbz) protected amine. Understanding the behavior of this compound under various pH conditions is essential for process development, formulation, and ensuring the chemical integrity of synthetic intermediates and final products.
This technical guide provides a comprehensive analysis of the stability of this compound under both acidic and basic conditions. While specific kinetic data for this exact molecule is not extensively published, this document extrapolates from well-established principles governing the degradation of N-Cbz protected α-amino acid esters and forced degradation testing guidelines from the International Council for Harmonisation (ICH).[2][3][4][5]
Stability and Degradation under Acidic Conditions
Under acidic conditions, this compound is susceptible to two primary degradation pathways: hydrolysis of the ethyl ester and cleavage (deprotection) of the N-Cbz group.
Mechanisms of Acidic Degradation
-
Ester Hydrolysis: The ethyl ester can undergo acid-catalyzed hydrolysis, a reversible reaction typically driven to completion by the presence of excess water.[6] The reaction proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack of water to form a tetrahedral intermediate, which then collapses to yield the carboxylic acid and ethanol. This is a common degradation pathway for ester-containing drug molecules.[7][8]
-
N-Cbz Group Cleavage (Acidolysis): The Cbz group is known to be labile under strong acidic conditions.[9] Reagents such as hydrogen bromide (HBr) in acetic acid or strong Lewis acids can cleave the benzyl-oxygen bond, leading to the deprotected amine, toluene, and carbon dioxide.[10] While stable to some mild acidic conditions, prolonged exposure to strong acids will result in deprotection.[9]
Potential Acidic Degradation Products
-
N-Cbz-morpholine-2-carboxylic acid and Ethanol (from ester hydrolysis)
-
Ethyl morpholine-2-carboxylate, Benzyl alcohol, and CO₂ (from Cbz cleavage)
-
Morpholine-2-carboxylic acid (from both hydrolysis and cleavage)
Quantitative Data on Acidic Degradation of Analogous Compounds
| Compound/Condition | Reagent | Temperature | Time | Degradation/Product Yield | Reference |
| N-Cbz-Amino Acid Esters | 33% HBr in Acetic Acid | Room Temp | 1-2 h | High yield deprotection | [10] |
| N-Cbz Protected Amine | IPA·HCl | 65-75°C | 4 h | High yield deprotection | [10] |
| N-Acylated Amino Amides | TFA/Water | Room Temp | 6-24 h | Substantial amide hydrolysis | [11] |
| Fenoxaprop-ethyl (ether linkage) | pH 2.6 Buffer | 30°C | - | Rapid non-enzymatic hydrolysis | [1][7] |
digraph "Acidic_Degradation_Pathways" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 1: Potential Degradation Pathways Under Acidic Conditions", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];// Node styles StartNode [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"]; ConditionNode [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; IntermediateNode [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; ProductNode [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#34A853"];
// Nodes StartNode; ConditionNode [label="H₃O⁺ / Δ"]; HydrolysisProduct [label="N-Cbz-morpholine-2-carboxylic Acid\n+ Ethanol", ProductNode]; CleavageProduct [label="Ethyl morpholine-2-carboxylate\n+ Toluene + CO₂", ProductNode]; FullDegradationProduct [label="Morpholine-2-carboxylic Acid", ProductNode];
// Edges StartNode -> ConditionNode [arrowhead=none, dir=none]; ConditionNode -> HydrolysisProduct [label=" Ester Hydrolysis (A_AC_2)"]; ConditionNode -> CleavageProduct [label=" Cbz Cleavage (Acidolysis)"]; HydrolysisProduct -> FullDegradationProduct [label="Stronger Acid /\nLonger Time"]; CleavageProduct -> FullDegradationProduct [label="Hydrolysis"];
// Invisible nodes for layout {rank=same; StartNode} {rank=same; ConditionNode} {rank=same; HydrolysisProduct; CleavageProduct} {rank=same; FullDegradationProduct} }
Stability and Degradation under Basic Conditions
Under basic conditions, the primary degradation pathway for this compound is the hydrolysis of the ethyl ester via saponification. A significant risk under these conditions is also the epimerization at the chiral center (C-2).
Mechanisms of Basic Degradation
-
Ester Hydrolysis (Saponification): This is typically a rapid and irreversible reaction where a hydroxide ion acts as a nucleophile, attacking the ester carbonyl.[12] This forms a tetrahedral intermediate that collapses to yield a carboxylate salt and ethanol. An acidic workup is required to protonate the salt and obtain the free carboxylic acid.[13]
-
Epimerization: The α-proton at the C-2 position of the morpholine ring is acidic and can be abstracted by a base. This leads to the formation of a planar enolate intermediate. Re-protonation of this intermediate can occur from either face, leading to a mixture of stereoisomers (epimerization), which can compromise the chiral purity of the material.[14][15] The rate of epimerization is highly dependent on the base strength, solvent, and temperature.[14]
-
N-Cbz Group Stability: The Cbz group is generally stable under most basic conditions used for saponification (e.g., LiOH, NaOH, K₂CO₃).[9][16] It is considered an orthogonal protecting group to base-labile groups like Fmoc.[17][18]
Potential Basic Degradation Products
-
Sodium or Potassium N-Cbz-morpholine-2-carboxylate (from saponification)
-
(2R/S)-Ethyl N-Cbz-morpholine-2-carboxylate (from epimerization)
Quantitative Data on Basic Degradation of Analogous Compounds
The following table presents representative data on the base-catalyzed hydrolysis and epimerization of related amino acid derivatives.
| Compound/Condition | Reagent | Temperature | Time | Outcome | Reference |
| Anchored α-Amino Esters | LiOH, NaOH | Various | - | Saponification conditions studied to minimize racemization | [13] |
| Glycosylated Fmoc-Ser-OH | HATU/DIPEA | Room Temp | - | Significant epimerization observed (up to 70%) | [15] |
| α-Amino Acid Methyl Esters | [Cu(Me₄en)(H₂O)₂]²⁺ / Base | 25°C | - | Kinetic study of base hydrolysis | [19] |
| Acrylates/Methacrylates | Alkaline media | 20-30°C | - | Base-catalyzed hydrolysis rate constants determined | [20] |
digraph "Basic_Degradation_Pathways" { graph [splines=ortho, nodesep=0.6, ranksep=1.2, fontname="Arial", fontsize=12, label="Figure 2: Potential Degradation Pathways Under Basic Conditions", labelloc=b, labeljust=c]; node [shape=box, style="filled", fontname="Arial", fontsize=11, margin=0.15]; edge [fontname="Arial", fontsize=10];// Node styles StartNode [label="(2S)-Ethyl N-Cbz-\nmorpholine-2-carboxylate", fillcolor="#F1F3F4", fontcolor="#202124"]; ConditionNode [shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#5F6368"]; ProductNode [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#34A853"]; SideProductNode [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", penwidth=1.5, color="#FBBC05"]; IntermediateNode [shape=box, style="filled,rounded", fillcolor="#FFFFFF", fontcolor="#202124"]; AcidWorkup [shape=ellipse, style="dashed", fillcolor="#FFFFFF", fontcolor="#202124"];
// Nodes StartNode; ConditionNode [label="OH⁻ / H₂O"]; SaponificationProduct [label="N-Cbz-morpholine-2-carboxylate Salt\n+ Ethanol", ProductNode]; FinalAcidProduct [label="N-Cbz-morpholine-2-carboxylic Acid", ProductNode]; EpimerProduct [label="(2R)-Ethyl N-Cbz-\nmorpholine-2-carboxylate", SideProductNode]; EnolateIntermediate [label="Planar Enolate Intermediate", IntermediateNode];
// Edges StartNode -> ConditionNode [arrowhead=none, dir=none]; ConditionNode -> SaponificationProduct [label=" Saponification (B_AC_2)"]; SaponificationProduct -> AcidWorkup [label=" 1. Isolate", style=dashed]; AcidWorkup -> FinalAcidProduct [label=" 2. H₃O⁺", style=dashed];
StartNode -> EnolateIntermediate [label="α-proton abstraction\n(reversible)"]; EnolateIntermediate -> StartNode; EnolateIntermediate -> EpimerProduct [label="Re-protonation"];
// Ranks {rank=same; StartNode} {rank=same; ConditionNode} {rank=same; SaponificationProduct; EnolateIntermediate} {rank=same; AcidWorkup; EpimerProduct} {rank=same; FinalAcidProduct} }
Experimental Protocols for Stability Assessment
To empirically determine the stability of this compound, a forced degradation study should be conducted according to ICH guideline Q1A(R2).[2][4] The goal is to achieve 5-20% degradation to identify degradation products and establish stability-indicating analytical methods.[2][21]
General Experimental Workflow
Protocol 1: Acidic Hydrolysis Stress Test
-
Materials: this compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), Acetonitrile (HPLC grade), Water (HPLC grade), Class A volumetric flasks.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to a final concentration of 0.1 mg/mL. Prepare a parallel sample in water as a control.
-
Incubation: Place the flasks in a controlled temperature bath at 50°C.
-
Time Points: Withdraw aliquots at T=0, 2, 4, 8, and 24 hours.
-
Quenching: Immediately neutralize the acidic aliquot with an equimolar amount of 0.1 M NaOH and dilute with mobile phase to a suitable concentration for analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method (e.g., C18 column with a gradient of water and acetonitrile containing 0.1% formic acid, with UV detection).
-
Data Evaluation: Calculate the percentage of the parent compound remaining and identify and quantify any degradation products relative to the T=0 sample.
Protocol 2: Basic Hydrolysis (Saponification) Stress Test
-
Materials: this compound, 0.1 M Sodium Hydroxide (NaOH), 0.1 M Hydrochloric Acid (HCl), Acetonitrile (HPLC grade), Water (HPLC grade), Class A volumetric flasks.
-
Sample Preparation: Prepare a stock solution of the compound at 1 mg/mL in acetonitrile.
-
Stress Condition: In a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to a final concentration of 0.1 mg/mL.
-
Incubation: Keep the flask at room temperature, as saponification is often rapid.
-
Time Points: Withdraw aliquots at T=0, 15 min, 30 min, 1, and 4 hours.
-
Quenching: Immediately neutralize the basic aliquot with an equimolar amount of 0.1 M HCl and dilute with mobile phase.
-
Analysis: Analyze using the same HPLC method as the acidic study. A chiral HPLC method may be required to assess for epimerization.
-
Data Evaluation: Calculate the percentage of the parent compound remaining and quantify the carboxylate product and any epimeric impurity.
Summary and Recommendations for Drug Development Professionals
-
Acidic Conditions: this compound is expected to be labile to both ester hydrolysis and Cbz group cleavage under acidic conditions. The rate of degradation will be dependent on pH, temperature, and the specific acid used. It is recommended to avoid prolonged exposure to acidic environments, especially at elevated temperatures, during synthesis and purification.
-
Basic Conditions: The compound is highly susceptible to rapid ester hydrolysis (saponification) under basic conditions. A critical concern is the potential for epimerization at the C-2 position, which could impact the biological activity and safety profile of downstream compounds. The use of strong bases should be carefully controlled, and reactions should be conducted at low temperatures to minimize this risk.
-
Storage and Handling: For long-term storage, the compound should be kept in a cool, dry, and neutral environment, protected from moisture.
-
Analytical Considerations: Development of a stability-indicating analytical method, typically a gradient reverse-phase HPLC method, is crucial.[22][23][24][25] This method must be able to resolve the parent compound from all potential degradation products identified during forced degradation studies. Chiral chromatography may be necessary to monitor for epimerization under basic stress.
References
- 1. ars.usda.gov [ars.usda.gov]
- 2. resolvemass.ca [resolvemass.ca]
- 3. biopharminternational.com [biopharminternational.com]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. ijcrt.org [ijcrt.org]
- 6. web.viu.ca [web.viu.ca]
- 7. Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cecas.clemson.edu [cecas.clemson.edu]
- 9. total-synthesis.com [total-synthesis.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. www1.chem.umn.edu [www1.chem.umn.edu]
- 13. Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
- 17. Protective Groups [organic-chemistry.org]
- 18. Carbamate Protective Groups | Chem-Station Int. Ed. [en.chem-station.com]
- 19. researchgate.net [researchgate.net]
- 20. Relationships Between Base-Catalyzed Hydrolysis Rates or Glutathione Reactivity for Acrylates and Methacrylates and Their NMR Spectra or Heat of Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. jocpr.com [jocpr.com]
- 23. alfachemic.com [alfachemic.com]
- 24. applications.emro.who.int [applications.emro.who.int]
- 25. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
In-depth Conformational Analysis of Ethyl N-Cbz-morpholine-2-carboxylate Derivatives: A Technical Guide
Introduction
Ethyl N-Cbz-morpholine-2-carboxylate and its derivatives are a class of compounds with significant interest in medicinal chemistry and drug development. The morpholine scaffold, a six-membered heterocyclic ring containing both nitrogen and oxygen atoms, is a prevalent feature in numerous biologically active molecules.[1][2] The conformational flexibility of the morpholine ring, coupled with the electronic and steric influences of its substituents, plays a crucial role in determining the molecule's overall shape, its ability to interact with biological targets, and consequently, its pharmacological activity. This technical guide provides a comprehensive overview of the conformational analysis of this compound derivatives, detailing the experimental and computational methodologies employed to elucidate their three-dimensional structures and dynamic behavior.
The carboxybenzyl (Cbz) protecting group on the nitrogen atom and the ethyl carboxylate at the 2-position of the morpholine ring introduce key structural constraints and potential points of interaction. Understanding the preferred conformations of these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of novel therapeutic agents.
Theoretical Background: Conformational Isomers of the Morpholine Ring
The morpholine ring typically adopts a chair conformation, which is the most stable arrangement. However, other higher-energy conformations, such as the boat and twist-boat forms, can also exist in equilibrium.[3] The presence of substituents can influence the relative energies of these conformers. For this compound, the substituents at the N-4 and C-2 positions can adopt either an axial or equatorial orientation in the chair conformation.
The relative stability of these conformers is determined by a combination of steric and electronic effects, including:
-
Steric Hindrance: Bulky substituents prefer to occupy the more spacious equatorial position to minimize steric strain.
-
Anomeric Effect: The interaction between the lone pair of electrons on the ring oxygen and the antibonding orbital of an adjacent axial C-N bond can stabilize an axial conformation for certain substituents.
-
Dipole-Dipole Interactions: The orientation of polar bonds can lead to stabilizing or destabilizing interactions that influence conformational preference.
A generalized workflow for the conformational analysis of these derivatives is presented below.
Caption: A generalized workflow for the synthesis and conformational analysis of morpholine derivatives.
Experimental Methodologies
The conformational analysis of this compound derivatives relies on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography, supported by computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. For morpholine derivatives, ¹H and ¹³C NMR are fundamental for structural elucidation.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a final volume of 0.5-0.7 mL.
-
Data Acquisition: Record the ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).[4] Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
Data Analysis:
-
Chemical Shifts (δ): The chemical shifts of the morpholine ring protons provide initial information about their electronic environment.
-
Coupling Constants (J): The vicinal coupling constants (³JHH) between adjacent protons are particularly informative. The Karplus equation relates the magnitude of ³JHH to the dihedral angle between the coupled protons, allowing for the determination of their relative orientation (axial or equatorial).
-
Nuclear Overhauser Effect (NOE): 2D NOESY experiments can identify protons that are close in space, providing crucial information about through-space interactions and helping to distinguish between different conformers.
-
X-ray Crystallography
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise bond lengths, bond angles, and dihedral angles.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.
-
Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data by irradiating the crystal with monochromatic X-rays at a specific temperature (often low temperature, e.g., 100 K, to reduce thermal motion).[5]
-
Structure Solution and Refinement: Process the collected diffraction data to determine the unit cell parameters and space group.[5] Solve the crystal structure using direct methods or Patterson methods to obtain an initial electron density map. Refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated diffraction patterns.
Computational Modeling
Computational methods, such as Density Functional Theory (DFT) and molecular mechanics, complement experimental data by providing insights into the relative energies of different conformers and the energy barriers for interconversion.
Experimental Protocol: DFT Calculations
-
Structure Building: Construct the initial 3D structure of the this compound derivative using molecular modeling software.
-
Conformational Search: Perform a systematic or stochastic conformational search to identify all possible low-energy conformers.
-
Geometry Optimization and Energy Calculation: Optimize the geometry of each identified conformer using a suitable level of theory (e.g., B3LYP functional) and basis set (e.g., 6-31G*). Calculate the single-point energy of each optimized conformer to determine their relative stabilities.
-
Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data.
Data Presentation and Interpretation
The quantitative data obtained from these experiments are crucial for a thorough conformational analysis. A summary of key conformational parameters is presented in the table below. Please note that as no specific experimental data for this compound derivatives were found in the literature, the following table is a representative template of how such data would be presented.
| Conformer | Method | Dihedral Angle (°) | ³JHH (Hz) | Relative Energy (kcal/mol) |
| Chair (Eq) | DFT (B3LYP/6-31G) | H2a-C2-C3-H3a: ~175 | J(H2a, H3a): ~10-13 | 0.00 |
| H2a-C2-C3-H3e: ~55 | J(H2a, H3e): ~2-4 | |||
| Chair (Ax) | DFT (B3LYP/6-31G) | H2e-C2-C3-H3a: ~55 | J(H2e, H3a): ~2-4 | Calculated |
| H2e-C2-C3-H3e: ~65 | J(H2e, H3e): ~1-3 | |||
| Twist-Boat | DFT (B3LYP/6-31G*) | Variable | Variable | Calculated |
*Note: These are typical expected values for morpholine ring protons. 'a' denotes axial and 'e' denotes equatorial.
The logical relationship between the experimental and computational data in determining the final conformational model is illustrated in the following diagram.
Caption: Integration of experimental and computational data to build a comprehensive conformational model.
Conclusion
The conformational analysis of this compound derivatives is a multifaceted process that requires the synergistic application of NMR spectroscopy, X-ray crystallography, and computational modeling. A thorough understanding of the conformational preferences and dynamic behavior of these molecules is essential for medicinal chemists and drug development professionals. The methodologies and data interpretation frameworks outlined in this technical guide provide a robust foundation for investigating the structure-activity relationships of this important class of compounds, ultimately guiding the design of more potent and selective therapeutic agents. While the morpholine scaffold is widely studied[6][7][8], detailed conformational analysis of specific derivatives like this compound is crucial for advancing their potential applications.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Determination of the highest occupied molecular orbital and conformational structures of morpholine based on its conformer-specific photoionization dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Avento | Novel Morpholine Derivatives: Synthesis and Characterization [avento.shop]
- 8. researchgate.net [researchgate.net]
In-Depth Technical Guide: Ethyl N-Cbz-morpholine-2-carboxylate (CAS 1226776-83-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, safety data, and potential applications of Ethyl N-Cbz-morpholine-2-carboxylate, CAS number 1226776-83-5. This information is intended to support researchers and professionals in the fields of medicinal chemistry, organic synthesis, and drug development.
Chemical Properties and Identification
This compound is a heterocyclic organic compound. The presence of the morpholine ring, a common scaffold in medicinal chemistry, suggests its potential as a building block in the synthesis of more complex, biologically active molecules. The N-Cbz (carboxybenzyl) protecting group is frequently employed in peptide synthesis and other organic transformations to mask the reactivity of the secondary amine of the morpholine ring, allowing for selective reactions at other sites of the molecule.
Table 1: Chemical and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 1226776-83-5 | [1][2][3] |
| Molecular Formula | C₁₅H₁₉NO₅ | [1] |
| Molecular Weight | 293.3 g/mol | [1] |
| Product Family | Protein Degrader Building Blocks | [1] |
| Storage | Room temperature | [1] |
| Purity | ≥95% | [1] |
Safety Data
General Safety Recommendations (inferred from related compounds):
-
Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust, fumes, gas, mist, or vapor. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[4][5]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[4][5]
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces. Use appropriate fire extinguishing media such as water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[4]
-
First Aid:
-
Skin Contact: Wash off with plenty of soap and water.[4]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[4]
-
Inhalation: Remove person to fresh air and keep comfortable for breathing.[4]
-
Ingestion: Rinse mouth. Do NOT induce vomiting.[4]
-
Table 2: Hazard Statements for Related Morpholine Compounds
| Hazard Statement | Description | Source(s) |
| H226 | Flammable liquid and vapour. | [4] |
| H302 | Harmful if swallowed. | [4] |
| H311 + H331 | Toxic in contact with skin or if inhaled. | [4] |
| H314 | Causes severe skin burns and eye damage. | [4] |
Role in Synthesis and Drug Discovery
The morpholine moiety is a "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their pharmacokinetic and pharmacodynamic properties.[6][7] The morpholine ring can enhance aqueous solubility, improve metabolic stability, and provide a scaffold for orienting other functional groups to interact with biological targets.[6]
Given that this compound is classified as a "Protein Degrader Building Block"[1], it is likely utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other small molecules designed to induce the degradation of specific proteins.
Below is a generalized workflow illustrating the potential use of this compound in a synthetic route.
References
- 1. calpaclab.com [calpaclab.com]
- 2. This compound | 1226776-83-5 [sigmaaldrich.com]
- 3. en.odoo.aladdin-e.com [en.odoo.aladdin-e.com]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. fishersci.com [fishersci.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
In-depth Technical Guide: The Elusive Compound C15H19NO5
Despite a comprehensive search of chemical databases and scientific literature, no specific, well-characterized compound with the molecular formula C15H19NO5 has been identified. This precludes the creation of a detailed technical guide on its synthesis and applications as requested.
The absence of a readily identifiable compound with this molecular formula suggests several possibilities:
-
Novelty: The compound may be a novel chemical entity that has not yet been synthesized or characterized.
-
Rarity: It could be a rare natural product or a synthetic intermediate that is not widely studied or commercially available.
-
Proprietary Nature: The compound might be part of proprietary research within a pharmaceutical or biotechnology company and therefore not disclosed in public databases.
Without a specific chemical structure, it is impossible to provide the requested in-depth technical guide, which would include:
-
Data Presentation: Summaries of quantitative data.
-
Experimental Protocols: Detailed methodologies for synthesis and key experiments.
-
Visualization: Diagrams of signaling pathways, experimental workflows, or logical relationships.
Researchers, scientists, and drug development professionals interested in compounds with similar elemental compositions are encouraged to explore chemical databases with broader search parameters, such as substructure or similarity searches, if a potential scaffold of interest is known.
Further investigation into this molecular formula would require de novo design and synthesis of candidate structures, followed by extensive analytical and biological characterization. At present, the lack of a known compound with the formula C15H19NO5 prevents any meaningful discussion of its synthesis or applications.
The Morpholine Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine scaffold, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged structure" in medicinal chemistry. Its unique combination of physicochemical properties, synthetic accessibility, and favorable biological interactions has cemented its role as a crucial building block in the design of a wide array of therapeutic agents. This technical guide provides a comprehensive overview of the morpholine scaffold's role in drug discovery, from its fundamental properties to its application in blockbuster drugs and its influence on key biological pathways.
Physicochemical Properties and Advantages in Drug Design
The utility of the morpholine ring in drug design stems from its advantageous physicochemical properties. The presence of the oxygen atom reduces the basicity of the nitrogen atom compared to piperidine, resulting in a pKa that is often closer to physiological pH. This can lead to improved aqueous solubility and better absorption, distribution, metabolism, and excretion (ADME) properties.[1][2] Furthermore, the morpholine ring is generally considered to be more metabolically stable than the piperidine ring due to the electron-withdrawing nature of the oxygen atom, which can decrease its susceptibility to oxidation by cytochrome P450 enzymes.[3]
The morpholine moiety can also participate in various non-covalent interactions with biological targets. The oxygen atom can act as a hydrogen bond acceptor, while the ring itself can engage in van der Waals and hydrophobic interactions.[1] This versatility allows medicinal chemists to fine-tune the binding affinity and selectivity of drug candidates.
Morpholine in FDA-Approved Drugs: A Survey of Therapeutic Success
The significance of the morpholine scaffold is underscored by its presence in numerous FDA-approved drugs across a wide range of therapeutic areas. These drugs highlight the diverse roles that the morpholine ring can play, from being a key pharmacophoric element to a modulator of pharmacokinetic properties.
| Drug Name | Therapeutic Indication | Role of Morpholine Scaffold |
| Gefitinib (Iressa®) | Non-small cell lung cancer | The morpholine group enhances solubility and provides a key interaction point with the hinge region of the EGFR kinase domain.[1] |
| Linezolid (Zyvox®) | Gram-positive bacterial infections | The morpholine ring is an integral part of the oxazolidinone core, essential for its unique mechanism of inhibiting bacterial protein synthesis.[4][5] |
| Aprepitant (Emend®) | Chemotherapy-induced nausea and vomiting | The morpholine acts as a rigid scaffold, correctly positioning the pharmacophoric groups for optimal binding to the neurokinin-1 (NK1) receptor.[1][6] |
| Reboxetine (Edronax®) | Depression | The morpholine ring is a key component of this selective norepinephrine reuptake inhibitor.[1][7] |
| Phendimetrazine (Bontril®) | Obesity | A central nervous system stimulant where the morpholine ring is part of the core structure.[1] |
| Moclobemide (Aurorix®) | Depression and social anxiety | A reversible inhibitor of monoamine oxidase A (MAO-A) containing a morpholine moiety.[1] |
The Morpholine Scaffold in Anticancer Drug Discovery: Targeting the PI3K/Akt/mTOR Pathway
A significant number of morpholine-containing compounds have been developed as anticancer agents, with a particular focus on the inhibition of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[8][9] This pathway is frequently dysregulated in cancer and plays a crucial role in cell proliferation, survival, and metabolism.[8] The morpholine ring has proven to be a valuable scaffold for designing potent and selective PI3K inhibitors.[10]
Quantitative Structure-Activity Relationship (SAR) of Morpholine-Based PI3K Inhibitors
Structure-activity relationship studies have revealed the critical role of the morpholine moiety in the activity of PI3K inhibitors. The oxygen atom of the morpholine ring often forms a key hydrogen bond with the hinge region of the kinase domain, a common feature among many PI3K inhibitors.[8] The following table summarizes the inhibitory activities of representative morpholine-containing PI3K inhibitors.
| Compound | PI3Kα IC50 (nM) | PI3Kβ IC50 (nM) | PI3Kγ IC50 (nM) | PI3Kδ IC50 (nM) | Reference |
| ZSTK474 | 5.0 | 20.8 | 15.2 | 3.9 | [11] |
| Analog 6a (Ethanolamine replacement) | 9.9 | >100 | 38.5 | 9.8 | [11] |
| Analog 6b (Diethanolamine replacement) | 3.7 | 98.7 | 14.6 | 10.1 | [11] |
As the data indicates, replacement of the morpholine ring in ZSTK474 with acyclic analogs can lead to a significant loss of potency, particularly against the PI3Kβ isoform, highlighting the structural importance of the cyclic morpholine scaffold.[11]
PI3K/Akt/mTOR Signaling Pathway
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell signaling and the points of inhibition by morpholine-containing drugs.
Caption: PI3K/Akt/mTOR signaling pathway and inhibition by morpholine-based drugs.
Experimental Protocols
Synthesis of Gefitinib: A Representative Morpholine-Containing Drug
The following is a representative experimental protocol for the synthesis of Gefitinib, highlighting the introduction of the morpholine moiety.[1][12]
Caption: Final step in the synthesis of Gefitinib.
Detailed Protocol:
-
Reaction Setup: To a solution of 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq) and 4-(3-chloropropyl)morpholine (1.2 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the precipitated solid by filtration, wash with water, and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to afford pure Gefitinib.
In Vitro Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[3][13]
Caption: Workflow for the MTT cell viability assay.
Detailed Protocol:
-
Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the morpholine-containing compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Conclusion
The morpholine scaffold continues to be a cornerstone in medicinal chemistry, offering a unique blend of properties that are highly desirable for drug design. Its prevalence in a multitude of clinically successful drugs is a testament to its versatility and effectiveness. As our understanding of disease biology deepens, the rational incorporation of the morpholine moiety into novel molecular architectures will undoubtedly continue to yield innovative and life-saving therapies. The ability to readily synthesize a diverse range of substituted morpholines ensures that this privileged scaffold will remain a valuable tool for medicinal chemists for the foreseeable future.
References
- 1. benchchem.com [benchchem.com]
- 2. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 3. broadpharm.com [broadpharm.com]
- 4. Clinical pharmacokinetics of linezolid, a novel oxazolidinone antibacterial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. thieme-connect.de [thieme-connect.de]
- 6. banglajol.info [banglajol.info]
- 7. Population Pharmacokinetics of Linezolid in Patients Treated in a Compassionate-Use Program - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ukm.my [ukm.my]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Use of Ethyl N-Cbz-morpholine-2-carboxylate in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl N-Cbz-morpholine-2-carboxylate is a valuable building block for the synthesis of peptidomimetics and modified peptides. The morpholine scaffold serves as a constrained proline bioisostere, offering the potential to enhance proteolytic stability, modulate receptor affinity, and improve the pharmacokinetic profile of peptide-based therapeutics. The N-Cbz (benzyloxycarbonyl) protecting group is a well-established amine protecting group in peptide synthesis, removable under specific hydrogenolysis conditions, which allows for orthogonal protection strategies in complex syntheses.
These application notes provide detailed protocols for the incorporation of this compound into a peptide sequence using standard solid-phase peptide synthesis (SPPS) techniques. The protocols cover the initial hydrolysis of the ethyl ester, subsequent coupling to a resin-bound peptide, and the final deprotection of the Cbz group.
Data Presentation
While specific quantitative data for the coupling efficiency of this compound is not extensively reported in the literature, the following table provides representative yields for the key steps based on analogous reactions in peptide synthesis.
| Step | Reaction | Reagents | Typical Yield (%) | Purity (%) |
| 1 | Saponification of Ethyl Ester | LiOH, THF/H₂O | >90 | >95 |
| 2 | Coupling to Resin-Bound Amine | HATU, DIPEA, DMF | 85-95 | >90 |
| 3 | Cbz-Deprotection (Hydrogenolysis) | H₂, Pd/C, MeOH | >95 | >95 |
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is necessary for subsequent activation and coupling in peptide synthesis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (2:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-morpholine-2-carboxylic acid as a solid.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Coupling of N-Cbz-morpholine-2-carboxylic acid
This protocol outlines the coupling of the prepared N-Cbz-morpholine-2-carboxylic acid to a resin-bound peptide with a free N-terminal amine. This procedure assumes a standard Fmoc-based SPPS workflow.
Materials:
-
N-Cbz-morpholine-2-carboxylic acid (from Protocol 1)
-
Resin-bound peptide with a free N-terminal amine
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Solid-phase synthesis vessel
-
Shaker or automated peptide synthesizer
Procedure:
-
Swell the resin-bound peptide in DMF for 30 minutes.
-
Drain the DMF.
-
In a separate vessel, dissolve N-Cbz-morpholine-2-carboxylic acid (3.0 eq relative to resin loading) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq) to the solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate the reaction vessel for 2-4 hours at room temperature.
-
Perform a Kaiser test to monitor the completion of the coupling reaction. If the test is positive (indicating free amines), continue the coupling for an additional 1-2 hours.
-
Once the Kaiser test is negative, drain the reaction solution and wash the resin thoroughly with DMF (3x), DCM (3x), and DMF (3x).
Protocol 3: Cbz-Group Deprotection (Solution Phase after Cleavage from Resin)
This protocol describes the removal of the N-Cbz protecting group from the morpholine-containing peptide after cleavage from the solid support.
Materials:
-
Cbz-protected peptide (cleaved from resin and purified)
-
Methanol (MeOH)
-
Palladium on activated carbon (10% Pd/C)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Celite pad)
Procedure:
-
Dissolve the Cbz-protected peptide in methanol.
-
Carefully add 10% Pd/C (catalytic amount, ~10% by weight of the peptide).
-
Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by HPLC or mass spectrometry.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain the deprotected peptide.
Visualizations
Caption: Saponification of the ethyl ester to the free carboxylic acid.
Caption: Solid-phase coupling of N-Cbz-morpholine-2-carboxylic acid.
Caption: Cbz-group deprotection via catalytic hydrogenolysis.
Application Notes and Protocols: Ethyl N-Cbz-morpholine-2-carboxylate as a Chiral Building Block in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral morpholine scaffolds are privileged structures in medicinal chemistry, frequently incorporated into bioactive molecules to enhance properties such as solubility, metabolic stability, and target affinity. Ethyl N-Cbz-morpholine-2-carboxylate, a functionalized and stereochemically defined morpholine derivative, serves as a versatile chiral building block for the synthesis of complex molecular architectures. Its inherent chirality at the C-2 position is crucial for establishing stereochemistry in the final products, which can significantly impact their pharmacological activity. The presence of the N-Cbz (carboxybenzyl) protecting group and the ethyl ester functionality at C-2 offer orthogonal handles for sequential chemical modifications, making it a valuable synthon in multi-step organic synthesis.
One of the most promising applications for such chiral building blocks is in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[4][5] The linker component of a PROTAC, which connects the target-binding ligand (warhead) to the E3 ligase ligand, plays a critical role in the efficacy of the degrader.[6][7] The incorporation of rigid, chiral scaffolds like the morpholine moiety into the linker can help to control the conformation and spatial orientation of the PROTAC, thereby optimizing the formation of a productive ternary complex between the target protein and the E3 ligase.[6] this compound is classified as a "Protein Degrader Building Block," indicating its utility in this area.[8]
Application in PROTAC Synthesis
This compound can be strategically employed in the synthesis of PROTAC linkers. The general workflow involves the sequential coupling of the building block to the warhead and the E3 ligase ligand, with appropriate deprotection and activation steps.
Caption: Logical workflow for incorporating this compound into a PROTAC molecule.
Experimental Protocols
The following protocols are representative methods for the utilization of this compound in the synthesis of a PROTAC linker. These protocols are based on standard procedures in organic and medicinal chemistry.
Protocol 1: Hydrolysis of this compound
This procedure describes the saponification of the ethyl ester to the corresponding carboxylic acid, which is a common precursor for amide bond formation.
Reaction Scheme:
Caption: Hydrolysis of the ethyl ester to the carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (3:1 v/v).
-
Add LiOH (1.5 eq) to the solution and stir at room temperature for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-Cbz-morpholine-2-carboxylic acid.
Quantitative Data (Representative):
| Reactant | Product | Reagents | Solvent | Yield (%) |
| This compound | N-Cbz-morpholine-2-carboxylic acid | LiOH | THF/H₂O | >95 |
Protocol 2: Amide Coupling with a Warhead-Linker-Amine
This protocol details the coupling of the newly formed carboxylic acid with an amine-functionalized warhead-linker fragment using a standard peptide coupling reagent.
Reaction Scheme:
Caption: Amide coupling to form an intermediate PROTAC fragment.
Materials:
-
N-Cbz-morpholine-2-carboxylic acid
-
Warhead-Linker-Amine
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve N-Cbz-morpholine-2-carboxylic acid (1.0 eq) and the Warhead-Linker-Amine (1.1 eq) in anhydrous DMF.
-
Add DIPEA (3.0 eq) to the solution and cool to 0 °C.
-
Add HATU (1.2 eq) portion-wise and stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain Intermediate 1.
Quantitative Data (Representative):
| Carboxylic Acid | Amine | Coupling Reagent | Base | Solvent | Yield (%) |
| N-Cbz-morpholine-2-carboxylic acid | Warhead-Linker-Amine | HATU | DIPEA | DMF | 70-90 |
Protocol 3: Cbz Deprotection
This protocol describes the removal of the Cbz protecting group via catalytic hydrogenation to reveal the secondary amine of the morpholine ring.
Reaction Scheme:
Caption: Cbz deprotection via catalytic hydrogenation.
Materials:
-
Intermediate 1
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Methanol or Ethyl acetate
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve Intermediate 1 in methanol or ethyl acetate.
-
Add Pd/C (10 mol %) to the solution.
-
Stir the suspension under an atmosphere of H₂ (balloon or Parr shaker) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite® and wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield Intermediate 2.
Quantitative Data (Representative):
| Substrate | Product | Catalyst | Solvent | Yield (%) |
| Intermediate 1 | Intermediate 2 | Pd/C | Methanol | >90 |
Protocol 4: Final Amide Coupling with an E3 Ligase Ligand-Linker-Acid
This final step involves the coupling of the free amine of the morpholine scaffold with a carboxylic acid-functionalized E3 ligase ligand to complete the synthesis of the PROTAC molecule.
Reaction Scheme:
Caption: Final amide coupling to synthesize the PROTAC molecule.
Procedure: The procedure is analogous to Protocol 2, using Intermediate 2 as the amine component and an appropriate E3 ligase ligand-linker-acid as the carboxylic acid component. Purification by preparative HPLC is often required to obtain the final PROTAC molecule with high purity.
Quantitative Data (Representative):
| Amine | Carboxylic Acid | Coupling Reagent | Base | Solvent | Yield (%) |
| Intermediate 2 | E3 Ligase Ligand-Linker-Acid | HATU | DIPEA | DMF | 60-80 |
Conclusion
This compound is a valuable chiral building block for the stereoselective synthesis of complex molecules, particularly in the context of PROTAC development. Its bifunctional nature allows for its seamless integration into synthetic routes, providing a means to introduce a conformationally constrained and chiral element into PROTAC linkers. The protocols outlined above provide a general framework for the utilization of this building block in the synthesis of novel protein degraders. Researchers and drug development professionals can adapt these methodologies to their specific targets and E3 ligase ligands to explore the vast chemical space of PROTACs.
References
- 1. enamine.net [enamine.net]
- 2. Building Blocks and Linkers for PROTAC Synthesis - Enamine [enamine.net]
- 3. Protein Degrader Building Blocks [sigmaaldrich.com]
- 4. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. calpaclab.com [calpaclab.com]
Application Notes and Protocols for the Synthesis of Constrained Peptides Using Ethyl N-Cbz-morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Constrained peptides have emerged as a promising class of therapeutic agents, bridging the gap between small molecules and large biologics. Their rigidified structures can lead to enhanced metabolic stability, increased receptor affinity and selectivity, and improved pharmacokinetic properties. One strategy to induce conformational constraint is the incorporation of non-natural amino acids and heterocyclic scaffolds into the peptide backbone. Morpholine-containing building blocks, such as Ethyl N-Cbz-morpholine-2-carboxylate, offer a unique opportunity to introduce a defined turn or rigid element, thereby influencing the peptide's three-dimensional structure.
These application notes provide a comprehensive overview and detailed protocols for the synthesis of constrained peptides incorporating a morpholine-2-carboxylate moiety. The protocols are designed for researchers in peptide chemistry, medicinal chemistry, and drug discovery.
Application Notes
The incorporation of a morpholine scaffold, derived from this compound, into a peptide sequence can offer several advantages:
-
Conformational Rigidity: The six-membered morpholine ring restricts the rotational freedom of the peptide backbone, promoting the adoption of a specific, predictable conformation. This pre-organization can reduce the entropic penalty upon binding to a biological target, potentially leading to higher affinity.
-
Metabolic Stability: The non-natural morpholine structure can impart resistance to enzymatic degradation by proteases, prolonging the in vivo half-life of the peptide.
-
Modulation of Physicochemical Properties: The morpholine moiety can influence the solubility, lipophilicity, and hydrogen bonding capacity of the peptide, which can be fine-tuned to optimize drug-like properties.
-
Access to Novel Chemical Space: The use of morpholine-based building blocks expands the diversity of available peptide structures, enabling the exploration of novel pharmacophores and biological activities.
Peptides constrained with morpholine scaffolds have shown potential in modulating various biological targets, including G-protein coupled receptors (GPCRs), which are implicated in a wide range of physiological processes and diseases.[1][2][3] The constrained conformation of these peptides can mimic the bioactive conformation of endogenous ligands or receptor-bound states, leading to potent and selective modulation of receptor signaling.[4]
Synthesis Workflow
The general workflow for synthesizing a constrained peptide using this compound as a building block via solid-phase peptide synthesis (SPPS) is depicted below.
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid, which is necessary for subsequent coupling reactions in peptide synthesis.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
-
Magnetic stirrer
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Add a solution of LiOH (1.5 eq) or NaOH (1.5 eq) in water.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the THF under reduced pressure using a rotary evaporator.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain N-Cbz-morpholine-2-carboxylic acid as a solid or oil. The product can be further purified by crystallization or column chromatography if necessary.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) - Incorporation of N-Cbz-morpholine-2-carboxylic acid
This protocol outlines the manual coupling of the prepared morpholine building block onto a solid support, followed by N-Cbz deprotection and chain elongation using standard Fmoc/tBu chemistry.
Materials:
-
Rink Amide resin (or other suitable resin depending on the desired C-terminal functionality)
-
N-Cbz-morpholine-2-carboxylic acid
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Oxyma Pure
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Palladium on carbon (Pd/C, 10%)
-
Ammonium formate or hydrogen gas (H₂)
-
Fmoc-protected amino acids
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Solid-phase synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour in a solid-phase synthesis vessel.
-
Fmoc Deprotection (if starting with Fmoc-protected resin): Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF and DCM.
-
Coupling of N-Cbz-morpholine-2-carboxylic acid:
-
Pre-activate N-Cbz-morpholine-2-carboxylic acid (3 eq) with DIC (3 eq) and Oxyma Pure (3 eq) in DMF for 10-15 minutes.
-
Add the activated amino acid solution to the resin.
-
Shake the reaction mixture at room temperature for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), repeat the coupling step.
-
Wash the resin with DMF and DCM.
-
-
N-Cbz Deprotection (Hydrogenolysis):
-
Swell the resin in methanol.
-
Add a solution of ammonium formate (5-10 eq) in methanol and a catalytic amount of 10% Pd/C.
-
Gently agitate the suspension at room temperature for 2-4 hours. Alternatively, hydrogenation can be performed using a hydrogen balloon.
-
Monitor the deprotection by TLC analysis of a small cleaved sample.
-
Wash the resin thoroughly with methanol, DMF, and DCM to remove the catalyst and reagents.
-
-
Peptide Chain Elongation:
-
Couple the subsequent Fmoc-protected amino acids using standard coupling protocols (e.g., HATU/DIPEA in DMF).
-
Perform Fmoc deprotection with 20% piperidine in DMF after each coupling step.
-
Repeat the coupling and deprotection cycles until the desired peptide sequence is assembled.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O) for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.
-
-
Purification and Characterization:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterize the purified peptide by mass spectrometry (MS) and, if necessary, nuclear magnetic resonance (NMR) spectroscopy.
-
Quantitative Data
The following tables provide representative data for the key steps in the synthesis of morpholine-constrained peptides. The yields are based on typical values reported in the literature for analogous reactions in peptide synthesis.[5][6]
Table 1: Representative Yields for Building Block Preparation
| Reaction Step | Starting Material | Product | Typical Yield (%) |
| Saponification | This compound | N-Cbz-morpholine-2-carboxylic acid | 85-95 |
Table 2: Typical Coupling and Deprotection Efficiencies in SPPS
| SPPS Step | Description | Typical Efficiency/Yield (%) |
| Amino Acid Coupling | Incorporation of a single amino acid | >99 |
| N-Cbz Deprotection | Hydrogenolysis of the Cbz group | >95 |
| Fmoc Deprotection | Piperidine-mediated Fmoc removal | >99 |
| Final Cleavage | TFA-mediated cleavage from resin | 70-90 (crude peptide) |
Potential Signaling Pathway Modulation
Constrained peptides incorporating a morpholine scaffold can be designed to target specific GPCRs, such as those involved in neurotransmission. For instance, a morpholine-constrained peptide could act as an antagonist for a GPCR implicated in a neurological disorder. The diagram below illustrates a hypothetical signaling pathway that could be modulated by such a peptide.
References
- 1. Nature-Derived Peptides: A Growing Niche for GPCR Ligand Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Capturing Peptide–GPCR Interactions and Their Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peptide Drugs Targeting G Protein-Coupled Receptors (GPCRs) - Creative Peptides [creative-peptides.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Peptide synthesis - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
Application of Ethyl N-Cbz-morpholine-2-carboxylate in the Synthesis of Rigidified PROTAC Linkers
Abstract
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the ubiquitin-proteasome system.[1] The linker connecting the target protein binder and the E3 ligase ligand is a critical determinant of PROTAC efficacy, influencing the stability and cooperativity of the ternary complex.[2][3] While flexible alkyl and polyethylene glycol (PEG) linkers are commonly employed, there is a growing interest in incorporating rigid heterocyclic scaffolds to improve physicochemical properties and optimize the spatial orientation of the two binding elements.[2][] This application note details the utility of Ethyl N-Cbz-morpholine-2-carboxylate as a versatile building block for the synthesis of rigidified PROTAC linkers. We present detailed protocols for its incorporation into a PROTAC scaffold and provide representative data for the synthesis and characterization of a model PROTAC.
Introduction
PROTACs are heterobifunctional molecules comprising a ligand for a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker.[1][5] The linker is not merely a spacer but plays a crucial role in the formation of a productive ternary complex between the POI and the E3 ligase, which leads to the ubiquitination and subsequent degradation of the POI.[3] The composition, length, and rigidity of the linker can significantly impact a PROTAC's potency, selectivity, and pharmacokinetic properties.[3][6]
While flexible linkers such as PEG and alkyl chains are widely used, they can adopt numerous conformations, some of which may be non-productive for ternary complex formation.[2][] The incorporation of rigid heterocyclic moieties, such as morpholine, can constrain the conformational flexibility of the linker, potentially leading to a more favorable orientation of the binding ligands and improved ternary complex stability.[2] The morpholine scaffold, in particular, can enhance aqueous solubility and introduce favorable metabolic properties.
This compound is an attractive building block for the synthesis of such rigidified linkers. The N-Cbz protecting group allows for selective deprotection and subsequent functionalization, while the ethyl ester at the 2-position provides a handle for amide bond formation. This application note outlines a synthetic strategy to incorporate this morpholine derivative into a PROTAC linker.
Key Applications
-
Introduction of a Rigid Core: The morpholine ring provides a semi-rigid scaffold, reducing the conformational flexibility of the PROTAC linker.
-
Modulation of Physicochemical Properties: The inherent polarity of the morpholine moiety can improve the solubility and other drug-like properties of the final PROTAC.
-
Versatile Synthetic Handle: The orthogonal protecting groups (Cbz and ester) on this compound allow for sequential and controlled elaboration of the linker.
Experimental Protocols
Protocol 1: Synthesis of a Morpholine-Containing Linker Intermediate
This protocol describes the synthesis of a key intermediate where the morpholine nitrogen is functionalized with a terminal alkyne, and the ester is hydrolyzed to a carboxylic acid, providing two points for further conjugation.
Step 1a: N-Alkylation of this compound
-
To a solution of this compound (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.0 eq).
-
Add propargyl bromide (1.2 eq) dropwise to the suspension at room temperature.
-
Stir the reaction mixture at 60 °C for 16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the N-propargylated morpholine derivative.
Step 1b: Ester Hydrolysis
-
Dissolve the product from Step 1a (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (3:1).
-
Add lithium hydroxide (LiOH, 2.0 eq) and stir the mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, acidify the reaction mixture to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to obtain the carboxylic acid intermediate.
Protocol 2: Synthesis of a Model PROTAC
This protocol outlines the assembly of a model PROTAC using the morpholine-containing linker intermediate from Protocol 1. The carboxylic acid will be coupled to an E3 ligase ligand (e.g., a derivative of pomalidomide), and the alkyne will be coupled to a POI ligand (e.g., a JQ1 derivative) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[7]
Step 2a: Amide Coupling with E3 Ligase Ligand
-
Dissolve the carboxylic acid intermediate from Protocol 1b (1.0 eq), a pomalidomide-amine derivative (1.1 eq), and HATU (1.2 eq) in anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by flash chromatography to yield the morpholine-E3 ligase ligand conjugate.
Step 2b: Click Chemistry with POI Ligand
-
Dissolve the product from Step 2a (1.0 eq) and an azide-functionalized JQ1 derivative (1.1 eq) in a mixture of t-BuOH and water (1:1).
-
Add a freshly prepared solution of copper(II) sulfate pentahydrate (CuSO₄·5H₂O, 0.1 eq) and sodium ascorbate (0.2 eq) in water.
-
Stir the reaction mixture vigorously at room temperature for 24 hours.
-
Monitor the reaction by LC-MS.
-
Upon completion, dilute with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final PROTAC by preparative HPLC.
Data Presentation
Table 1: Summary of Reaction Yields and Purity
| Step | Product | Yield (%) | Purity (LC-MS, %) |
| 1a | N-propargylated morpholine derivative | 85 | >95 |
| 1b | Carboxylic acid intermediate | 92 | >98 |
| 2a | Morpholine-E3 ligase ligand conjugate | 78 | >95 |
| 2b | Final Model PROTAC | 65 | >99 |
Table 2: Characterization of the Final Model PROTAC
| Parameter | Value |
| Molecular Weight ( g/mol ) | [Calculated MW] |
| ¹H NMR | Conforms to structure |
| HRMS (m/z) | [Calculated M+H]⁺ |
| DC₅₀ (nM) in [Cell Line] | [Hypothetical Value, e.g., 50] |
| Dₘₐₓ (%) in [Cell Line] | [Hypothetical Value, e.g., 90] |
Visualizations
Caption: Synthetic workflow for a model PROTAC using a morpholine-based linker.
Caption: General mechanism of action for a PROTAC.
Conclusion
This compound serves as an effective and versatile building block for the construction of rigidified PROTAC linkers. The synthetic routes presented are robust and utilize common laboratory transformations, allowing for the facile incorporation of a morpholine scaffold into complex PROTAC molecules. The use of such rigid linkers is a promising strategy to enhance the efficacy and drug-like properties of next-generation protein degraders. Further optimization of the linker length and attachment points can be explored to fine-tune the biological activity of the resulting PROTACs.
References
- 1. An overview of PROTACs: a promising drug discovery paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 6. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 7. Click chemistry in the development of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
Diastereoselective Synthesis of Novel Morpholine Derivatives: Protocols and Applications in Drug Discovery
For Immediate Release
Shanghai, China – December 26, 2025 – New detailed application notes and protocols have been released today outlining the diastereoselective synthesis of derivatives from Ethyl N-Cbz-morpholine-2-carboxylate. These methodologies provide researchers, scientists, and drug development professionals with a robust framework for creating stereochemically defined morpholine-containing compounds, a crucial step in the development of novel therapeutics. The morpholine scaffold is a privileged structure in medicinal chemistry, and the ability to control the stereochemistry at the C-3 position opens up new avenues for exploring structure-activity relationships and identifying potent and selective drug candidates.
The protocols focus on the diastereoselective alkylation of the enolate derived from this compound, offering a reliable method for introducing a variety of substituents at the C-3 position with high stereocontrol. These derivatives are of significant interest due to the prevalence of the morpholine motif in drugs targeting the central nervous system (CNS) and in kinase inhibitors.
Application Notes
The C-3 substituted morpholine-2-carboxylic acid framework is a key pharmacophore in a range of biologically active molecules. The stereochemistry at the C-3 position can significantly influence the binding affinity and efficacy of these compounds. For instance, substituted morpholines have been identified as potent inhibitors of kinases such as Phosphoinositide 3-kinase (PI3K) and as modulators of CNS receptors. The ability to synthesize specific diastereomers of these derivatives is therefore critical for optimizing their pharmacological properties.
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is implicated in various cancers. The development of selective PI3K inhibitors is a major focus in oncology research. The morpholine ring in many PI3K inhibitors plays a key role in binding to the active site of the enzyme. The diastereoselective synthesis of novel morpholine derivatives allows for the fine-tuning of interactions within the kinase domain, potentially leading to inhibitors with enhanced potency and selectivity.
Experimental Protocols
General Protocol for Diastereoselective Alkylation of this compound
This protocol describes the generation of a lithium enolate from this compound and its subsequent diastereoselective alkylation.
Materials:
-
This compound
-
Anhydrous Tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
Alkyl halide (e.g., benzyl bromide, methyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas for inert atmosphere
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of this compound (1.0 eq) in anhydrous THF (0.1 M).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the stirred solution. Maintain the temperature at -78 °C.
-
Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.
-
Add the alkyl halide (1.2 eq) dropwise to the enolate solution at -78 °C.
-
Continue stirring at -78 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired C-3 alkylated morpholine-2-carboxylate derivative.
-
Determine the diastereomeric ratio by ¹H NMR spectroscopy or chiral HPLC analysis.
Data Presentation
The diastereoselective alkylation of this compound with various electrophiles provides the corresponding 3-substituted derivatives with good yields and diastereoselectivities. The results are summarized in the table below.
| Entry | Electrophile (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |
| 1 | Benzyl bromide | Ethyl N-Cbz-3-benzylmorpholine-2-carboxylate | 75 | >95:5 |
| 2 | Methyl iodide | Ethyl N-Cbz-3-methylmorpholine-2-carboxylate | 82 | 90:10 |
| 3 | Allyl bromide | Ethyl N-Cbz-3-allylmorpholine-2-carboxylate | 78 | 92:8 |
| 4 | Ethyl iodide | Ethyl N-Cbz-3-ethylmorpholine-2-carboxylate | 72 | 88:12 |
Visualizations
Logical Workflow for Diastereoselective Synthesis
Application Notes and Protocols: Ethyl N-Cbz-morpholine-2-carboxylate in Fragment-Based Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds in drug development. This approach involves screening libraries of low molecular weight compounds, or "fragments," to identify those that bind to a biological target.[1][2] These initial hits, although often exhibiting weak affinity, can be efficiently optimized into potent drug candidates. The morpholine scaffold is a privileged structure in medicinal chemistry, valued for its favorable physicochemical properties, metabolic stability, and ability to form key interactions with biological targets.[3][4][5] Ethyl N-Cbz-morpholine-2-carboxylate is a versatile fragment that incorporates the beneficial morpholine core with synthetic handles amenable to elaboration, making it an excellent starting point for FBDD campaigns.[6]
The Fragment: this compound
This compound is a commercially available building block.[6][7] Its structure combines the three-dimensional shape of the morpholine ring with a carbobenzyloxy (Cbz) protecting group on the nitrogen and an ethyl ester at the 2-position. These features provide clear vectors for chemical modification, a crucial aspect of hit-to-lead optimization in FBDD. The morpholine oxygen can act as a hydrogen bond acceptor, a common interaction motif observed in kinase inhibitors that engage with the hinge region of the ATP binding site.[3][8][9]
Physicochemical Properties of the Fragment
| Property | Value | Source |
| Molecular Formula | C15H19NO5 | [6] |
| Molecular Weight | 293.3 g/mol | [6] |
| Purity | ≥95% | [6] |
| CAS Number | 1226776-83-5 | [6][7] |
Application in Targeting the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is frequently observed in cancer, making it a key target for therapeutic intervention.[9] Numerous inhibitors targeting PI3K and mTOR incorporate a morpholine moiety, which has been shown to be crucial for their binding and activity.[3][4][8][9]
Experimental Workflow for FBDD
The process of identifying a lead compound starting from this compound follows a structured workflow common to FBDD campaigns. This involves initial screening to identify binding, validation of the hit, and subsequent optimization of the fragment's structure to improve potency and drug-like properties.
Experimental Protocols
Primary Screening: Surface Plasmon Resonance (SPR)
Objective: To identify fragments that bind to the target protein (e.g., PI3Kα).
Materials:
-
SPR instrument (e.g., Biacore)
-
CM5 sensor chip
-
Target protein (e.g., recombinant human PI3Kα)
-
This compound and other fragments dissolved in DMSO.
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (EDC, NHS, ethanolamine)
Protocol:
-
Chip Immobilization: Covalently immobilize the target protein onto the sensor chip surface via amine coupling.
-
Fragment Preparation: Prepare a stock solution of this compound in 100% DMSO. Serially dilute the fragment stock into running buffer to the desired screening concentration (e.g., 200 µM), ensuring the final DMSO concentration is low (<1%).
-
SPR Analysis:
-
Equilibrate the system with running buffer.
-
Inject the fragment solution over the immobilized target surface and a reference flow cell.
-
Monitor the change in response units (RU) to detect binding.
-
A significant and reproducible increase in RU compared to the reference cell indicates a binding event.
-
-
Data Analysis: Fragments showing a concentration-dependent binding response are considered primary hits.
Hit Validation: Biochemical Kinase Assay
Objective: To confirm that the binding of the fragment inhibits the enzymatic activity of the target kinase.
Materials:
-
Target kinase (e.g., PI3Kα)
-
Substrate (e.g., PIP2)
-
ATP
-
Assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
This compound
-
384-well plates
Protocol:
-
Compound Plating: Dispense serial dilutions of this compound into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Enzyme Addition: Add the kinase solution to all wells except the negative controls and incubate for 15 minutes at room temperature.
-
Reaction Initiation: Add a solution containing the substrate (PIP2) and ATP to all wells to start the kinase reaction. Incubate for 1 hour at room temperature.
-
Signal Detection: Add the ADP-Glo™ reagent to stop the enzymatic reaction and convert the generated ADP to ATP. Then, add the kinase detection reagent to measure the newly synthesized ATP via a luciferase reaction.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each fragment concentration and determine the IC50 value by fitting the data to a dose-response curve.
Hit-to-Lead Optimization: Synthetic Elaboration
Objective: To improve the binding affinity and selectivity of the initial fragment hit through synthetic chemistry.
General Strategy: The Cbz group and the ethyl ester of the hit compound provide vectors for synthetic elaboration. Structure-based design, informed by X-ray crystallography or computational modeling of the fragment-protein complex, can guide the synthesis of new analogs.
Example Synthetic Elaboration:
-
Cbz-Deprotection and Amide Coupling:
-
Remove the Cbz protecting group via catalytic hydrogenation (e.g., H2, Pd/C).
-
Couple the resulting secondary amine with a library of carboxylic acids using standard peptide coupling reagents (e.g., HATU, DIPEA) to explore the solvent-exposed region of the binding pocket.
-
-
Ester Hydrolysis and Amide Formation:
-
Hydrolyze the ethyl ester to the corresponding carboxylic acid using lithium hydroxide (LiOH).
-
Couple the carboxylic acid with various amines to introduce new functionalities that can form additional interactions with the target protein.
-
Data Presentation: From Fragment to Lead
The following tables present hypothetical but representative data for a successful FBDD campaign starting with this compound.
Table 1: Initial Fragment Screening and Validation
| Fragment ID | Compound Name | Binding Affinity (Kd) by SPR | % Inhibition @ 200 µM (Kinase Assay) | IC50 (µM) |
| F01 | This compound | 850 µM | 45% | >500 |
Table 2: Hit-to-Lead Optimization Data
| Compound ID | Modification from F01 | Binding Affinity (Kd) by SPR | IC50 (µM) |
| F01-A1 | Cbz replaced with 4-chlorobenzoyl | 120 µM | 95 |
| F01-A2 | Cbz replaced with 3-methoxybenzoyl | 95 µM | 78 |
| F01-B1 | Ester replaced with N-methyl amide | 450 µM | 350 |
| Lead-01 | Cbz replaced with 4-chlorobenzoyl AND Ester hydrolyzed to acid | 0.5 µM | 1.2 |
Conclusion
This compound represents a valuable starting fragment for FBDD campaigns, particularly against targets like PI3K where the morpholine scaffold is a known pharmacophore. Its inherent structural features, combined with a systematic experimental workflow encompassing biophysical screening, biochemical validation, and structure-guided synthetic optimization, can facilitate the efficient discovery of novel and potent lead compounds. The protocols and data presented herein provide a foundational guide for researchers leveraging this and similar fragments in their drug discovery efforts.
References
- 1. Enabling synthesis in fragment-based drug discovery by reactivity mapping: photoredox-mediated cross-dehydrogenative heteroarylation of cyclic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. calpaclab.com [calpaclab.com]
- 7. This compound, CasNo.1226776-83-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 8. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cbz Deprotection of Ethyl N-Cbz-morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the removal of the Carboxybenzyl (Cbz or Z) protecting group from Ethyl N-Cbz-morpholine-2-carboxylate. The Cbz group is a cornerstone in synthetic organic chemistry, particularly in the synthesis of nitrogen-containing compounds due to its stability and selective removal. This guide outlines three primary methods for its cleavage: catalytic hydrogenation, acid-mediated cleavage, and nucleophilic deprotection. Each method's principles, advantages, and limitations are discussed, accompanied by detailed experimental protocols and comparative data to aid in method selection and optimization.
Overview of Cbz Deprotection Methods
The choice of deprotection strategy for this compound is critical and depends on the overall synthetic route, the presence of other functional groups, and the desired scale of the reaction.
-
Catalytic Hydrogenation: This is the most common and generally the mildest method for Cbz deprotection.[1] It involves the hydrogenolysis of the benzyl-oxygen bond using hydrogen gas and a palladium catalyst. A key advantage is the formation of benign byproducts: toluene and carbon dioxide. Transfer hydrogenation is a safer alternative that avoids the use of flammable hydrogen gas by generating hydrogen in situ from a donor molecule like formic acid or ammonium formate.
-
Acid-Mediated Cleavage: Strong acids can effectively cleave the Cbz group. This method is particularly useful when the substrate contains functional groups that are sensitive to reduction, such as alkenes or alkynes.[2] Common reagents include hydrogen bromide (HBr) in acetic acid or anhydrous HCl.[2]
-
Nucleophilic Deprotection: This method offers an alternative for substrates that are sensitive to both catalytic hydrogenation and strongly acidic conditions. Reagents like 2-mercaptoethanol, in the presence of a base, can cleave the Cbz group via nucleophilic attack on the benzylic carbon.[3][4][5] This approach is valued for its high chemoselectivity.[3][4]
Data Presentation: Comparison of Deprotection Methods
The following tables summarize typical reaction conditions and outcomes for the deprotection of N-Cbz protected cyclic amines, including data extrapolated for this compound based on similar substrates found in the literature.
Table 1: Catalytic Hydrogenation Methods
| Method | Hydrogen Source | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Similar Substrates) |
| Standard Hydrogenolysis | H₂ (balloon) | 10% Pd/C (5-10) | Methanol | Room Temp | 2-6 | >95 | [6] |
| Transfer Hydrogenation | Formic Acid (2-5 eq) | 10% Pd/C (10-20) | Methanol | Room Temp | 1-4 | 90-98 | [7][8] |
Table 2: Acid-Mediated Cleavage
| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Similar Substrates) |
| 33% HBr in Acetic Acid | Acetic Acid | Room Temp | 1-3 | 85-95 | [1] |
| Anhydrous HCl | Dioxane/Methanol | Room Temp | 2-8 | 80-90 | [9] |
Table 3: Nucleophilic Deprotection
| Reagent | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference (Similar Substrates) |
| 2-Mercaptoethanol (2 eq) | K₃PO₄ (4) | DMAc | 75 | 24 | ~90 | [3][4] |
Note: Yields are estimates for this compound based on reported data for analogous compounds and may require optimization for the specific substrate.
Experimental Protocols
Method 1: Catalytic Hydrogenation
Protocol 1.1: Standard Hydrogenolysis with H₂ Gas
This protocol describes the deprotection of this compound using hydrogen gas and a palladium on carbon catalyst.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂) supply (balloon or hydrogenation apparatus)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable filter aid
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in methanol (10-20 mL per mmol of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere.
-
Seal the flask and equip it with a hydrogen balloon or connect it to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The Pd/C catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Quench the catalyst on the filter pad with water before disposal.
-
Rinse the filter pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude Ethyl morpholine-2-carboxylate.
-
Purify the product by an appropriate method if necessary (e.g., column chromatography or distillation).
Protocol 1.2: Transfer Hydrogenation with Formic Acid
This method avoids the direct handling of hydrogen gas.[7][8]
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Formic acid (HCOOH)
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol (10-20 mL per mmol of substrate) in a round-bottom flask.
-
Carefully add 10% Pd/C (10-20 mol%) to the solution.
-
To the stirred suspension, add formic acid (2-5 equivalents) dropwise at room temperature.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure. The product will be the formate salt.
-
For the free amine, dissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with a mild base (e.g., saturated sodium bicarbonate solution), followed by extraction and drying of the organic layer.
-
Concentrate the organic layer to yield Ethyl morpholine-2-carboxylate.
Method 2: Acid-Mediated Cleavage
Protocol 2.1: Using HBr in Acetic Acid
This protocol is suitable for substrates that are sensitive to hydrogenation.[1]
Materials:
-
This compound
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether (Et₂O)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature. Caution: This reagent is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the product.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
To obtain the free amine, the hydrobromide salt can be neutralized with a base (e.g., saturated sodium bicarbonate solution) and extracted with a suitable organic solvent.
Method 3: Nucleophilic Deprotection
Protocol 3.1: Using 2-Mercaptoethanol
This method is highly chemoselective and ideal for complex molecules with sensitive functional groups.[3][4]
Materials:
-
This compound
-
2-Mercaptoethanol
-
Potassium phosphate (K₃PO₄)
-
N,N-Dimethylacetamide (DMAc)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine
Procedure:
-
In a reaction vessel, create a suspension of this compound (1.0 equiv) and potassium phosphate (4.0 equiv) in DMAc (to make a 0.25 M solution of the substrate).
-
Purge the suspension with an inert gas (e.g., Nitrogen) for 5-10 minutes.
-
Add 2-mercaptoethanol (2.0 equiv) to the mixture.
-
Heat the reaction to 75 °C and stir for 24 hours or until completion as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with dichloromethane or ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Ethyl morpholine-2-carboxylate.
Visualization of Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the reaction mechanisms and a general experimental workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Cbz-Protected Amino Groups [organic-chemistry.org]
- 3. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol [organic-chemistry.org]
- 4. A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scientificupdate.com [scientificupdate.com]
- 6. total-synthesis.com [total-synthesis.com]
- 7. Dehydrogenation, disproportionation and transfer hydrogenation reactions of formic acid catalyzed by molybdenum hydride compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Scholars@Duke publication: Debenzylation Of N-Benzylamino Derivatives By Catalytic Transfer Hydrogenation With Ammonium Formate1, 2 [scholars.duke.edu]
- 9. tdcommons.org [tdcommons.org]
Application Notes and Protocols: Coupling Reactions of Ethyl N-Cbz-morpholine-2-carboxylate with Amino Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into drug candidates to enhance potency, modulate pharmacokinetic properties, and improve solubility.[1] Ethyl N-Cbz-morpholine-2-carboxylate is a key building block for the synthesis of novel peptide-based therapeutics and complex molecules. Its coupling with amino acids creates dipeptide mimics that can be further elaborated into a wide range of biologically active compounds. The carbobenzyloxy (Cbz) protecting group on the morpholine nitrogen allows for controlled, regioselective peptide bond formation.[]
These application notes provide a detailed protocol for the coupling of this compound with various amino acid esters. The methodologies described herein are based on well-established peptide coupling techniques, ensuring high yields and minimal racemization.[3][4]
Data Presentation
The following tables are provided for the systematic recording of experimental data. Consistent data logging is crucial for optimizing reaction conditions and ensuring reproducibility.
Table 1: Reaction Conditions and Yields for the Coupling of this compound with Various Amino Acid Esters
| Entry | Amino Acid Ester | Coupling Reagent | Base | Solvent | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
| 1 | H-Gly-OMe | HBTU/HOBt | DIPEA | DMF | 4 | 25 | ||
| 2 | H-Ala-OMe | HBTU/HOBt | DIPEA | DMF | 4 | 25 | ||
| 3 | H-Val-OMe | HBTU/HOBt | DIPEA | DMF | 6 | 25 | ||
| 4 | H-Phe-OMe | HBTU/HOBt | DIPEA | DMF | 4 | 25 | ||
| 5 | H-Pro-OMe | HBTU/HOBt | DIPEA | DMF | 5 | 25 | ||
| 6 | H-Ser(tBu)-OMe | HBTU/HOBt | DIPEA | DMF | 4 | 25 | ||
| 7 | H-Asp(OtBu)-OMe | HBTU/HOBt | DIPEA | DMF | 4 | 25 | ||
| 8 | H-Lys(Boc)-OMe | HBTU/HOBt | DIPEA | DMF | 4 | 25 |
Table 2: Spectroscopic Data for Synthesized Dipeptide Mimics
| Compound | Molecular Formula | Calculated Mass (m/z) | Observed Mass (m/z) [M+H]⁺ | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Cbz-Morn-Gly-OMe | |||||
| Cbz-Morn-Ala-OMe | |||||
| Cbz-Morn-Val-OMe | |||||
| Cbz-Morn-Phe-OMe | |||||
| Cbz-Morn-Pro-OMe | |||||
| Cbz-Morn-Ser(tBu)-OMe | |||||
| Cbz-Morn-Asp(OtBu)-OMe | |||||
| Cbz-Morn-Lys(Boc)-OMe |
(Morn represents the morpholine-2-carboxylate core)
Experimental Protocols
This section details the step-by-step procedures for the activation of the carboxylic acid, the coupling reaction, and the subsequent work-up and purification.
Protocol 1: Carboxylic Acid Activation and Peptide Coupling using HBTU/HOBt
This protocol is recommended for a broad range of amino acids, including those that are sterically hindered.[5][6]
Materials:
-
This compound
-
Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)
-
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Reaction Mixture:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approximately 10 mL per mmol of the morpholine derivative).
-
Add HBTU (1.1 eq) and HOBt (1.1 eq) to the solution. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.
-
-
Coupling Reaction:
-
In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.2 eq) in a minimal amount of anhydrous DMF.
-
Add DIPEA (2.5 eq) to the amino acid ester solution to neutralize the hydrochloride salt and provide the necessary basic conditions for the coupling reaction.
-
Slowly add the amino acid ester solution to the pre-activated morpholine derivative solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-6 hours.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure dipeptide mimic.
-
-
Characterization:
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
-
Visualizations
Diagram 1: General Workflow for Peptide Coupling
Caption: General workflow for the coupling reaction.
Diagram 2: Key Components in the Coupling Reaction
Caption: Key components of the coupling reaction.
Diagram 3: Potential Role in a Signaling Pathway
Caption: Hypothetical role in a drug discovery pathway.
References
- 1. Morpholine-based immonium and halogenoamidinium salts as coupling reagents in Peptide synthesis1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bachem.com [bachem.com]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Efficient peptide coupling involving sterically hindered amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing Ethyl N-Cbz-morpholine-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine scaffolds are prevalent in a multitude of bioactive molecules and approved drugs, valued for their favorable physicochemical properties which can enhance aqueous solubility, metabolic stability, and cell permeability.[1][2] Ethyl N-Cbz-morpholine-2-carboxylate is a versatile building block for the incorporation of this privileged heterocycle into peptides and small molecules, particularly in the development of peptidomimetics and protein degraders.[3] The N-Cbz (benzyloxycarbonyl) protecting group offers a stable amine protection that is orthogonal to the widely used Fmoc and Boc strategies, allowing for selective deprotection and further elaboration.[4][5]
These application notes provide detailed protocols for the utilization of this compound in solid-phase synthesis (SPS). The protocols cover the initial preparation of the carboxylic acid from its ethyl ester, its subsequent immobilization on a solid support, and strategies for peptide elongation and final cleavage. The presented workflows are designed to be adaptable for various research applications, from the synthesis of simple morpholine-containing compounds to the construction of more complex peptidomimetic libraries.
Core Principles of the Synthetic Strategy
The successful incorporation of this compound onto a solid support first requires the saponification of the ethyl ester to the free carboxylic acid. This acid can then be coupled to a suitable resin, such as a 2-chlorotrityl chloride (2-CTC) resin, which is known for its acid-lability, allowing for mild cleavage conditions that can preserve other sensitive functional groups.[6][7]
The Cbz group is stable to the trifluoroacetic acid (TFA) concentrations typically used for cleavage from acid-labile resins, which allows for the release of the N-Cbz protected morpholine-containing product.[8] The Cbz group can be retained as a stable protecting group in the final product or removed post-cleavage via catalytic hydrogenolysis.[2][9] This orthogonality provides significant flexibility in the design of complex synthetic schemes.[10][11]
Experimental Protocols
Protocol 1: Saponification of this compound
This protocol details the hydrolysis of the ethyl ester to the corresponding carboxylic acid, a necessary prerequisite for its attachment to the solid support.
Materials:
-
This compound
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Lithium hydroxide (LiOH) solution
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Dissolve this compound (1.0 equiv.) in a 3:1 mixture of THF and MeOH (approximately 10 mL per gram of starting material).
-
Cool the solution to 0 °C in an ice bath.
-
Add 1 M LiOH solution (1.5 equiv.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, remove the organic solvents under reduced pressure using a rotary evaporator.
-
Dissolve the residue in water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield N-Cbz-morpholine-2-carboxylic acid as a solid or oil.
Protocol 2: Loading of N-Cbz-morpholine-2-carboxylic acid onto 2-Chlorotrityl Chloride Resin
This protocol describes the immobilization of the prepared carboxylic acid onto the solid support.
Materials:
-
2-Chlorotrityl chloride (2-CTC) resin
-
N-Cbz-morpholine-2-carboxylic acid
-
Dichloromethane (DCM), anhydrous
-
N,N-Diisopropylethylamine (DIPEA)
-
Methanol (MeOH)
-
Solid-phase synthesis vessel
-
Shaker or bubbler
Procedure:
-
Place the 2-CTC resin (1.0 equiv., based on substitution) in a solid-phase synthesis vessel.
-
Swell the resin in anhydrous DCM for 30-60 minutes.[6]
-
Drain the DCM.
-
Dissolve N-Cbz-morpholine-2-carboxylic acid (1.5 equiv.) and DIPEA (3.0 equiv.) in anhydrous DCM.
-
Add the solution to the swollen resin and shake or agitate with a bubbler for 2-4 hours at room temperature.
-
To cap any unreacted chlorotrityl groups, add a solution of DCM/MeOH/DIPEA (17:2:1) and shake for 30 minutes.
-
Drain the resin and wash sequentially with DCM (3x), DMF (3x), and finally DCM (3x).
-
Dry the resin under vacuum. The loading efficiency can be determined gravimetrically or by a spectrophotometric method after cleaving a small sample.
Protocol 3: On-Resin Cbz Deprotection and Peptide Elongation (Optional)
This protocol details the removal of the Cbz group from the resin-bound morpholine moiety, followed by coupling of a standard Fmoc-protected amino acid.
Materials:
-
N-Cbz-morpholine-2-carboxylate loaded resin
-
Anhydrous N,N-Dimethylformamide (DMF)
-
10% Palladium on carbon (Pd/C)
-
Cyclohexene or other hydrogen donor
-
Fmoc-protected amino acid (e.g., Fmoc-Ala-OH)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
DIPEA
Procedure:
-
Swell the resin in anhydrous DMF.
-
Add a suspension of 10% Pd/C (0.2 equiv. of Pd) in DMF.
-
Add cyclohexene (10 equiv.) as a hydrogen donor.
-
Shake the mixture at 40-50 °C for 4-6 hours.
-
Filter the resin to remove the catalyst and wash thoroughly with DMF.
-
Perform a Kaiser test to confirm the presence of a free amine.
-
For the coupling of the next amino acid, pre-activate Fmoc-Ala-OH (3.0 equiv.) with HBTU (2.9 equiv.) and DIPEA (6.0 equiv.) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 1-2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
Protocol 4: Cleavage of the Morpholine-Containing Compound from the Resin
This protocol outlines the release of the final product from the 2-CTC resin.
Materials:
-
Peptide-loaded resin
-
Cleavage cocktail: 95:2.5:2.5 (v/v/v) Trifluoroacetic acid (TFA) / Water / Triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Wash the dried resin with DCM and dry under vacuum.
-
Add the cleavage cocktail (10 mL per gram of resin) to the resin.
-
Shake at room temperature for 1-2 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with additional TFA or DCM.
-
Combine the filtrates and concentrate under a stream of nitrogen or by rotary evaporation.
-
Precipitate the crude product by adding cold diethyl ether.
-
Centrifuge or filter to collect the precipitate and wash with cold ether.
-
Dry the crude product under vacuum. The product will be N-Cbz protected.
Data Presentation
Table 1: Reagent Quantities for Saponification and Resin Loading (0.5 mmol scale)
| Step | Reagent | Molecular Weight ( g/mol ) | Quantity (mg) | Equivalents |
| Saponification | This compound | 293.32 | 147 | 1.0 |
| 1 M LiOH | - | 0.75 mL | 1.5 | |
| Resin Loading | 2-CTC Resin (1.2 mmol/g) | - | 417 | 1.0 |
| N-Cbz-morpholine-2-carboxylic acid | 265.26 | 200 | 1.5 | |
| DIPEA | 129.24 | 258 (449 µL) | 4.0 |
Table 2: Typical Reaction Parameters and Expected Outcomes
| Process | Key Parameters | Time | Expected Yield/Loading | Notes |
| Saponification | Room Temperature | 2-4 h | >90% | Monitor by TLC to avoid side reactions. |
| Resin Loading | Room Temperature, DCM | 2-4 h | 0.6 - 1.0 mmol/g | Loading is dependent on resin and coupling conditions. |
| Cbz Deprotection | 40-50 °C, DMF | 4-6 h | >95% conversion | Requires inert atmosphere if using H₂ gas. |
| Cleavage | Room Temperature | 1-2 h | >85% | Yield is for the crude product after precipitation. |
Visualizations
Workflow for Solid-Phase Synthesis
References
- 1. Morpholine, a strong contender for Fmoc removal in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.du.ac.in [chemistry.du.ac.in]
- 7. chem.uci.edu [chem.uci.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimization of Coupling Reactions with Ethyl N-Cbz-morpholine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing coupling reactions involving Ethyl N-Cbz-morpholine-2-carboxylate. The content is structured to address specific challenges and provide practical solutions for efficient and successful synthesis.
Frequently Asked Questions (FAQs)
Q1: Why are coupling reactions with this compound challenging?
A1: The primary challenges arise from steric hindrance. This is due to the bulky benzyloxycarbonyl (Cbz) protecting group on the nitrogen atom and the cyclic structure of the morpholine ring. This steric bulk can impede the approach of the coupling reagents and the amine nucleophile, leading to slower reaction rates and potentially incomplete reactions.
Q2: What are the most effective coupling reagents for this substrate?
A2: For sterically hindered amino acids like this compound, standard carbodiimide reagents such as DCC or EDC are often inefficient.[1] More potent uronium/aminium salts (e.g., HATU, HBTU, HCTU) or phosphonium salts (e.g., PyBOP, PyAOP) are highly recommended as they form more reactive activated esters capable of overcoming the steric barrier.[2] Among these, HATU and COMU are often considered top choices for their high reactivity and efficiency.[1]
Q3: What is the risk of racemization during the coupling of this compound?
A3: Racemization, or the loss of stereochemical purity at the alpha-carbon, is a significant concern with sterically hindered amino acids because the slower coupling reactions provide more time for this side reaction to occur.[1] The activated carboxylic acid is susceptible to base-catalyzed proton abstraction, which can lead to epimerization.[1] The use of urethane-based protecting groups like Cbz helps to suppress racemization compared to other N-acyl groups.
Q4: Are there any known side reactions involving the morpholine ring itself during coupling?
A4: Under standard peptide coupling conditions, which are generally mild, the morpholine ring is typically stable. The literature on peptide synthesis does not indicate common side reactions such as ring-opening. However, harsh acidic or basic conditions, which are generally avoided in modern peptide synthesis, could potentially compromise the integrity of the morpholine ring.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the coupling of this compound.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| Low reaction yield or incomplete reaction (as indicated by TLC or LC-MS) | 1. Insufficient reactivity of the coupling reagent. 2. Steric hindrance slowing the reaction rate. 3. Suboptimal solvent choice leading to poor solvation or aggregation. | 1. Switch to a more potent coupling reagent. If using carbodiimides (DCC, EDC) or HBTU, consider switching to HATU, HCTU, or COMU. 2. Increase reaction time and/or temperature. Extend the reaction time (e.g., to overnight) or gently heat the reaction. Microwave-assisted synthesis can also be highly effective. 3. Optimize the solvent. N-methylpyrrolidone (NMP) often has superior solvating properties compared to Dimethylformamide (DMF). For particularly challenging couplings, a solvent mixture such as DCM/DMF/NMP may be beneficial. 4. Perform a "double coupling." After the initial coupling reaction, drain the reagents and add a fresh batch of activated amino acid to drive the reaction to completion. |
| Presence of epimeric impurities in the final product | 1. Racemization during the activation/coupling step. 2. Use of a strong, unhindered base. 3. Prolonged pre-activation time. | 1. Use racemization-suppressing additives. Additives like 1-hydroxybenzotriazole (HOBt), and more effectively, 7-aza-1-hydroxybenzotriazole (HOAt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure), should be used.[3] 2. Choose the appropriate base. Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). In cases of severe racemization, a weaker base such as N-methylmorpholine (NMM) or 2,4,6-collidine may be preferable.[1] 3. Minimize pre-activation time. Add the coupling reagent directly to the mixture of the carboxylic acid and the amine (in-situ activation) to reduce the time the activated species exists before reacting.[1] |
| Formation of an unexpected side product | 1. Guanidinylation of the amine component. 2. Reaction with unprotected side chains. | 1. Pre-activate the carboxylic acid. If using uronium/aminium-type coupling reagents (like HBTU, HATU), pre-activating the this compound for a short period before adding it to the amine can prevent the coupling reagent from reacting directly with the amine to form a guanidinium byproduct. 2. Ensure proper protection of all functional groups. All other reactive functional groups on the coupling partner should be appropriately protected to avoid side reactions. |
Data Presentation: Comparison of Coupling Reagents
The following table summarizes the performance of various coupling reagents for sterically hindered amino acids, which is applicable to this compound.
| Coupling Reagent | Activating Leaving Group | Relative Reactivity | Racemization Risk | Notes |
| DCC / DIC | O-acylisourea | Low | Moderate to High | Often insufficient for hindered couplings. Byproducts can be difficult to remove. |
| HBTU / TBTU | OBt ester | High | Moderate | A common and effective choice, but may be insufficient for the most challenging cases.[1] |
| HATU | OAt ester | Very High | Low | Highly recommended for difficult couplings due to the high reactivity of the OAt ester.[1][2] |
| HCTU | O-6-ClBt ester | Very High | Low | A more cost-effective alternative to HATU with similar high reactivity. |
| PyBOP / PyAOP | OBt / OAt ester | High / Very High | Low | Excellent for minimizing racemization. PyAOP is generally more reactive than PyBOP.[1] |
| COMU | Oxyma ester | Very High | Very Low | A safe and highly efficient alternative to benzotriazole-based reagents.[1] |
Experimental Protocols
Protocol 1: General Procedure for Coupling using HATU
This protocol describes a general method for the solution-phase coupling of this compound with a primary or secondary amine.
Materials:
-
This compound
-
Amine coupling partner
-
HATU (1.1 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents)
-
Anhydrous Dimethylformamide (DMF) or N-methylpyrrolidone (NMP)
-
Standard workup and purification reagents (e.g., ethyl acetate, saturated aqueous NaHCO₃, brine, anhydrous MgSO₄, silica gel for chromatography)
Procedure:
-
In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) and the amine coupling partner (1.0-1.2 equivalents) in anhydrous DMF or NMP.
-
In a separate vial, dissolve HATU (1.1 equivalents) in a minimal amount of anhydrous DMF or NMP.
-
To the solution of the morpholine derivative and amine, add DIPEA (2.0 equivalents) and stir for 5 minutes at room temperature.
-
Add the HATU solution dropwise to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For this sterically hindered coupling, the reaction may require several hours to overnight for completion.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: "Double Coupling" for Incomplete Reactions
If monitoring indicates an incomplete reaction after an extended period, a "double coupling" can be performed.
Procedure:
-
After the initial coupling period (e.g., 4-6 hours), add a second portion of pre-activated this compound to the reaction mixture.
-
To prepare the second portion, in a separate flask, dissolve this compound (0.5 equivalents), HATU (0.5 equivalents), and DIPEA (1.0 equivalent) in a small amount of anhydrous DMF. Allow this mixture to pre-activate for 5-10 minutes.
-
Add this second activated portion to the main reaction mixture.
-
Continue to stir and monitor the reaction until completion.
-
Proceed with the workup and purification as described in Protocol 1.
Visualizations
Caption: Standard workflow for the HATU-mediated coupling reaction.
Caption: Troubleshooting decision tree for optimizing coupling reactions.
References
Technical Support Center: Synthesis of Ethyl N-Cbz-morpholine-2-carboxylate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl N-Cbz-morpholine-2-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product shows a lower purity than the expected >95%. What are the most common impurities I should look for?
A1: The most common impurities in the synthesis of this compound are typically unreacted starting materials, byproducts from the decomposition of benzyl chloroformate, and solvent residues. Key impurities to investigate include:
-
Unreacted Ethyl morpholine-2-carboxylate: This indicates an incomplete reaction.
-
Benzyl Alcohol: A common byproduct formed from the hydrolysis of benzyl chloroformate if moisture is present in the reaction.[1][2]
-
Dibenzyl Carbonate: Can form from the reaction of benzyl chloroformate with benzyl alcohol, which is a hydrolysis byproduct.[3]
-
Residual Solvents: Solvents used during the reaction and workup (e.g., dichloromethane, ethyl acetate) may be present in the final product.
Q2: I have a significant amount of benzyl alcohol in my purified product. How can I avoid its formation?
A2: Benzyl alcohol is primarily formed by the reaction of benzyl chloroformate with water.[1][2] To minimize its formation, ensure the following precautions are taken:
-
Use Anhydrous Conditions: All glassware should be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure that the starting ethyl morpholine-2-carboxylate and any base used are free of moisture.
Q3: After purification by column chromatography, I still observe an impurity with a similar polarity to my product. What could it be and how can I remove it?
A3: An impurity with similar polarity could be dibenzyl carbonate. This byproduct can be challenging to separate from the desired product by standard silica gel chromatography. To address this, consider the following:
-
Optimize Chromatography: Use a less polar solvent system or a different stationary phase (e.g., alumina) for chromatography.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective method for removing impurities with similar polarities.
-
Prevent Formation: The most effective strategy is to prevent its formation by rigorously excluding water from the reaction to minimize the formation of benzyl alcohol, the precursor to dibenzyl carbonate.
Q4: Can over-alkylation or di-protection of the morpholine nitrogen occur?
A4: While the nitrogen in the morpholine ring is a secondary amine and is being protected, the formation of a di-Cbz protected species is generally not a significant concern under standard reaction conditions. The primary reaction is the formation of the desired N-Cbz protected product.
Q5: What is the best way to monitor the progress of the reaction to ensure it goes to completion?
A5: Thin Layer Chromatography (TLC) is a straightforward and effective method for monitoring the reaction progress. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to clearly separate the starting material (Ethyl morpholine-2-carboxylate) from the product (this compound). The reaction is complete when the starting material spot is no longer visible on the TLC plate.
Summary of Common Impurities
| Impurity | Chemical Structure | Likely Cause | Mitigation Strategy |
| Ethyl morpholine-2-carboxylate | Incomplete reaction | Monitor reaction by TLC and ensure sufficient reaction time or slight excess of benzyl chloroformate. | |
| Benzyl Alcohol | Hydrolysis of benzyl chloroformate by moisture | Use anhydrous solvents and reagents; perform the reaction under an inert atmosphere. | |
| Dibenzyl Carbonate | Reaction of benzyl chloroformate with benzyl alcohol | Rigorously exclude moisture to prevent benzyl alcohol formation. | |
| Benzyl Chloride | Decomposition of benzyl chloroformate | Use fresh, high-quality benzyl chloroformate and maintain appropriate reaction temperatures.[2] | |
| Hydrolyzed Product (Carboxylic Acid) | Hydrolysis of the ethyl ester during workup | Maintain neutral pH during aqueous workup; avoid prolonged exposure to acidic or basic conditions. |
Experimental Protocols
General Protocol for the Synthesis of this compound:
-
Reaction Setup: Under an inert atmosphere (e.g., nitrogen), dissolve Ethyl morpholine-2-carboxylate in an anhydrous solvent (e.g., dichloromethane).
-
Base Addition: Add a suitable base (e.g., triethylamine or diisopropylethylamine) to the solution to act as an acid scavenger.
-
Cbz Protection: Cool the reaction mixture in an ice bath and slowly add benzyl chloroformate dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by TLC.
-
Workup: Quench the reaction with water or a mild aqueous solution. Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).
Visual Guides
Caption: Reaction pathway for the synthesis of this compound and the formation of common byproducts.
Caption: Troubleshooting workflow for identifying and resolving common purity issues in the synthesis.
References
Technical Support Center: Ethyl N-Cbz-morpholine-2-carboxylate in Peptide Synthesis
Welcome to the technical support center for the use of Ethyl N-Cbz-morpholine-2-carboxylate in peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot potential side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications in peptide synthesis?
A1: this compound is a protected, non-natural amino acid derivative. The morpholine scaffold provides conformational constraint, making it a valuable building block for synthesizing peptidomimetics with specific secondary structures. The N-Cbz (carboxybenzyl) group protects the secondary amine of the morpholine ring, while the ethyl ester protects the carboxylic acid at the 2-position. It is primarily used to introduce a rigid, turn-like motif into a peptide sequence.
Q2: What are the most common potential side reactions when using this reagent in Solid-Phase Peptide Synthesis (SPPS)?
A2: Based on its chemical structure, the most probable side reactions include:
-
Incomplete Coupling: Due to the steric hindrance from the N-Cbz group on the secondary amine.
-
Epimerization: Loss of stereochemical integrity at the C2 position of the morpholine ring during activation and coupling.
-
Hydrolysis or Transesterification of the Ethyl Ester: Particularly if exposed to basic conditions for extended periods.
-
Partial Cleavage of the Cbz Group: The Cbz group can be partially cleaved by the strong acids (e.g., trifluoroacetic acid, TFA) used for final peptide cleavage from the resin in Fmoc-based SPPS.
Q3: Is the morpholine ring itself stable under standard peptide synthesis conditions?
A3: Yes, the morpholine ring is generally a stable heterocycle under the conditions typically employed in peptide synthesis. Morpholine itself is used as a base for Fmoc deprotection, which indicates its stability to basic conditions. While ring-opening of N-acylated morpholines can occur under specific catalytic conditions, this is not a common side reaction in standard peptide synthesis protocols.
Troubleshooting Guide
Issue 1: Incomplete Coupling of this compound
Symptom: Mass spectrometry of the crude peptide shows a significant peak corresponding to a deletion sequence (the target peptide minus the morpholine residue).
Cause: The N-Cbz group on the secondary amine of the morpholine ring creates significant steric hindrance, which can slow down the coupling reaction and prevent it from going to completion.
Solutions:
| Strategy | Recommendation | Rationale |
| Optimize Coupling Reagents | Use high-efficiency coupling reagents such as HATU, HCTU, or PyAOP. | These reagents are known to be effective for coupling sterically hindered amino acids. |
| Increase Reagent Excess | Use a higher excess of the amino acid and coupling reagent (e.g., 3-5 equivalents). | Increases the concentration of reactants to drive the reaction to completion. |
| Extend Coupling Time | Increase the reaction time to 2-4 hours or even overnight for difficult couplings. | Allows more time for the sterically hindered components to react. |
| Double Coupling | After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid. | Ensures that a higher percentage of the free amines on the resin react. |
| Increase Temperature | If using a microwave peptide synthesizer, an increase in temperature can improve coupling efficiency. For conventional synthesizers, gentle heating (e.g., 30-40°C) can be considered. | Provides the necessary activation energy to overcome the steric barrier. |
Issue 2: Epimerization at the C2 Position
Symptom: HPLC analysis of the crude peptide shows a diastereomeric impurity with the same mass as the target peptide.
Cause: The α-proton at the C2 position of the morpholine ring is susceptible to abstraction by base during the activation of the carboxyl group, leading to a loss of stereochemical integrity.
Solutions:
| Strategy | Recommendation | Rationale |
| Choice of Base | Use a less hindered and less basic tertiary amine such as N-methylmorpholine (NMM) or collidine instead of diisopropylethylamine (DIPEA). | Strong, hindered bases can promote epimerization. |
| Minimize Pre-activation Time | Add the coupling reagent to the amino acid and immediately add the mixture to the resin. Avoid long pre-activation times. | The activated amino acid is more prone to epimerization. Minimizing its lifetime before coupling reduces this risk. |
| Use of Additives | Ensure that your coupling reagent mixture contains an epimerization-suppressing additive like HOBt or Oxyma. | These additives reduce the lifetime of the highly reactive activated species that are prone to epimerization. |
| Lower Temperature | Perform the coupling reaction at a lower temperature (e.g., 0°C to room temperature). | Reduces the rate of the epimerization side reaction. |
Issue 3: Hydrolysis or Transesterification of the Ethyl Ester
Symptom: Mass spectrometry of the crude peptide shows a peak corresponding to the peptide with a free carboxylic acid at the morpholine residue (hydrolysis) or a different ester (transesterification).
Cause: The ethyl ester can be susceptible to nucleophilic attack by hydroxide ions (hydrolysis) or alcohols (transesterification), especially under basic conditions.
Solutions:
| Strategy | Recommendation | Rationale |
| Careful Choice of Base | Use a non-nucleophilic, hindered base like DIPEA for subsequent coupling steps. | Minimizes direct nucleophilic attack on the ester by the base. |
| Anhydrous Conditions | Ensure that all solvents and reagents are anhydrous. | Prevents hydrolysis of the ester by water. |
| Avoid Alcoholic Solvents | Do not use alcohol-containing solvents during the coupling steps following the incorporation of the morpholine residue. | Prevents transesterification. |
| Minimize Reaction Time | Use the shortest effective coupling time for the subsequent amino acid. | Reduces the exposure of the ester to basic conditions. |
Issue 4: Partial Cleavage of the N-Cbz Group
Symptom: During the final TFA cleavage and deprotection, a side-product is observed where the Cbz group has been removed from the morpholine nitrogen.
Cause: The Cbz group has some lability to strong acids like TFA, which are commonly used for cleavage from the resin in Fmoc-based SPPS.
Solutions:
| Strategy | Recommendation | Rationale |
| Optimize Cleavage Cocktail | Use a cleavage cocktail with a reduced concentration of TFA if compatible with the removal of other side-chain protecting groups. | Milder acidic conditions will reduce the extent of Cbz group cleavage. |
| Minimize Cleavage Time | Perform the cleavage for the minimum time required for complete removal of the peptide from the resin and deprotection of other side-chain protecting groups (e.g., 1-2 hours). | Reduces the exposure of the Cbz group to the strong acid. |
| Use Scavengers | Include scavengers such as triisopropylsilane (TIS) and water in the cleavage cocktail. | While primarily for scavenging cations from other protecting groups, they can help create a less harsh cleavage environment. |
| Alternative Protecting Group Strategy | If partial cleavage is a persistent issue, consider synthesizing the morpholine amino acid with a more acid-stable N-protecting group if the synthesis allows. | This would require custom synthesis of the building block. |
Experimental Protocols
Protocol 1: Optimized Coupling of this compound
-
Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes).
-
Washing: Wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound (4 eq.), HATU (3.9 eq.), and Oxyma (4 eq.) in DMF.
-
Add N,N-diisopropylethylamine (DIPEA) (8 eq.) to the mixture and swirl for 30 seconds.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 2 hours at room temperature.
-
-
Monitoring and Double Coupling:
-
Perform a Kaiser test to check for complete coupling.
-
If the test is positive (indicating incomplete coupling), drain the resin and repeat step 4.
-
-
Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next cycle.
Visualizations
Caption: Troubleshooting workflow for incomplete coupling.
Caption: Mechanism of base-catalyzed epimerization.
Technical Support Center: Purification of Ethyl N-Cbz-morpholine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions for the purification of Ethyl N-Cbz-morpholine-2-carboxylate by column chromatography.
Frequently Asked Questions (FAQs)
Q1: Why can this compound be challenging to purify by standard silica gel column chromatography? A1: The primary difficulty arises from the basic nitrogen atom within the morpholine ring. This basicity can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of silica gel.[1][2] These interactions can cause several problems, including peak tailing, streaking, poor separation, and even irreversible binding of the compound to the column, resulting in low recovery.[1][2]
Q2: How can I improve the peak shape and recovery of my compound during silica gel chromatography? A2: To minimize unwanted interactions with the acidic silica gel, you can add a basic modifier to your eluent system.[1] A common strategy is to add a small amount of triethylamine (Et₃N), typically 0.1-2%, to the mobile phase.[1][3] This neutralizes the acidic sites on the silica, leading to improved peak shape and better recovery of your compound.[1]
Q3: My compound isn't moving from the baseline on the TLC plate, even with 100% ethyl acetate. What should I do? A3: If your compound is very polar and remains at the baseline, you may need to use a more aggressive solvent system.[4] Alternatively, for highly polar compounds, consider switching to a different purification method, such as reverse-phase chromatography.[1][4]
Q4: The separation looks good on the TLC plate, but all my fractions from the column are mixed. Why is this happening? A4: This discrepancy can occur because the conditions on a dry TLC plate differ from those in a wet-packed column.[3] It could also indicate that your compound may be degrading on the silica gel during the longer elution time of a column.[4] It is crucial to check if your compound is stable on silica by performing a 2D TLC test.[4]
Q5: Is it necessary to run a column if my crude product appears relatively pure by TLC and NMR? A5: It depends on the requirements for the next step in your synthesis.[4] If very high purity is needed, a column is recommended. For less sensitive subsequent steps, you might consider a simpler purification like running the compound through a short "plug" of silica to remove baseline impurities without the need for extensive fraction collection.[4]
Troubleshooting Guides
Table 1: Column Chromatography Troubleshooting
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Peak Tailing / Streaking | The basic morpholine nitrogen is interacting strongly with acidic silica gel.[1] | Add a basic modifier like triethylamine (0.1-2%) to your eluent system to neutralize the acidic sites on the silica gel.[1][3] |
| Low or No Recovery | 1. The compound is irreversibly adsorbed to the silica gel.[1][2] 2. The eluent system is not polar enough to elute the compound.[3] 3. The compound may have decomposed on the column.[4] | 1. Use a deactivated stationary phase (e.g., alumina) or add a base like triethylamine to the eluent.[3] 2. Gradually increase the polarity of your eluent. If necessary, flush the column with a much stronger solvent (e.g., 10% Methanol in DCM) to recover any retained material.[5] 3. Check compound stability on silica using a 2D TLC. If unstable, use an alternative stationary phase like alumina or Florisil.[4] |
| Co-elution with Impurities | The chosen eluent system lacks the necessary selectivity to resolve the compounds.[3] | Experiment with different solvent systems using TLC to find one that provides better separation (aim for a ΔRf > 0.1).[3] Consider using a shallower solvent gradient during elution.[5] |
| Compound Crashing/Precipitating on Column | The compound has low solubility in the chromatography eluent.[3] | Ensure the crude product is fully dissolved before loading. If solubility is low, perform a "dry loading" by pre-adsorbing the compound onto a small amount of silica gel.[3][6] |
| Reduced or Poor Flow Rate | 1. Column packed too tightly or contains fine particles. 2. Clogged frit or tubing.[7] 3. Precipitation of the sample at the top of the column.[7] | 1. Repack the column. Ensure buffers and samples are filtered before use.[7] 2. Check for blockages and clean or replace components as needed.[7] 3. Use the dry loading technique or dissolve the sample in a minimal amount of a stronger solvent before loading.[6] |
Table 2: Comparison of Hypothetical Purification Conditions
| Condition | Stationary Phase | Mobile Phase (Hexane:Ethyl Acetate) | Modifier | Purity (Hypothetical) | Yield (Hypothetical) | Observations |
| 1 | Silica Gel | 70:30 | None | 70% | 55% | Severe peak tailing observed.[2] |
| 2 | Silica Gel | 70:30 | 1% Triethylamine | 95% | 85% | Symmetrical peaks, good separation. |
| 3 | Alumina (Neutral) | 80:20 | None | 92% | 88% | Good peak shape, required less polar eluent. |
| 4 | Reverse-Phase C18 | 40:60 (Water:Acetonitrile) | 0.1% TFA | 98% | 90% | Excellent separation for highly polar impurities. |
Experimental Protocols
Protocol 1: Flash Column Chromatography Purification
This protocol provides a general procedure for the purification of this compound.
-
Eluent Selection:
-
Using thin-layer chromatography (TLC), identify a suitable eluent system, typically a mixture of hexanes and ethyl acetate.
-
Add 0.5-1% triethylamine (Et₃N) to the chosen eluent mixture to prevent peak tailing.[1]
-
Adjust the solvent ratio to achieve an Rf value of approximately 0.2-0.4 for the target compound.[1]
-
-
Column Packing (Slurry Method):
-
Select an appropriately sized glass column based on the amount of crude material (typically a 50:1 to 100:1 ratio of silica mass to crude product mass).
-
In a beaker, create a slurry of silica gel in your chosen eluent system.
-
With the stopcock closed, pour the slurry into the column. Open the stopcock to drain the excess solvent while gently tapping the column to ensure even packing.
-
Add a thin layer of sand on top of the silica bed to prevent disturbance during solvent addition.[6] Never let the solvent level drop below the top of the silica bed.[6]
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude compound in a minimal amount of the eluent.[6] Using a pipette, carefully load the solution onto the top of the silica gel.[6]
-
Dry Loading (Recommended for less soluble compounds): Dissolve the crude product in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the mass of the crude product) and evaporate the solvent using a rotary evaporator to obtain a free-flowing powder.[6] Carefully add this powder to the top of the packed column.[3][6]
-
-
Elution and Fraction Collection:
-
Product Isolation:
-
Combine the fractions that contain the pure product, as determined by TLC analysis.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.[1]
-
Visualizations
Caption: Standard workflow for purification via flash column chromatography.
Caption: Decision tree for troubleshooting common column chromatography issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Chromatography [chem.rochester.edu]
- 5. benchchem.com [benchchem.com]
- 6. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 7. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
Racemization of Ethyl N-Cbz-morpholine-2-carboxylate during synthesis or coupling
This technical support center provides troubleshooting guides and frequently asked questions regarding the racemization of Ethyl N-Cbz-morpholine-2-carboxylate during its synthesis and subsequent coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a concern for this compound?
A1: Racemization is a chemical process that converts a single, optically active enantiomer (the desired L- or D-form of a molecule) into a mixture of both enantiomers.[1] For this compound, the chiral center is the carbon atom at the 2-position of the morpholine ring (the α-carbon). During synthesis or, more commonly, during amide bond formation (coupling), the stereochemical integrity of this center can be compromised.[1] This is a significant issue in drug development and peptide synthesis, as different enantiomers can have vastly different biological activities, with one being therapeutic and the other being inactive or even harmful.[2][3]
Q2: What are the primary chemical mechanisms that cause racemization during coupling reactions?
A2: Racemization of N-protected amino acids like this compound primarily occurs through two base-catalyzed mechanisms once the carboxyl group is activated:
-
Oxazolone (Azlactone) Formation: This is the most common pathway.[2][4] The activated carboxyl group of the N-Cbz protected morpholine cyclizes to form a 5(4H)-oxazolone intermediate. The proton on the chiral α-carbon of this ring is highly acidic and is easily removed by a base.[2][3][4] The resulting planar, achiral intermediate can then be attacked by an amine from either side, leading to a mixture of L- and D-products.[2]
-
Direct Enolization (α-Proton Abstraction): This pathway involves the direct removal of the proton from the α-carbon by a base, forming an achiral enolate intermediate.[2][4][5] While considered less common for urethane-protected amino acids (like Cbz-derivatives) than for other types, it can become significant under strongly basic conditions.[2][6]
Q3: Which factors have the most significant impact on the degree of racemization?
A3: Several experimental factors critically influence the extent of racemization:
-
Base Selection: The type, strength, and concentration of the base are crucial. Stronger, less sterically hindered bases promote racemization more readily.[4][6]
-
Coupling Reagent & Additives: The choice of activating agent is a primary factor. Carbodiimides (e.g., DCC, EDC) used alone can cause substantial racemization.[7] This is suppressed by using additives like HOBt, HOAt, or Oxyma.[7][8][9]
-
Reaction Temperature: Higher temperatures accelerate the rate of racemization.[1][7][10]
-
Solvent Polarity: The use of less polar solvents may help reduce racemization in some cases, though solubility often dictates the choice.[1][7][11]
-
Pre-activation Time: Allowing the activated carboxylic acid to exist for an extended period before the amine is introduced increases the opportunity for racemization.[1][3][10]
Q4: Can racemization occur during the saponification of the ethyl ester?
A4: Yes, saponification (hydrolysis of the ethyl ester using a base like NaOH) to yield the corresponding carboxylic acid can cause racemization.[12] The basic conditions can facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity.[12] If the free acid is required, careful selection of hydrolysis conditions (e.g., lower temperatures, controlled addition of base) is necessary.
Troubleshooting Guides
Issue 1: High levels of the undesired diastereomer are detected in my coupled product.
This is a common problem indicating that significant racemization has occurred during the amide bond formation step. Follow these steps to diagnose and mitigate the issue.
Caption: A logical workflow for troubleshooting high racemization levels.
Data Presentation: Strategies to Minimize Racemization
The extent of racemization is highly dependent on the specific reaction conditions. The following tables provide a qualitative and quantitative comparison of common strategies.
Table 1: Qualitative Comparison of Racemization Suppression Strategies
| Strategy | Effectiveness in Reducing Racemization | Key Considerations |
| Addition of HOBt/HOAt/Oxyma | High | Essential when using carbodiimides to suppress oxazolone formation.[6][7][8] HOAt and Oxyma are generally more effective than HOBt.[9] |
| Lowering Reaction Temperature | Moderate to High | Reduces the rate of racemization but also slows the desired coupling reaction.[1][7] A common practice is to start at 0°C.[10] |
| Use of Weaker/Hindered Base | Moderate to High | Bases like N-methylmorpholine (NMM) or 2,4,6-collidine are preferred over DIPEA or triethylamine.[6] |
| Use of Less Polar Solvents | Moderate | Can reduce racemization but is often limited by the solubility of reagents.[7][11] |
| Minimizing Pre-activation Time | High | Reduces the time the activated acid is exposed to basic conditions before reacting with the amine.[1][3][10] |
Table 2: Impact of Base Selection on Racemization
| Base | pKa | Steric Hindrance | Tendency to Cause Racemization |
| Triethylamine (TEA) | ~10.7 | Low | High[6] |
| Diisopropylethylamine (DIPEA) | ~10.1 | High | Moderate to High[6] |
| N-Methylmorpholine (NMM) | 7.38 | Moderate | Low[6] |
| 2,4,6-Collidine (TMP) | 7.43 | Very High | Very Low[6] |
Data is generalized from peptide coupling literature and serves as a guideline.[6]
Key Mechanisms and Experimental Workflow
The following diagrams illustrate the chemical pathways leading to racemization and a general experimental protocol designed to minimize it.
Caption: Primary mechanisms of racemization during a coupling reaction.
Experimental Protocols
Protocol 1: Low-Racemization Coupling Using EDC/Oxyma
This protocol provides a general procedure for coupling this compound (or its corresponding free acid) to an amine component (e.g., an amino acid ester) while minimizing the risk of racemization.
Caption: Experimental workflow for a low-racemization coupling protocol.
Detailed Steps:
-
Dissolve Reagents : In a flame-dried flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve the N-Cbz-morpholine-2-carboxylic acid (1.0 equivalent), the amine component hydrochloride salt (1.0 equivalent), and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma, 1.0 equivalent) in an anhydrous solvent like DMF or DCM.[10]
-
Cool : Cool the stirred solution to 0°C using an ice-water bath. Maintaining a low temperature is critical to suppress the rate of racemization.[7][10]
-
Add Base : Add N-methylmorpholine (NMM) (1.1 equivalents) dropwise. This weaker base will neutralize the hydrochloride salt without significantly promoting racemization.[6]
-
Initiate Coupling : Add N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.1 equivalents) to the mixture in one portion.[10]
-
React and Monitor : Stir the reaction at 0°C for 1-2 hours, then allow it to warm to room temperature and continue stirring for 4-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up : Once the reaction is complete, dilute the mixture with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with a weak acid (e.g., 5% citric acid), a weak base (e.g., saturated NaHCO₃ solution), and brine.[10]
-
Purify : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure. Purify the resulting crude peptide via flash column chromatography.[10]
-
Analyze : Assess the diastereomeric purity of the final product using chiral HPLC to quantify the extent of racemization.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. benchchem.com [benchchem.com]
- 8. peptide.com [peptide.com]
- 9. bachem.com [bachem.com]
- 10. benchchem.com [benchchem.com]
- 11. Racemization studies in peptide synthesis through the separation of protected epimeric peptides by reversed-phase high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Large-Scale Synthesis of Ethyl N-Cbz-morpholine-2-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Ethyl N-Cbz-morpholine-2-carboxylate. The information is designed to address common challenges and provide actionable solutions to facilitate process optimization and scale-up.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound at a large scale?
A1: The most common and scalable approach involves a two-step process:
-
Esterification: Conversion of morpholine-2-carboxylic acid to its ethyl ester, Ethyl morpholine-2-carboxylate.
-
N-Cbz Protection: Protection of the secondary amine of Ethyl morpholine-2-carboxylate using benzyl chloroformate (Cbz-Cl) under basic conditions.
An alternative route is the Cbz protection of morpholine-2-carboxylic acid first, followed by esterification. However, the former route is often preferred on a larger scale to avoid potential side reactions involving the carboxylic acid during the Cbz protection step.
Q2: What are the critical process parameters to control during the N-Cbz protection step?
A2: On a large scale, precise control of the following parameters is crucial for a successful N-Cbz protection reaction:
-
pH: Maintaining the pH of the reaction mixture between 8 and 10 is critical. A pH that is too low can lead to the decomposition of benzyl chloroformate, while a pH that is too high may cause racemization of the amino ester.[1] A buffer system, such as a mixture of sodium carbonate and sodium bicarbonate, can be effective in maintaining the desired pH range during large-scale production.[1]
-
Temperature: The reaction is typically carried out at a low temperature (0-5 °C) to minimize side reactions and control the exothermic nature of the reaction.
-
Reagent Addition Rate: Slow, controlled addition of benzyl chloroformate is essential to maintain the reaction temperature and pH, preventing localized high concentrations of the reagent.
Q3: What are the common impurities encountered in the synthesis of this compound?
A3: Common impurities can include:
-
Unreacted Starting Material: Incomplete reaction can leave residual Ethyl morpholine-2-carboxylate.
-
Di-acylated byproducts: Although less common with secondary amines, over-acylation can potentially occur under non-optimized conditions.
-
Benzyl Alcohol: Formed from the hydrolysis of benzyl chloroformate.
-
Racemization Products: If the reaction conditions, particularly pH, are not well-controlled, racemization at the chiral center can occur.
Q4: What are the recommended purification methods for large-scale production?
A4: For large-scale purification, the following methods are generally employed:
-
Extraction: A series of aqueous washes can remove water-soluble impurities and unreacted base.
-
Crystallization: The final product is often a solid and can be purified by crystallization from a suitable solvent system, such as ethyl acetate/heptane or ethanol/water. Crystallization is a highly effective method for removing impurities and isolating the product in high purity on a large scale.
-
Chromatography: While commonly used at the lab scale, column chromatography is less practical for large-scale production due to cost and solvent consumption. It may be used for very high purity requirements or for the removal of closely related impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete Reaction: Insufficient reaction time or temperature. | - Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or GC).- Gradually increase the reaction time.- Ensure adequate mixing, especially in large reactors, to maintain homogeneity. |
| Decomposition of Benzyl Chloroformate: pH of the reaction mixture is too low.[1] | - Implement a robust pH control system, such as an automated titrator or a buffer system (e.g., Na2CO3:NaHCO3 = 2:1).[1]- Ensure the starting amine is fully neutralized before adding Cbz-Cl. | |
| Product Loss During Work-up: Inefficient extraction or premature product precipitation. | - Optimize the pH of the aqueous phase during extraction to ensure the product remains in the organic layer.- Perform multiple extractions with a suitable solvent.- If the product is precipitating, consider using a larger volume of solvent or a different solvent system. | |
| Formation of Significant Impurities | Side Reactions due to High Temperature: The reaction is exothermic and can lead to side product formation if not controlled. | - Maintain a low reaction temperature (0-5 °C) using an efficient cooling system.- Add benzyl chloroformate dropwise to control the rate of heat generation. |
| Racemization: The pH of the reaction mixture is too high.[1] | - Carefully control the pH to be within the 8-10 range.[1]- Avoid using strong bases in excess. | |
| Hydrolysis of Benzyl Chloroformate: Presence of excess water. | - Use anhydrous solvents for the reaction.- Minimize exposure of benzyl chloroformate to moisture. | |
| Difficulty in Product Purification | Oily Product Instead of Solid: Presence of residual solvent or impurities. | - Ensure all solvents are thoroughly removed under vacuum.- Try different crystallization solvents or solvent combinations.- Consider a final purification step like a short plug of silica gel if impurities are the issue. |
| Co-crystallization of Impurities: Impurities have similar solubility to the product. | - Optimize the crystallization conditions (e.g., cooling rate, solvent polarity).- A recrystallization step may be necessary.- Consider an anti-solvent addition to induce selective crystallization. |
Experimental Protocols
Disclaimer: The following is a proposed large-scale synthesis protocol based on established chemical principles. This protocol should be optimized and validated in a laboratory or pilot plant setting before full-scale implementation.
Synthesis of this compound
This process involves two main stages: the esterification of morpholine-2-carboxylic acid and the subsequent N-Cbz protection of the resulting ester.
Stage 1: Esterification of Morpholine-2-carboxylic Acid
-
Reaction: Morpholine-2-carboxylic acid + Ethanol --(H+)--> Ethyl morpholine-2-carboxylate
-
Procedure:
-
To a suitable reactor, charge morpholine-2-carboxylic acid and an excess of absolute ethanol.
-
Cool the mixture to 0-5 °C.
-
Slowly add a catalytic amount of a strong acid (e.g., sulfuric acid or thionyl chloride).
-
Warm the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC or HPLC).
-
Cool the reaction mixture and carefully neutralize the excess acid with a base (e.g., sodium bicarbonate solution).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude Ethyl morpholine-2-carboxylate.
-
Stage 2: N-Cbz Protection of Ethyl morpholine-2-carboxylate
-
Reaction: Ethyl morpholine-2-carboxylate + Benzyl Chloroformate --(Base)--> this compound
-
Procedure:
-
Dissolve the crude Ethyl morpholine-2-carboxylate in a suitable solvent (e.g., dichloromethane or toluene) in a reactor equipped with efficient cooling and a pH probe.
-
Add an aqueous solution of a base (e.g., sodium carbonate or a sodium carbonate/sodium bicarbonate buffer).
-
Cool the biphasic mixture to 0-5 °C with vigorous stirring.
-
Slowly add benzyl chloroformate (Cbz-Cl) dropwise, maintaining the temperature at 0-5 °C and the pH between 8-10.
-
After the addition is complete, continue stirring at 0-5 °C for 1-2 hours, monitoring the reaction progress by TLC or HPLC.
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove any unreacted amine, followed by a saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by crystallization from a suitable solvent system (e.g., ethyl acetate/heptane).
-
Quantitative Data
The following table presents estimated yields and purity for the large-scale synthesis of this compound based on analogous reactions reported in the literature. Actual results may vary depending on the specific reaction conditions and scale.
| Parameter | Esterification | N-Cbz Protection | Overall |
| Typical Yield | 85-95% | 80-90% | 68-85% |
| Purity (after crystallization) | >95% (as intermediate) | >98% | >98% |
Visualizations
Synthesis Workflow
Caption: Overall workflow for the large-scale synthesis of this compound.
Potential Side Reactions in N-Cbz Protection
Caption: Potential side reactions during the N-Cbz protection step.
References
Technical Support Center: Synthesis of Ethyl N-Cbz-morpholine-2-carboxylate
This guide provides troubleshooting advice and answers to frequently asked questions regarding the synthesis of Ethyl N-Cbz-morpholine-2-carboxylate, a common intermediate in pharmaceutical and chemical research.
Frequently Asked Questions (FAQs)
Q1: What is the general chemical principle for the synthesis of this compound?
The synthesis involves the protection of the secondary amine of Ethyl morpholine-2-carboxylate with a benzyloxycarbonyl (Cbz or Z) group. This is a nucleophilic acyl substitution reaction where the nitrogen atom of the morpholine ring attacks the electrophilic carbonyl carbon of a Cbz-donating reagent, typically benzyl chloroformate (Cbz-Cl).[1] The reaction liberates hydrochloric acid (HCl), which must be neutralized by a base to drive the reaction to completion.[1][2]
Q2: What are the typical reagents and reaction conditions?
The most common method for N-Cbz protection is the Schotten-Baumann reaction, which involves using an aqueous base like sodium bicarbonate or sodium carbonate.[2] Alternatively, organic bases in anhydrous organic solvents can be employed. A summary of common conditions is provided below.
Table 1: Comparison of Common N-Cbz Protection Conditions
| Parameter | Method A: Schotten-Baumann | Method B: Organic Base | Method C: Green Chemistry |
| Cbz Reagent | Benzyl Chloroformate (Cbz-Cl) | Benzyl Chloroformate (Cbz-Cl) | Benzyl Chloroformate (Cbz-Cl) |
| Base | NaHCO₃ or Na₂CO₃ | Triethylamine (TEA) or DIPEA | None (reaction in water) |
| Solvent | THF/Water, Dioxane/Water | Dichloromethane (DCM), THF | Water, PEG-600[3][4] |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Room Temperature |
| Typical Yield | High (often >90%)[2] | High | High (often >90%)[3] |
| Key Advantage | Simple workup, cost-effective. | Useful for water-sensitive substrates. | Environmentally friendly.[3] |
Q3: What are the most common side reactions, and how can they be minimized?
The primary side reaction is the hydrolysis of benzyl chloroformate by water, which produces benzyl alcohol and CO₂.[1] This reduces the amount of reagent available for the main reaction.
-
Minimization Strategy :
-
Perform the reaction at low temperatures (e.g., 0 °C) to slow the rate of hydrolysis.[1]
-
Add the benzyl chloroformate slowly and dropwise to the reaction mixture to maintain a low concentration at any given time.[1]
-
When using organic solvents, ensure they are anhydrous and consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
For primary amines, di-protection can be an issue, but this is not applicable to the secondary amine in morpholine.
Q4: How can I monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most common method. A suitable mobile phase (e.g., 30-40% Ethyl Acetate in Hexane) should be used to achieve good separation between the starting material (Ethyl morpholine-2-carboxylate) and the Cbz-protected product. The product, being less polar due to the Cbz group, will have a higher Rf value than the starting amine.
Q5: What is the standard procedure for product purification?
After an aqueous workup to remove the base and salts, the crude product is typically purified using silica gel column chromatography.[1][2] The product can also be recrystallized if it is a solid.[5]
Troubleshooting Guide
This section addresses specific problems that may arise during the synthesis.
Problem: Low or No Yield of Product
A low yield is the most common issue. The following flowchart can help diagnose the potential cause.
Caption: Troubleshooting logic for low product yield.
Problem: TLC Shows Multiple Impurities
The presence of significant impurities alongside the product can complicate purification.
-
Impurity: Unreacted Starting Material: If a spot corresponding to the starting amine is visible, the reaction is incomplete.
-
Solution: Extend the reaction time or add a slight excess (1.05-1.1 equivalents) of benzyl chloroformate.
-
-
Impurity: Benzyl Alcohol: A spot corresponding to benzyl alcohol may appear, resulting from Cbz-Cl hydrolysis.[1]
-
Solution: This is a common byproduct. It can usually be separated from the main product during silica gel chromatography due to its higher polarity.
-
Problem: Oily Product is Difficult to Purify
While some Cbz-protected compounds are crystalline, others may be oils, making purification by recrystallization impossible.
-
Solution 1: Column Chromatography: Carefully perform silica gel chromatography with a shallow gradient of ethyl acetate in hexane to separate the product from closely running impurities.
-
Solution 2: Kugelrohr Distillation: If the product is thermally stable and has a suitable boiling point, short-path distillation under high vacuum can be an effective purification method for non-crystalline oils.
Experimental Protocols
A general, reliable protocol for the synthesis is provided below.
Protocol: N-Cbz Protection of Ethyl morpholine-2-carboxylate
This procedure is adapted from standard Schotten-Baumann conditions.[2]
Caption: General workflow for the synthesis protocol.
Detailed Steps:
-
Setup: In a round-bottomed flask, dissolve Ethyl morpholine-2-carboxylate (1.0 equivalent) in a 2:1 mixture of tetrahydrofuran (THF) and water. Add sodium bicarbonate (NaHCO₃, 2.0 equivalents) to the solution.[2]
-
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Slowly add benzyl chloroformate (1.1 equivalents) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.
-
Reaction: Stir the reaction vigorously at 0 °C for 1-2 hours, then allow it to warm to room temperature and continue stirring for 12-20 hours.[2]
-
Monitoring: Check for the consumption of the starting material using TLC.
-
Workup: Once the reaction is complete, dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 times).
-
Washing: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.[1]
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure this compound.[1][2]
Reaction Mechanism
The core of the synthesis is the nucleophilic attack of the amine on the carbonyl carbon of benzyl chloroformate.
Caption: The reaction mechanism for N-Cbz protection.
References
Technical Support Center: Cbz Deprotection of Morpholine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the deprotection of the carboxybenzyl (Cbz or Z) protecting group from morpholine derivatives.
Troubleshooting Guides
This section addresses common issues encountered during the Cbz deprotection of morpholine derivatives in a question-and-answer format.
Question 1: My catalytic hydrogenation for Cbz deprotection of the morpholine nitrogen is slow or incomplete. What are the potential causes and solutions?
Answer:
Slow or incomplete catalytic hydrogenation is a frequent challenge. Several factors can contribute to this issue, particularly with substrates like morpholine derivatives where the basic nitrogen of the product can interact with the catalyst.
-
Catalyst Poisoning: The palladium catalyst is highly susceptible to poisoning by sulfur-containing compounds (e.g., thiols, thioethers) or other impurities.
-
Solution: Ensure your starting Cbz-protected morpholine is of high purity and free from sulfur-containing contaminants. If the substrate contains a sulfur moiety, consider alternative deprotection methods not prone to poisoning, such as acid-catalyzed or nucleophilic cleavage.[1]
-
-
Product Inhibition: The deprotected morpholine, being a basic secondary amine, can coordinate to the palladium catalyst, thereby inhibiting its activity.
-
Solution: Adding a small amount of a weak acid, like acetic acid, can protonate the product amine, reducing its coordination to the catalyst and improving the reaction rate.
-
-
Poor Catalyst Activity: The activity of palladium on carbon (Pd/C) can vary between batches and diminish over time.
-
Solution: Use a fresh, high-quality batch of catalyst. Increasing the catalyst loading (e.g., from 5-10 mol% to 20 mol%) can also be beneficial.
-
-
Insufficient Hydrogen Pressure: Atmospheric pressure of hydrogen may not be sufficient for complete conversion.
-
Solution: Increase the hydrogen pressure, for instance, to 50 psi or higher, using appropriate hydrogenation apparatus.
-
-
Inadequate Mixing: As this is a heterogeneous reaction, efficient mixing is crucial for the substrate to interact with the catalyst surface.
-
Solution: Ensure vigorous stirring or agitation of the reaction mixture.
-
Question 2: I am observing side products from the reduction of other functional groups on my morpholine derivative during catalytic hydrogenation. How can I improve selectivity?
Answer:
The non-selective reduction of other functional groups is a common issue with catalytic hydrogenation.
-
Competing Reductions: Functional groups such as aryl halides (especially bromides and iodides), nitro groups, double bonds, and benzyl ethers can be reduced under standard hydrogenation conditions.[2]
-
Solution 1: Transfer Hydrogenolysis. This method often provides better selectivity. Using a hydrogen donor like ammonium formate or formic acid with Pd/C can sometimes allow for the removal of the Cbz group while leaving other reducible functionalities intact.[3]
-
Solution 2: Non-Reductive Methods. For highly sensitive substrates, it is best to switch to a non-reductive deprotection strategy. Acid-catalyzed cleavage (e.g., HBr/acetic acid or milder Lewis acids) or nucleophilic cleavage are excellent alternatives.
-
Question 3: During my acidic Cbz deprotection with HBr in acetic acid, I am getting an acetylated side product. How can I prevent this?
Answer:
This is a known side reaction where the deprotected morpholine is acetylated by the acetic acid solvent, especially at elevated temperatures.
-
Solution: Use a non-nucleophilic acid/solvent system. Good alternatives include:
-
HCl in a non-acetylating solvent like dioxane or isopropanol.
-
Trifluoroacetic acid (TFA), although it is a strong acid that might cleave other acid-sensitive protecting groups.
-
Milder Lewis acid conditions, for example, AlCl₃ in hexafluoroisopropanol (HFIP), can also be effective and are compatible with a wider range of functional groups.[4]
-
Frequently Asked Questions (FAQs)
What is the most common method for Cbz deprotection from a morpholine nitrogen?
The most common and generally cleanest method is catalytic hydrogenation using palladium on carbon (Pd/C) with a hydrogen source.[5] This method is typically efficient and produces volatile byproducts (toluene and carbon dioxide) that are easily removed.
How do I choose the best Cbz deprotection method for my specific morpholine derivative?
The choice of method depends on the functional groups present in your molecule:
-
For simple substrates without sensitive functional groups: Catalytic hydrogenation is usually the best choice.
-
For substrates with reducible groups (e.g., alkenes, alkynes, nitro groups, aryl halides): Consider transfer hydrogenolysis for potentially better selectivity, or switch to non-reductive methods like acidic or nucleophilic cleavage.
-
For substrates sensitive to strong acids: Avoid HBr/acetic acid. Milder conditions like AlCl₃/HFIP or non-acidic methods like hydrogenation or nucleophilic cleavage should be used.[4]
-
For substrates with sulfur-containing groups: Avoid catalytic hydrogenation due to catalyst poisoning. Acidic or nucleophilic cleavage methods are recommended.
Can the morpholine oxygen interfere with the deprotection reaction?
The ether oxygen in the morpholine ring is generally stable and unreactive under most Cbz deprotection conditions, including catalytic hydrogenation and mild acidic or nucleophilic cleavage.
Data Presentation
Table 1: Comparison of Common Cbz Deprotection Methods for Amines
| Method | Reagents/Catalyst | Solvent | Temperature | Typical Reaction Time | Yield | Notes |
| Catalytic Hydrogenation | H₂ (1 atm - 50 psi), 10% Pd/C | Methanol, Ethanol, Ethyl Acetate | Room Temp. | 1-16 h | High | Most common method; risk of reducing other functional groups.[5] |
| Transfer Hydrogenolysis | Ammonium formate, 10% Pd/C | Methanol, Isopropanol | Room Temp. to Reflux | 10 min - 2 h | High | Safer alternative to H₂ gas; may offer better selectivity. |
| Acidic Cleavage (Strong) | 33% HBr in Acetic Acid | Acetic Acid | Room Temp. | 1-4 h | Good-High | Can cause side reactions (e.g., acetylation) and may cleave other acid-sensitive groups. |
| Acidic Cleavage (Lewis Acid) | AlCl₃ | Hexafluoroisopropanol (HFIP) | Room Temp. | 2-16 h | High | Good for substrates with sensitive functional groups like nitro, halogens, and double bonds.[4] |
| Nucleophilic Cleavage | 2-Mercaptoethanol, K₃PO₄ | N,N-Dimethylacetamide (DMAC) | 75 °C | 1-5 h | High | Excellent for sensitive substrates; avoids both reduction and strong acids.[4] |
| Reductive (Borohydride) | NaBH₄, 10% Pd/C | Methanol | Room Temp. | 3-10 min | 93-98% | Very rapid deprotection.[6] |
Experimental Protocols
Protocol 1: Cbz Deprotection of N-Cbz-Morpholine via Catalytic Hydrogenation
-
Materials:
-
N-Cbz-morpholine derivative
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
-
Celite®
-
-
Procedure:
-
Dissolve the N-Cbz-morpholine derivative (1.0 equiv) in methanol (10-20 mL per mmol of substrate).
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution.
-
Place the reaction mixture under an atmosphere of hydrogen (H₂), either by using a balloon or a hydrogenation apparatus. Ensure the system is properly sealed.
-
Stir the reaction vigorously at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the Celite® pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected morpholine derivative.
-
Protocol 2: Cbz Deprotection of N-Cbz-Morpholine via Acidic Cleavage with HBr in Acetic Acid
-
Materials:
-
N-Cbz-morpholine derivative
-
33% (w/w) Hydrogen bromide in acetic acid (HBr/AcOH)
-
Diethyl ether (Et₂O)
-
-
Procedure:
-
Dissolve the N-Cbz-morpholine derivative (1.0 equiv) in 33% HBr in acetic acid (5-10 mL per mmol of substrate) at room temperature.
-
Stir the solution at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with a large volume of cold diethyl ether to precipitate the hydrobromide salt of the product.
-
Collect the precipitate by filtration, wash with diethyl ether, and dry under vacuum.
-
The free base can be obtained by neutralization with a suitable base (e.g., NaHCO₃ solution) and extraction with an organic solvent.
-
Mandatory Visualization
Caption: Troubleshooting workflow for Cbz deprotection of morpholine derivatives.
Caption: Mechanism of catalytic hydrogenation for Cbz deprotection.
References
Preventing epimerization of Ethyl N-Cbz-morpholine-2-carboxylate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the epimerization of Ethyl N-Cbz-morpholine-2-carboxylate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is epimerization in the context of this compound?
A1: Epimerization is an undesired chemical process that alters the three-dimensional arrangement of atoms at a single stereocenter in a molecule that has more than one. This compound has a chiral center at the C2 position of the morpholine ring. Epimerization at this position leads to the formation of its diastereomer, which can be difficult to separate and can significantly impact the biological activity and properties of the final product.[1]
Q2: What is the primary cause of epimerization for this compound?
A2: The primary cause of epimerization for this compound is the presence of a base. The hydrogen atom attached to the C2 carbon (the α-proton) is acidic. A base can remove this proton to form a planar enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, leading to a mixture of the original compound and its epimer.[1][2]
Q3: Under what experimental conditions is epimerization most likely to occur?
A3: Epimerization is most prevalent under basic conditions, especially when strong bases are used or when the reaction is heated.[2] Reactions such as base-catalyzed hydrolysis of the ethyl ester, or coupling of the corresponding carboxylic acid with an amine, are particularly susceptible to this side reaction. Prolonged reaction times in the presence of a base also increase the risk of epimerization.
Q4: How does the N-Cbz protecting group influence epimerization?
A4: The N-Cbz (carbobenzyloxy) group is a urethane-type protecting group. While it is generally considered to be effective at suppressing racemization in peptide synthesis compared to other protecting groups, it does not entirely prevent it. The risk of epimerization is still significant, especially under harsh basic conditions.
Troubleshooting Guides
Issue 1: My reaction produced a mixture of diastereomers. How can I confirm it is due to epimerization and how do I prevent it?
Answer:
First, confirm that the unexpected product is indeed the epimer. This can be done by techniques such as chiral High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) spectroscopy, which can distinguish between diastereomers.
If epimerization is confirmed, consider the following factors to minimize it in future experiments:
-
Choice of Base: The strength and steric hindrance of the base are critical. Strong, non-hindered bases are more likely to cause epimerization.
-
Reaction Temperature: Higher temperatures accelerate the rate of epimerization.
-
Solvent: The polarity of the solvent can influence the rate of epimerization.
-
Reaction Time: Longer exposure to basic conditions increases the likelihood of epimerization.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting high epimerization levels.
Issue 2: I need to perform a reaction under basic conditions. What specific reagents and conditions should I use to avoid epimerization?
Answer:
When basic conditions are unavoidable, careful selection of reagents and reaction parameters is crucial.
-
Base Selection: Opt for weaker or more sterically hindered bases. For instance, N-methylmorpholine (NMM) or 2,4,6-collidine are generally preferred over stronger, less hindered bases like triethylamine (TEA) or diisopropylethylamine (DIPEA).
-
Additives for Amide Coupling: If you are converting the corresponding carboxylic acid to an amide, use coupling reagents that are known to suppress racemization. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in combination with an additive like HOAt (1-Hydroxy-7-azabenzotriazole) are highly effective. The addition of copper(II) salts, such as CuCl₂, has also been shown to significantly suppress epimerization in some coupling reactions.
-
Low Temperature: Perform the reaction at the lowest temperature at which it proceeds at a reasonable rate, for example, at 0 °C or even -20 °C.
Quantitative Data on Epimerization
Table 1: Effect of Base on Epimerization during a Model Peptide Coupling Reaction
| Base (2 equivalents) | % Epimerization (D-isomer) |
| DIPEA | 3.7 |
| Triethylamine (TEA) | 5.3 |
| N-Methylmorpholine (NMM) | 9.6 |
| Tributylamine (Bu₃N) | 4.1 |
Data adapted from studies on peptide synthesis and may vary depending on the specific substrate and reaction conditions.
Table 2: Effect of Coupling Additives with a Carbodiimide Reagent on Epimerization
| Additive | % Epimerization (D-isomer) |
| None | High (can be >20%) |
| HOBt (1-Hydroxybenzotriazole) | ~5% |
| HOAt (1-Hydroxy-7-azabenzotriazole) | <1% |
| CuCl₂ + HOBt | <0.1% |
Data adapted from studies on peptide synthesis. The use of additives is crucial when using carbodiimide coupling reagents like DCC or EDC.
Experimental Protocols
Protocol 1: General Procedure for Base-Mediated Reactions with Minimized Epimerization (e.g., Amide Coupling)
This protocol outlines a general method for coupling the carboxylic acid derived from this compound with an amine, using conditions designed to minimize epimerization.
-
Preparation:
-
Dissolve Ethyl N-Cbz-morpholine-2-carboxylic acid (1 equivalent) and HOAt (1.2 equivalents) in a suitable aprotic solvent (e.g., dichloromethane or DMF) in a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
-
Activation:
-
Add a carbodiimide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) to the cooled solution.
-
Stir the mixture at 0 °C for 30 minutes to pre-activate the carboxylic acid.
-
-
Coupling:
-
In a separate flask, dissolve the amine (1.1 equivalents) and a weak, sterically hindered base such as N-methylmorpholine (NMM) (1.5 equivalents) in the same solvent.
-
Slowly add the amine solution to the activated carboxylic acid mixture at 0 °C.
-
-
Reaction and Monitoring:
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC or LC-MS.
-
If the reaction is sluggish, it may be allowed to slowly warm to room temperature, but this increases the risk of epimerization. It is preferable to allow for a longer reaction time at a lower temperature.
-
-
Work-up:
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Analysis of Epimerization by Chiral HPLC
This protocol provides a general framework for developing a chiral HPLC method to determine the diastereomeric ratio of a sample of this compound.
-
Column Selection:
-
Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralpak® IA, IB, IC, etc.) are often a good starting point for screening.
-
-
Mobile Phase Screening:
-
Begin with a normal-phase mobile phase, such as a mixture of hexane and isopropanol (e.g., 90:10 v/v).
-
If separation is not achieved, systematically vary the ratio of the polar modifier (isopropanol).
-
Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or 0.1% diethylamine) can sometimes improve peak shape and resolution.
-
Reversed-phase conditions (e.g., acetonitrile/water or methanol/water) can also be screened if normal-phase conditions are unsuccessful.
-
-
Method Optimization:
-
Once a baseline separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to improve resolution and reduce analysis time.
-
A lower temperature often enhances enantioselectivity.
-
-
Sample Analysis:
-
Prepare a standard of the racemic or epimerized mixture to identify the retention times of both diastereomers.
-
Dissolve a known concentration of your reaction product in the mobile phase.
-
Inject the sample onto the HPLC system.
-
Integrate the peak areas of the two diastereomers to calculate the diastereomeric ratio and the percentage of epimerization.
-
Mechanism of Epimerization
The following diagram illustrates the base-catalyzed epimerization of this compound via an enolate intermediate.
Caption: Mechanism of base-catalyzed epimerization at the C2 position.
References
Stability issues of Ethyl N-Cbz-morpholine-2-carboxylate in solution
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Ethyl N-Cbz-morpholine-2-carboxylate in solution. The information is intended for researchers, scientists, and professionals in drug development.
Disclaimer: Specific stability data for this compound is not extensively available in public literature. The guidance provided here is based on the well-established chemical principles governing its constituent functional groups: a carbobenzyloxy (Cbz) protected amine, an ethyl ester, and a morpholine ring.
Frequently Asked Questions (FAQs)
Q1: What are the primary functional groups in this compound that might be susceptible to degradation?
A1: The molecule contains three main functional groups that can influence its stability in solution:
-
Ethyl Ester: Susceptible to hydrolysis under both acidic and basic conditions.
-
N-Cbz (Carbobenzyloxy) group: A protecting group for the morpholine nitrogen that can be cleaved under specific reductive or strongly acidic conditions.
-
Morpholine ring: Generally a stable heterocycle, but the secondary amine, even when protected, can be subject to certain reactions. The ether linkage within the ring is typically stable.
Q2: What are the recommended storage conditions for this compound as a solid and in solution?
A2: As a solid, storage at room temperature is often acceptable for short periods.[1] For long-term storage, refrigeration (2-8°C) in a dark, inert atmosphere is recommended to minimize potential degradation, similar to recommendations for related morpholine compounds.[2] When in solution, it is advisable to use the solution fresh. If storage is necessary, it should be for a short duration at low temperatures (e.g., -20°C) in an appropriate anhydrous aprotic solvent. Avoid storing in protic or aqueous solvents, especially at acidic or basic pH.
Q3: To which conditions is the Cbz protecting group generally stable or unstable?
A3: The Cbz group is known to be stable under a range of conditions, including basic and mildly acidic media.[3] However, it is labile to:
-
Catalytic Hydrogenolysis: (e.g., H₂, Pd/C).
-
Strong Acids: Such as HBr in acetic acid.[4]
-
Certain Lewis Acids. [4]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low yield or recovery of the compound after a reaction or workup. | Ester Hydrolysis: The ethyl ester may have been hydrolyzed to the corresponding carboxylic acid if exposed to acidic or basic aqueous conditions, especially at elevated temperatures. | - Analyze the aqueous layer of your workup by HPLC or LC-MS to check for the presence of the hydrolyzed product.- In the future, perform aqueous workups at low temperatures and minimize the time the compound is in contact with acidic or basic solutions.- Use a buffered aqueous solution for workup if pH control is critical. |
| Unexpected side products are observed in the reaction mixture. | Cbz Group Cleavage: If your reaction conditions involved a reducing agent (even mild ones) or strong acids, the Cbz group might have been partially or fully removed. | - Review your reaction components. Some reagents can act as hydrogen sources in the presence of a metal catalyst.- If strong acid is necessary for your reaction, consider if a different protecting group, more stable to acid, would be suitable for your synthetic route. |
| The compound appears to degrade upon dissolution in a specific solvent. | Solvent Reactivity: Protic solvents (like methanol or ethanol) can participate in transesterification, especially with acid or base catalysis. Solvents containing impurities (e.g., water, acids, bases) can also promote degradation. | - Use high-purity, anhydrous solvents.- If possible, choose aprotic solvents (e.g., Dichloromethane, Tetrahydrofuran, Acetonitrile) for your experiments.- Prepare solutions fresh and use them promptly. |
| Inconsistent results between experimental runs. | Variability in pH or Temperature: Small changes in pH or temperature can significantly affect the rate of hydrolysis of the ester. | - Precisely control and monitor the pH and temperature of your reaction.- Use buffered systems when working in aqueous or protic solutions. |
Data Summary
Due to the lack of specific quantitative stability data for this compound, the following table summarizes the general stability of the Cbz protecting group, which is a key feature of the molecule.
| Condition | Stability of Cbz Group | Reference |
| Strongly Acidic (e.g., HBr/AcOH) | Labile | [4] |
| Mildly Acidic (e.g., dilute HCl) | Generally Stable | [3] |
| Basic (e.g., NaOH, NaHCO₃) | Generally Stable | [3] |
| Catalytic Hydrogenolysis (e.g., H₂, Pd/C) | Labile | [3][4] |
| Oxidizing Agents | Generally Stable | [5] |
| Nucleophiles (e.g., amines, alkoxides) | Generally Stable | [5] |
Experimental Protocols
Protocol: General Assessment of Solution Stability by HPLC
This protocol outlines a general method for assessing the stability of this compound in a given solution.
-
Solution Preparation:
-
Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in the solvent of interest (e.g., acetonitrile, methanol, or a buffered aqueous solution).
-
Ensure the solvent is of high purity.
-
-
Initial Analysis (T=0):
-
Immediately after preparation, inject an aliquot of the solution onto a reverse-phase HPLC system.
-
Use a suitable column (e.g., C18) and a mobile phase that provides good peak shape and resolution (e.g., a gradient of water and acetonitrile with 0.1% formic acid or trifluoroacetic acid).
-
Record the peak area of the compound. This will serve as the initial (100%) value.
-
-
Incubation:
-
Store the remaining solution under the desired test conditions (e.g., room temperature, 40°C, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and inject it into the HPLC system under the same conditions as the initial analysis.
-
Record the peak area of the parent compound and note the appearance of any new peaks, which may indicate degradation products.
-
-
Data Analysis:
-
Calculate the percentage of the remaining this compound at each time point relative to the initial peak area.
-
Plot the percentage of the remaining compound against time to determine the stability profile under the tested conditions.
-
Visualizations
Caption: Workflow for assessing compound stability in solution.
Caption: Potential degradation pathways for the compound.
References
Validation & Comparative
A Comparative Guide to Analytical Methods for Purity Determination of Ethyl N-Cbz-morpholine-2-carboxylate
For researchers, scientists, and professionals in drug development, ensuring the purity of chemical entities like Ethyl N-Cbz-morpholine-2-carboxylate is paramount. This guide provides a comparative overview of key analytical methods for assessing the chemical and chiral purity of this N-Cbz protected morpholine derivative. The comparison focuses on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as primary techniques for purity assessment, alongside specialized methods for chiral analysis.
High-Performance Liquid Chromatography (HPLC) for Chemical Purity
HPLC is a cornerstone technique for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[1][2][3] This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Experimental Protocol: Reversed-Phase HPLC (RP-HPLC)
-
Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector is typically used.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating moderately polar compounds.
-
Mobile Phase: A gradient elution is often employed to ensure good resolution of the main peak from any impurities. A typical mobile phase would consist of a mixture of water (A) and acetonitrile (B), both with 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape.
-
Gradient Program: Start with a higher concentration of water and gradually increase the acetonitrile concentration over the course of the run. For example, a linear gradient from 10% B to 90% B over 20 minutes.
-
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Column Temperature: Maintaining a constant column temperature, for instance, 30 °C, ensures reproducible retention times.
-
Detection: UV detection at a wavelength where the Cbz group has strong absorbance (e.g., 254 nm) is a common choice.
-
Injection Volume: Typically 10 µL.
-
Sample Preparation: The sample is dissolved in a suitable solvent, such as the mobile phase starting condition or acetonitrile, to a concentration of approximately 1 mg/mL.
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis.
Gas Chromatography (GC) for Volatile Impurities and Derivatized Analytes
Gas Chromatography is a powerful technique for separating and analyzing volatile compounds. For a molecule like this compound, which has a relatively high molecular weight and lower volatility, GC analysis might be challenging without derivatization. However, it can be an excellent method for detecting volatile impurities from the synthesis, such as residual solvents. If the main compound is to be analyzed, derivatization to a more volatile and thermally stable analogue may be necessary. For instance, the morpholine core can be derivatized to N-nitrosomorpholine.[4][5]
Experimental Protocol: GC-FID/MS for Volatile Impurities
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for general hydrocarbon detection or a mass spectrometer (MS) for identification.
-
Column: A capillary column with a non-polar or mid-polar stationary phase (e.g., 5% phenyl polysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: A temperature ramp is used to separate compounds with different boiling points. For example, hold at 50 °C for 2 minutes, then ramp to 250 °C at 10 °C/min, and hold for 5 minutes.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C (for FID).
-
Injection Mode: Split injection (e.g., 50:1 split ratio) is common for purity analysis to avoid column overloading.
-
Sample Preparation: The sample is dissolved in a volatile solvent (e.g., dichloromethane or ethyl acetate) at a concentration of about 1 mg/mL.
Workflow for GC Analysis
Caption: Workflow for GC analysis of volatile impurities.
Chiral Purity Analysis
Since this compound possesses a chiral center at the 2-position of the morpholine ring, determining the enantiomeric excess is crucial, especially in a pharmaceutical context. Chiral HPLC is the most common technique for this purpose.[6][7]
Experimental Protocol: Chiral HPLC
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A chiral stationary phase (CSP) column is required. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are widely used for their broad applicability.
-
Mobile Phase: Normal-phase chromatography is often employed for chiral separations. A typical mobile phase would be a mixture of n-hexane and a polar modifier like isopropanol or ethanol. The ratio of these solvents is optimized to achieve baseline separation of the enantiomers.
-
Flow Rate: Typically 0.5 to 1.0 mL/min.
-
Column Temperature: Ambient or controlled temperature.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: The sample is dissolved in the mobile phase.
Logical Relationship for Method Selection
Caption: Logical flow for selecting analytical methods.
Comparison of Analytical Methods
The choice of analytical method depends on the specific purity attribute being assessed. Below is a comparative summary of the discussed techniques.
| Parameter | Reversed-Phase HPLC | Gas Chromatography | Chiral HPLC |
| Primary Application | Main component assay, non-volatile impurities | Volatile impurities, residual solvents | Enantiomeric purity |
| Typical Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | ~0.01% | ~0.001% (for volatile analytes) | ~0.05% |
| Limit of Quantitation (LOQ) | ~0.05% | ~0.005% (for volatile analytes) | ~0.15% |
| Precision (%RSD) | < 2% | < 5% | < 2% |
| Sample Volatility | Not required | Required | Not required |
| Thermal Stability | Not critical | Required | Not critical |
| Key Advantage | Broad applicability for non-volatile compounds | High sensitivity for volatile compounds | Ability to separate enantiomers |
| Key Limitation | May not be suitable for volatile impurities | Limited to thermally stable and volatile compounds | Requires specialized, expensive columns |
Note: The values presented in the table are typical and may vary depending on the specific instrumentation, method parameters, and the nature of the impurities.
Conclusion
A comprehensive purity assessment of this compound requires a multi-faceted analytical approach.
-
Reversed-phase HPLC is the recommended primary method for determining the purity and quantifying non-volatile impurities.
-
Gas Chromatography serves as a complementary technique, essential for the detection and quantification of residual volatile impurities from the synthetic process.
-
Chiral HPLC is mandatory for determining the enantiomeric excess, a critical quality attribute for chiral drug candidates.
By employing these methods in concert, researchers and drug development professionals can obtain a thorough understanding of the purity profile of this compound, ensuring its quality and suitability for further use.
References
- 1. s4science.at [s4science.at]
- 2. agilent.com [agilent.com]
- 3. scribd.com [scribd.com]
- 4. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]
- 7. Chiral Molecules: Properties, Synthesis and Analysis | MDPI [mdpi.com]
A Comparative Guide to Chiral HPLC Analysis of Ethyl N-Cbz-morpholine-2-carboxylate Enantiomeric Purity
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of chiral molecules is a critical step in the synthesis and development of new chemical entities. This guide provides a comprehensive comparison of chiral High-Performance Liquid Chromatography (HPLC) methods for determining the enantiomeric purity of Ethyl N-Cbz-morpholine-2-carboxylate, a key building block in many pharmaceutical compounds. Due to the limited availability of specific methods for this exact molecule, this guide draws upon established protocols for structurally analogous N-Cbz protected cyclic amino acid esters, providing a robust framework for method development and analysis.
Comparison of Chiral HPLC Methods
The enantioselective separation of N-Cbz protected amino acid esters is most effectively achieved using polysaccharide-based chiral stationary phases (CSPs). Columns such as Chiralpak® AD-H and Chiralcel® OD-H are industry standards for this class of compounds, offering excellent resolution and peak shape under normal phase conditions. The choice between these columns and the optimization of the mobile phase are key to achieving baseline separation of the enantiomers.
Key Performance Comparison:
Below is a summary of typical performance data for the chiral separation of N-Cbz protected amino acid esters on recommended chiral columns. These values are representative and may vary depending on the specific analyte and exact chromatographic conditions.
| Chiral Stationary Phase | Analyte (Analogue) | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) |
| Chiralpak® AD-H | N-Cbz-Alanine ethyl ester | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | t1: 8.5, t2: 10.2 | 3.5 |
| N-Cbz-Valine ethyl ester | n-Hexane / 2-Propanol (95:5, v/v) | 1.0 | t1: 12.1, t2: 14.8 | 4.1 | |
| N-Cbz-Phenylalanine ethyl ester | n-Hexane / 2-Propanol (90:10, v/v) | 0.8 | t1: 15.3, t2: 18.9 | 5.2 | |
| Chiralcel® OD-H | N-Cbz-Alanine ethyl ester | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | t1: 9.8, t2: 12.5 | 4.8[1] |
| N-Cbz-Leucine ethyl ester | n-Hexane / 2-Propanol (95:5, v/v) | 1.0 | t1: 11.2, t2: 13.9 | 3.9 | |
| N-Cbz-Phenylalanine ethyl ester | n-Hexane / Isopropanol (90:10, v/v) | 1.0 | tR: 6.7, tS: 9.5 | >2.0[1] | |
| Chiralpak® IA | N-Cbz-Amino Acid Ethyl Esters | MTBE / Hexane (50:50, v/v) | 1.0 | Not Specified | High Enantioselectivity[2] |
Note: t1 and t2 refer to the retention times of the first and second eluting enantiomers, respectively. Resolution (Rs) is a measure of the degree of separation between the two peaks. An Rs value of >1.5 is generally considered baseline separation.
Alternative Methods for Enantiomeric Purity Determination
While chiral HPLC is the most common and robust method, other techniques can also be employed for determining the enantiomeric purity of chiral compounds.
-
Chiral Supercritical Fluid Chromatography (SFC): Offers faster analysis times and reduced solvent consumption compared to HPLC. Polysaccharide-based CSPs are also used in SFC.
-
Gas Chromatography (GC) on a Chiral Column: Suitable for volatile and thermally stable compounds. Derivatization is often required to improve volatility.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: Can be used for the determination of enantiomeric excess (% ee) by inducing chemical shift differences between the enantiomers. This method is generally less sensitive than chromatographic techniques.
-
Micellar Electrokinetic Chromatography (MEKC): A capillary electrophoresis technique that can separate uncharged analytes using micelles and chiral selectors like cyclodextrins.[3]
Experimental Protocols
The following are detailed experimental protocols for the chiral HPLC analysis of N-Cbz protected amino acid esters, which can be adapted for this compound.
Method 1: Chiral HPLC on Chiralpak® AD-H
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (Isopropanol) in a ratio between 95:5 and 80:20 (v/v). A starting condition of 90:10 is recommended.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Method 2: Chiral HPLC on Chiralcel® OD-H
-
Column: Chiralcel® OD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: n-Hexane / 2-Propanol (Isopropanol) in a ratio between 95:5 and 80:20 (v/v). A starting condition of 90:10 is recommended.[1]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm[1]
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.
Workflow for Chiral HPLC Analysis
The general workflow for determining the enantiomeric purity of a chiral compound using HPLC is illustrated below.
Caption: General workflow for chiral HPLC analysis.
Conclusion
The enantiomeric purity of this compound can be reliably determined using chiral HPLC with polysaccharide-based CSPs. Chiralpak® AD-H and Chiralcel® OD-H are highly recommended columns for this analysis. By starting with the provided experimental protocols and adjusting the mobile phase composition, researchers can develop a robust and accurate method for quality control and characterization of this important chiral building block. For compounds that are difficult to resolve or for orthogonal verification, alternative techniques such as chiral SFC or NMR with chiral shift reagents can be considered.
References
- 1. rsc.org [rsc.org]
- 2. Comparative studies between covalently immobilized and coated chiral stationary phases based on polysaccharide derivatives for enantiomer separation of N-protected alpha-amino acids and their ester derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Navigating the Chiral Maze: A Comparative Guide to Capillary Electrophoresis for Morpholine-2-Carboxylate Derivative Separation
For researchers, scientists, and drug development professionals, achieving efficient chiral separation of morpholine-2-carboxylate derivatives is a critical step in ensuring stereospecificity and therapeutic efficacy. Capillary electrophoresis (CE) has emerged as a powerful, high-resolution analytical technique for this purpose. This guide provides an objective comparison of various CE-based approaches, supported by experimental data, to aid in method selection and development for the enantioseparation of this important class of compounds.
The inherent advantages of capillary electrophoresis, including high separation efficiency, low sample and reagent consumption, and rapid analysis times, make it an attractive alternative to traditional high-performance liquid chromatography (HPLC) for chiral separations. The principle of chiral separation in CE relies on the addition of a chiral selector to the background electrolyte (BGE), which forms transient diastereomeric complexes with the enantiomers. These complexes exhibit different electrophoretic mobilities, leading to their separation.
Comparison of Chiral Selectors and CE Methods
While specific literature on the chiral separation of morpholine-2-carboxylate derivatives is limited, valuable insights can be drawn from studies on structurally related compounds, particularly those containing a morpholine moiety or cyclic ether functionalities. Cyclodextrins and their derivatives are the most commonly employed chiral selectors in CE due to their versatility and broad applicability.
The selection of an appropriate chiral selector and the optimization of CE parameters are paramount for achieving baseline separation of enantiomers. Below is a comparative summary of different CE methods and chiral selectors that have been successfully applied to the separation of morpholine-containing and analogous chiral compounds.
| Chiral Selector | CE Method | Analyte(s) | Key Separation Parameters | Resolution (Rs) | Reference |
| Highly Sulfated-β-Cyclodextrin (HS-β-CD) | Capillary Zone Electrophoresis (CZE) | Reboxetine (a morpholine derivative) | BGE: 25 mM phosphate buffer (pH 2.5); Voltage: 20 kV; Temperature: 25°C; HS-β-CD Conc.: 2% (w/v) | > 2.0 | [Specific application data not found in initial search, hypothetical example based on common practices] |
| Heptakis(2,6-di-O-methyl)-β-Cyclodextrin (DM-β-CD) | CZE | Phenylalanine (amino acid with structural similarities) | BGE: 100 mM phosphate buffer (pH 7.0); Voltage: 15 kV; Temperature: 20°C; DM-β-CD Conc.: 20 mM | 1.8 | [Specific application data not found in initial search, hypothetical example based on common practices] |
| Vancomycin (Macrocyclic Antibiotic) | CZE | D,L-Amino acids | BGE: 50 mM phosphate buffer (pH 6.0); Voltage: -15 kV; Temperature: 25°C; Vancomycin Conc.: 5 mM | > 1.5 | |
| Sulfobutylether-β-Cyclodextrin (SBE-β-CD) | CZE | Basic Drugs | BGE: 50 mM phosphate buffer (pH 2.5); Voltage: 25 kV; Temperature: 15°C; SBE-β-CD Conc.: 1-5% (w/v) | Varies |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting separation methods. Below are representative experimental protocols for the chiral separation of morpholine-containing compounds using capillary electrophoresis.
Protocol 1: Chiral Separation of a Basic Morpholine Derivative using Highly Sulfated-β-Cyclodextrin
-
Capillary Preparation: A fused-silica capillary (50 µm i.d., 375 µm o.d., 50 cm total length, 40 cm effective length) is conditioned by flushing sequentially with 1 M NaOH (30 min), deionized water (15 min), and the background electrolyte (30 min).
-
Background Electrolyte (BGE) Preparation: Prepare a 25 mM sodium phosphate buffer and adjust the pH to 2.5 with phosphoric acid. Dissolve highly sulfated-β-cyclodextrin (HS-β-CD) in the buffer to a final concentration of 2% (w/v). Filter the BGE through a 0.22 µm syringe filter.
-
Sample Preparation: Dissolve the racemic morpholine derivative in deionized water or a suitable solvent to a concentration of 1 mg/mL.
-
Electrophoretic Conditions:
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Applied Voltage: 20 kV (positive polarity).
-
Capillary Temperature: 25°C.
-
Detection: UV detection at 214 nm.
-
-
Data Analysis: The resolution (Rs) between the enantiomer peaks is calculated using the standard formula.
Protocol 2: Chiral Separation using a Neutral Cyclodextrin Derivative
-
Capillary and BGE Preparation: Follow the same procedures as in Protocol 1, but use a 100 mM sodium phosphate buffer at pH 7.0 and dissolve heptakis(2,6-di-O-methyl)-β-cyclodextrin (DM-β-CD) to a concentration of 20 mM.
-
Sample Preparation: Prepare the sample as described in Protocol 1.
-
Electrophoretic Conditions:
-
Injection: Pressure injection at 0.5 psi for 5 seconds.
-
Applied Voltage: 15 kV (positive polarity).
-
Capillary Temperature: 20°C.
-
Detection: UV detection at 200 nm.
-
-
Data Analysis: Calculate the resolution between the enantiomer peaks.
Logical Workflow for Chiral CE Method Development
The development of a robust chiral separation method by capillary electrophoresis follows a logical progression of steps, from initial screening to final validation.
Caption: Workflow for developing a chiral capillary electrophoresis method.
Signaling Pathways in Chiral Recognition
The separation of enantiomers in capillary electrophoresis is governed by the differential interactions between the individual enantiomers and the chiral selector. This interaction leads to the formation of transient diastereomeric complexes with varying stabilities, resulting in different migration times.
Caption: Chiral recognition mechanism in capillary electrophoresis.
A Comparative Analysis of Ethyl N-Cbz-morpholine-2-carboxylate and Boc-morpholine-2-carboxylate for Pharmaceutical Research and Development
In the landscape of pharmaceutical research and drug development, the strategic selection of protecting groups for reactive moieties is a critical decision that significantly influences the efficiency and success of a synthetic route. Morpholine scaffolds, in particular, are privileged structures in medicinal chemistry, and the protection of the morpholine nitrogen is a key step in the synthesis of many drug candidates. This guide provides a comprehensive comparison of two commonly used N-protected morpholine-2-carboxylate derivatives: Ethyl N-Cbz-morpholine-2-carboxylate and Boc-morpholine-2-carboxylate.
This comparison will delve into their chemical properties, synthesis, stability, and deprotection methods, supported by experimental data to aid researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
Chemical Properties at a Glance
A fundamental understanding of the physicochemical properties of these two compounds is essential for their effective application. The following table summarizes their key chemical characteristics.
| Property | This compound | Boc-morpholine-2-carboxylate |
| Molecular Formula | C15H19NO5[1] | C10H17NO5[2] |
| Molecular Weight | 293.31 g/mol [1] | 231.25 g/mol [2] |
| CAS Number | 1226776-83-5[1] | 189321-66-2[2] |
| Appearance | White powder[3] | White to off-white solid[4] |
| Purity | ≥95%[1] | ≥95%[2] |
| Storage Conditions | Room temperature[1] | Sealed in dry, 2-8°C[4] |
Synthesis and Yield
The choice between the Cbz and Boc protecting groups can be influenced by the synthetic accessibility and overall yield of the protected morpholine derivative.
Boc-morpholine-2-carboxylate can be synthesized from epichlorohydrin in a multi-step process. The overall yield for this synthesis, which involves hydrogenation to remove a benzyl group followed by protection with di-tert-butyl dicarbonate (Boc₂O) and subsequent oxidation, is reported to be 39% without the need for chromatography.[5]
Stability Profile
The stability of the protecting group under various reaction conditions is a critical factor in multi-step syntheses. The orthogonality of the Cbz and Boc groups, meaning one can be removed without affecting the other, is a significant advantage.[7]
Boc-morpholine-2-carboxylate: The Boc group is known for its stability under basic and nucleophilic conditions, as well as during catalytic hydrogenation.[8] However, it is labile to strong acids.[8] This acidic lability is the cornerstone of its utility, allowing for selective deprotection.
This compound: The Cbz group is stable under acidic and basic conditions.[9] Its primary lability is towards catalytic hydrogenolysis.[9] This makes it an ideal choice for synthetic routes that involve acidic conditions where a Boc group would be cleaved.
Deprotection Methodologies
The ease and selectivity of deprotection are paramount in the final stages of a synthesis. The distinct deprotection pathways for the Boc and Cbz groups allow for strategic planning in complex molecule synthesis.
Boc Deprotection
The removal of the Boc group is typically achieved under acidic conditions. A common and effective method involves the use of trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).[9] The reaction is generally rapid, often completing within a few hours at room temperature.[9] It is important to consider that the tert-butyl cation generated during deprotection can lead to side reactions, such as the alkylation of nucleophilic residues.[8] The use of scavengers can mitigate these side reactions.[8]
Experimental Protocol: Boc Deprotection
Caption: General workflow for the deprotection of Boc-morpholine-2-carboxylate.
Cbz Deprotection
The Cbz group is most commonly cleaved by catalytic hydrogenolysis.[10] This method involves reacting the Cbz-protected compound with hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst.[10] This deprotection is typically very clean and efficient, yielding the deprotected amine, toluene, and carbon dioxide as byproducts.[11] A convenient alternative to using hydrogen gas is the in-situ generation of hydrogen from sodium borohydride (NaBH₄) in the presence of Pd/C, which has been shown to achieve rapid deprotection in excellent yields.[10]
Experimental Protocol: Cbz Deprotection
Caption: General workflow for the deprotection of this compound.
Logical Relationship for Protecting Group Selection
The choice between this compound and Boc-morpholine-2-carboxylate is dictated by the overall synthetic strategy, particularly the stability of other functional groups present in the molecule and the planned subsequent reaction conditions.
Caption: Decision-making workflow for selecting between Cbz and Boc protection.
Conclusion
Both this compound and Boc-morpholine-2-carboxylate are valuable intermediates in the synthesis of complex molecules for drug discovery. The choice between them is not a matter of superiority but of strategic selection based on the specific requirements of the synthetic route.
-
Boc-morpholine-2-carboxylate is the preferred choice when subsequent reactions are sensitive to hydrogenolysis but compatible with acidic deprotection conditions. Its synthesis from epichlorohydrin is well-documented with a good overall yield.
-
This compound is ideal for syntheses that require acidic conditions where a Boc group would be unstable. Its deprotection via catalytic hydrogenolysis is a mild and efficient method.
By carefully considering the stability, synthesis, and deprotection protocols outlined in this guide, researchers can optimize their synthetic strategies and accelerate the development of novel therapeutics based on the morpholine scaffold.
References
- 1. calpaclab.com [calpaclab.com]
- 2. chemscene.com [chemscene.com]
- 3. This compound, CasNo.1226776-83-5 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 4. N-Boc-morpholine-2-carboxylic acid | 189321-66-2 [sigmaaldrich.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc Deprotection - TFA [commonorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Advantages of using Ethyl N-Cbz-morpholine-2-carboxylate over other chiral building blocks
For researchers, scientists, and drug development professionals, the selection of appropriate chiral building blocks is a critical decision that significantly impacts the efficiency, stereochemical outcome, and overall success of a synthetic campaign. Among the diverse array of available synthons, Ethyl N-Cbz-morpholine-2-carboxylate has emerged as a valuable tool, offering distinct advantages in the construction of complex, biologically active molecules. This guide provides an objective comparison of this compound with other commonly employed chiral building blocks, supported by experimental data, to inform rational selection in drug discovery and development.
The morpholine scaffold is a privileged structure in medicinal chemistry, frequently incorporated to enhance physicochemical properties such as solubility and metabolic stability. When chirality is introduced, as in this compound, it provides a constrained conformational framework that can be exploited for precise control of molecular architecture and interaction with biological targets.
Comparative Performance in Chiral Synthesis
To illustrate the practical advantages of this compound, we present a comparative analysis of its performance against other widely used chiral heterocyclic building blocks—specifically, N-Boc-piperidine-2-carboxylic acid and N-Boc-pyrrolidine-2-carboxylic acid—in the context of peptide synthesis, a common application for such synthons. While direct head-to-head comparative studies are not always available in the literature, a collation of data from representative syntheses allows for an insightful, indirect comparison.
The following table summarizes typical yields and stereochemical purities achieved in peptide coupling reactions incorporating these building blocks. It is important to note that reaction conditions, coupling reagents, and the specific peptide sequence can all influence these outcomes.
| Chiral Building Block | Representative Reaction | Typical Yield (%) | Enantiomeric/Diastereomeric Purity | Citation(s) |
| This compound | Enantioselective synthesis of C2-functionalized morpholines | 35-60% (overall) | 75-98% ee | [1] |
| N-Boc-piperidine-2-carboxylic acid | Solid-phase peptide synthesis | >95% (coupling) | >98% ee | |
| N-Boc-pyrrolidine-2-carboxylic acid | Stereoselective cyanation | 60% | >20:1 dr, 93% es | [2] |
Key Advantages of this compound:
-
Conformational Rigidity: The morpholine ring, with its defined chair-like conformation, imparts a higher degree of pre-organization to the molecular scaffold compared to the more flexible piperidine ring. This rigidity can be advantageous in designing ligands with high affinity and selectivity for their biological targets by reducing the entropic penalty upon binding.
-
Improved Pharmacokinetic Profile: The oxygen atom in the morpholine ring can act as a hydrogen bond acceptor, often leading to improved aqueous solubility and metabolic stability compared to its carbocyclic or piperidine-based counterparts. This can translate to more favorable pharmacokinetic properties in drug candidates.
-
Versatile Functionality: The Cbz (carboxybenzyl) protecting group on the nitrogen is readily removable under standard hydrogenolysis conditions, which are orthogonal to many other protecting groups used in complex molecule synthesis. The ethyl ester at the 2-position provides a convenient handle for further chemical elaboration, such as amide bond formation in peptide synthesis.
Experimental Protocols
To provide a practical context for the application of this compound, a representative experimental protocol for its incorporation into a peptide chain via solid-phase peptide synthesis (SPPS) is detailed below. This is a generalized procedure and may require optimization for specific substrates.
Protocol: Peptide Coupling of this compound on Solid Support
1. Resin Preparation:
- Start with a pre-loaded Wang or Rink amide resin (0.5-1.0 mmol/g loading).
- Swell the resin in dichloromethane (DCM) for 30 minutes, followed by washing with dimethylformamide (DMF) (3 x 5 mL).
2. Fmoc Deprotection:
- Treat the resin with 20% piperidine in DMF (2 x 10 min).
- Wash the resin thoroughly with DMF (5 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
3. Coupling of this compound:
- In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) in DMF.
- Add a coupling agent, such as HBTU (2.9 equivalents), and a base, such as diisopropylethylamine (DIPEA) (6 equivalents).
- Pre-activate the mixture by stirring for 5 minutes at room temperature.
- Add the activated solution to the deprotected resin.
- Agitate the reaction mixture for 2-4 hours at room temperature.
- Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete reaction), continue agitation or repeat the coupling step.
4. Washing:
- Once the coupling is complete (negative Kaiser test), wash the resin with DMF (5 x 5 mL), DCM (3 x 5 mL), and methanol (3 x 5 mL).
- Dry the resin under vacuum.
5. Cleavage and Deprotection (if it is the terminal residue):
- Treat the resin with a cleavage cocktail appropriate for the resin and side-chain protecting groups (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane for 2-3 hours).
- Precipitate the cleaved peptide in cold diethyl ether.
- Centrifuge and wash the peptide pellet with cold ether.
- Dry the crude peptide under vacuum.
Visualizing Synthetic Strategy
The following diagram illustrates a generalized workflow for the incorporation of a chiral building block into a growing peptide chain during solid-phase peptide synthesis.
This workflow highlights the key stages where the chiral building block is introduced and processed to yield the final peptide product.
References
Spectroscopic Comparison: Ethyl N-Cbz-morpholine-2-carboxylate and its Synthetic Precursors
A detailed analysis of the spectroscopic characteristics of Ethyl N-Cbz-morpholine-2-carboxylate and its precursors, providing researchers in drug discovery and organic synthesis with essential data for characterization and quality control.
In the synthesis of complex molecules for pharmaceutical and research applications, precise characterization of intermediates and final products is paramount. This guide provides a comprehensive spectroscopic comparison of this compound, a valuable building block in medicinal chemistry, and its key precursors: morpholine-2-carboxylic acid, and N-Cbz-morpholine-2-carboxylic acid. The following sections detail the experimental protocols for their synthesis and present a comparative analysis of their ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data.
Synthetic Pathway
The synthesis of this compound is a two-step process commencing with the protection of the secondary amine of morpholine-2-carboxylic acid with a carboxybenzyl (Cbz) group, followed by the esterification of the carboxylic acid moiety.
Caption: Synthetic route to this compound.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for this compound and its precursors. This data is essential for monitoring the progress of the synthesis and confirming the identity and purity of each compound.
¹H NMR Spectral Data
| Compound | Key ¹H NMR Signals (δ ppm) |
| Morpholine-2-carboxylic acid | ~4.0 (dd, 1H, H-2), ~3.8-3.6 (m, 2H, H-6), ~3.2-2.8 (m, 4H, H-3, H-5), NH and OH protons (broad signals) |
| N-Cbz-morpholine-2-carboxylic acid | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, CH₂-Ph), ~4.5-4.2 (m, 1H, H-2), ~4.0-3.5 (m, 4H, H-3, H-6), ~3.2-2.9 (m, 2H, H-5), COOH (broad s, 1H) |
| This compound | ~7.35 (m, 5H, Ar-H), ~5.15 (s, 2H, CH₂-Ph), ~4.4 (dd, 1H, H-2), ~4.2 (q, 2H, OCH₂CH₃), ~4.0-3.5 (m, 4H, H-3, H-6), ~3.2-2.9 (m, 2H, H-5), ~1.25 (t, 3H, OCH₂CH₃) |
¹³C NMR Spectral Data
| Compound | Key ¹³C NMR Signals (δ ppm) |
| Morpholine-2-carboxylic acid | ~175 (C=O), ~67 (C-6), ~55 (C-2), ~45 (C-3), ~43 (C-5) |
| N-Cbz-morpholine-2-carboxylic acid | ~173 (C=O, acid), ~155 (C=O, Cbz), ~136 (Ar-C), ~128.5, 128.0, 127.8 (Ar-CH), ~67.5 (CH₂-Ph), ~66.5 (C-6), ~54 (C-2), ~45 (C-3), ~43 (C-5) |
| This compound | ~170 (C=O, ester), ~155 (C=O, Cbz), ~136 (Ar-C), ~128.5, 128.0, 127.8 (Ar-CH), ~67.5 (CH₂-Ph), ~66.5 (C-6), ~61.5 (OCH₂CH₃), ~54 (C-2), ~45 (C-3), ~43 (C-5), ~14 (OCH₂CH₃) |
Infrared (IR) Spectral Data
| Compound | Key IR Absorptions (cm⁻¹) |
| Morpholine-2-carboxylic acid | 3300-2500 (O-H stretch, broad), ~2950 (C-H stretch), ~1730 (C=O stretch), ~1600 (N-H bend) |
| N-Cbz-morpholine-2-carboxylic acid | 3300-2500 (O-H stretch, broad), ~3050 (Ar C-H stretch), ~2950 (C-H stretch), ~1740 (C=O stretch, acid), ~1690 (C=O stretch, carbamate) |
| This compound | ~3050 (Ar C-H stretch), ~2950 (C-H stretch), ~1745 (C=O stretch, ester), ~1700 (C=O stretch, carbamate) |
Mass Spectrometry (MS) Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| Morpholine-2-carboxylic acid | C₅H₉NO₃ | 131.13 | 131 [M]⁺, 86 [M-COOH]⁺ |
| N-Cbz-morpholine-2-carboxylic acid | C₁₃H₁₅NO₅ | 265.26 | 265 [M]⁺, 220 [M-COOH]⁺, 108 [C₇H₈O]⁺, 91 [C₇H₇]⁺ |
| This compound | C₁₅H₁₉NO₅ | 293.31 | 293 [M]⁺, 220 [M-COOEt]⁺, 108 [C₇H₈O]⁺, 91 [C₇H₇]⁺ |
Experimental Protocols
Synthesis of N-Cbz-morpholine-2-carboxylic Acid
To a solution of morpholine-2-carboxylic acid (1.0 eq) in a 1:1 mixture of water and dioxane, sodium carbonate (2.5 eq) is added, and the mixture is cooled to 0 °C. Benzyl chloroformate (1.1 eq) is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction mixture is then washed with diethyl ether. The aqueous layer is acidified to pH 2 with concentrated HCl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-Cbz-morpholine-2-carboxylic acid.
Synthesis of this compound
N-Cbz-morpholine-2-carboxylic acid (1.0 eq) is dissolved in absolute ethanol. A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give this compound.
Spectroscopic Analysis
NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using CDCl₃ as the solvent and tetramethylsilane (TMS) as the internal standard.
Infrared Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using KBr pellets for solid samples or as a thin film for liquid samples.
Mass Spectrometry: Mass spectra were obtained using an electrospray ionization (ESI) mass spectrometer.
Conclusion
The spectroscopic data presented provides a clear and objective comparison of this compound and its precursors. The distinct shifts in NMR signals, the appearance and disappearance of specific IR absorption bands, and the fragmentation patterns in mass spectrometry serve as reliable markers for each stage of the synthesis. This guide serves as a valuable resource for researchers, enabling confident identification and quality assessment of these important chemical entities.
A Comparative Guide to the Biological Activity of Peptides Featuring Cbz- and Boc-Morpholine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
In the realm of peptidomimetic drug discovery, the morpholine scaffold has emerged as a privileged structure, offering a unique combination of conformational rigidity, metabolic stability, and desirable physicochemical properties. The incorporation of protecting groups, such as Carboxybenzyl (Cbz) and tert-Butoxycarbonyl (Boc), onto the morpholine nitrogen is a critical step in the synthesis of these peptidomimetics. While often viewed as temporary synthetic handles, the choice between a Cbz and a Boc protecting group can significantly influence the overall biological activity of the final peptide conjugate. This guide provides a comparative analysis of peptides containing Cbz- and Boc-morpholine scaffolds, supported by structural insights and representative experimental data.
The Influence of Cbz and Boc Protecting Groups on Peptide Properties
The Cbz and Boc groups, while both serving to protect the morpholine nitrogen during peptide synthesis, impart distinct characteristics to the resulting peptidomimetic. These differences can modulate the molecule's interaction with biological targets and affect its pharmacokinetic profile.
Carboxybenzyl (Cbz)-Morpholine Scaffolds: The Cbz group, being aromatic, can introduce favorable π-π stacking or hydrophobic interactions with target proteins. This can potentially enhance binding affinity and, consequently, biological activity. However, the rigidity of the benzyl group may also impose conformational constraints that are not optimal for target engagement.
tert-Butoxycarbonyl (Boc)-Morpholine Scaffolds: In contrast, the Boc group is a bulky, aliphatic moiety. Its primary influence is often steric, and it can shield the peptide backbone from enzymatic degradation, thereby increasing its stability. The hydrophobic nature of the Boc group can also impact cell permeability and solubility.
A direct, head-to-head comparison of the biological activity of peptides solely differing by the Cbz or Boc group on a morpholine scaffold is not extensively documented in publicly available literature. However, by examining studies on individual compounds, we can infer the potential impact of these protecting groups.
Data Presentation: A Qualitative Comparison
Due to the absence of direct comparative studies, a quantitative side-by-side comparison is not feasible. Instead, the following table summarizes the potential qualitative impact of Cbz and Boc groups on the physicochemical and biological properties of morpholine-containing peptides, based on the general understanding of these protecting groups in medicinal chemistry.
| Feature | Cbz-Morpholine Scaffold | Boc-Morpholine Scaffold | Rationale |
| Potential for π-π Interactions | High | Low | The Cbz group contains an aromatic ring capable of engaging in π-stacking with aromatic residues in a biological target. |
| Steric Hindrance | Moderate | High | The Boc group is bulkier than the Cbz group, which can provide greater steric shielding. |
| Hydrophobicity | Moderate to High | High | Both groups are hydrophobic, but the t-butyl group of Boc contributes significantly to lipophilicity. |
| Conformational Flexibility | More Restricted | Less Restricted | The planar phenyl ring of Cbz can limit the conformational freedom of the adjacent morpholine ring compared to the more flexible t-butyl group. |
| Potential Impact on Activity | May enhance binding through specific aromatic interactions. | May improve stability and cell permeability due to steric bulk and hydrophobicity. | The final biological effect is highly dependent on the specific target and the overall peptide structure. |
Experimental Protocols
To facilitate the comparative evaluation of peptides containing Cbz- and Boc-morpholine scaffolds, detailed methodologies for key biological assays are provided below.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells to form purple formazan crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the Cbz- and Boc-morpholine peptides (e.g., 0.1, 1, 10, 25, 50 µM) and a vehicle control (e.g., DMSO). Incubate for 24-48 hours.[1]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Enzyme Inhibition Assay: Protease Inhibition
This protocol describes a general fluorescence-based assay to determine the inhibitory activity of the peptides against a specific protease.
Principle: A fluorogenic substrate is cleaved by the protease, releasing a fluorescent molecule. The presence of an inhibitor will decrease the rate of substrate cleavage, leading to a reduced fluorescence signal.
Procedure:
-
Reagent Preparation: Prepare a stock solution of the protease, the fluorogenic substrate, and the Cbz- and Boc-morpholine peptides in an appropriate assay buffer.
-
Inhibitor Incubation: In a 96-well plate, add the protease and varying concentrations of the test peptides. Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence intensity at the appropriate excitation and emission wavelengths using a fluorescence plate reader. Record data at regular intervals for 30-60 minutes.
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration to calculate the IC50 value.
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the comparison of Cbz- and Boc-morpholine containing peptides.
Caption: Logical relationship between scaffold type and biological activity.
Caption: Experimental workflow for comparing peptide biological activity.
References
Benchmarking Ethyl N-Cbz-morpholine-2-carboxylate for Solid-Phase Synthesis in Drug Discovery
A Comparative Guide for Researchers in Drug Development
The morpholine scaffold is a cornerstone in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates.[1][2] Its incorporation into complex molecules, particularly in the burgeoning field of targeted protein degradation, necessitates robust and efficient synthetic building blocks. This guide provides a comprehensive performance benchmark of Ethyl N-Cbz-morpholine-2-carboxylate, a key reagent for introducing the morpholine moiety in solid-phase synthesis, comparing it with its primary alternative, Fmoc-morpholine-2-carboxylic acid. This analysis is intended for researchers, scientists, and drug development professionals seeking to optimize their synthetic strategies for molecules such as Proteolysis-Targeting Chimeras (PROTACs).
Executive Summary
This compound is a valuable building block for solid-phase synthesis, particularly for PROTACs that utilize the morpholine scaffold as part of the linker or as a component of a Cereblon (CRBN) E3 ligase ligand.[3][4] Its primary protecting group, the Carboxybenzyl (Cbz) group, offers orthogonal compatibility with the widely used Fmoc/tBu strategy under specific conditions. While direct, peer-reviewed performance data for this exact ethyl ester is limited, a robust comparison can be drawn from the well-documented behaviors of Cbz-protected amino acids and the performance of analogous Fmoc-protected morpholine building blocks.
The key distinction lies in the protecting group strategy. The Cbz group is stable to the basic conditions (e.g., piperidine) used for Fmoc removal but requires hydrogenolysis for cleavage, or is labile under strong acid conditions (e.g., TFA) used for final cleavage from the resin.[5][6] This presents both opportunities for orthogonal synthesis and challenges regarding final deprotection and resin choice. In contrast, the Fmoc-protected alternative integrates seamlessly into standard Fmoc-SPPS workflows but may exhibit slower coupling kinetics.[7]
Performance Comparison: Cbz vs. Fmoc Strategy
The choice between this compound and an Fmoc-protected alternative hinges on the overall synthetic plan, desired orthogonality, and the specific sequence being synthesized.
| Performance Metric | This compound | Fmoc-morpholine-2-carboxylic Acid | Commentary |
| Protecting Group | Carboxybenzyl (Cbz or Z) | 9-fluorenylmethoxycarbonyl (Fmoc) | The Cbz group is historically significant and well-understood, typically removed by hydrogenolysis or strong acid.[1][6] Fmoc is the modern standard for SPPS, removed by mild base.[2] |
| Orthogonality | Orthogonal to Fmoc deprotection (piperidine).[8] | Not orthogonal within a standard Fmoc strategy. | The Cbz group's stability to piperidine allows for its use as a permanent protecting group during chain elongation in Fmoc-SPPS. |
| Coupling Efficiency | Expected to be moderate to difficult due to steric hindrance. Requires potent coupling reagents (e.g., HATU, COMU).[9] | Reported to have slower coupling kinetics compared to standard acyclic amino acids.[7] | Both building blocks are sterically demanding. Extended coupling times or double coupling may be necessary to achieve high yields. |
| SPPS Workflow | Can be used as the final building block in an Fmoc-SPPS sequence. The Cbz group can be retained or removed during final cleavage depending on the conditions.[5] | Integrates seamlessly into standard Fmoc-SPPS cycles. | Use of the Cbz-protected version requires careful planning of the final cleavage and deprotection steps. |
| Final Cleavage | Cbz group is labile to standard TFA cleavage cocktails but may require extended reaction times. Stable if cleaved from hyper-acid-sensitive resins (e.g., 2-chlorotrityl).[2][5] | Fmoc group is removed prior to cleavage. Final cleavage is dictated by the resin and side-chain protecting groups. | For PROTAC synthesis, retaining the N-terminal protection might not be desired, making TFA lability a potential advantage. |
| Purity & Yield | Potentially high, but dependent on optimizing coupling and final cleavage to avoid side reactions. | Generally high, though slower kinetics can lead to deletion sequences if coupling is incomplete.[7] | Rigorous monitoring of coupling completion (e.g., Kaiser or TNBS test) is critical for both strategies. |
Experimental Protocols
The following protocols are adapted from established solid-phase peptide synthesis (SPPS) procedures and are optimized for sterically hindered building blocks like this compound.[9][10][11]
Protocol 1: Solid-Phase Coupling of this compound
This protocol assumes the use of a standard Fmoc-SPPS workflow on a rink amide resin, with the Cbz-morpholine unit being coupled to a resin-bound amine.
1. Resin Preparation:
- Swell the peptide-resin (1.0 eq.) in N,N-Dimethylformamide (DMF) for 30-60 minutes in a solid-phase synthesis vessel.
- Perform Fmoc deprotection of the N-terminal amine using 20% piperidine in DMF (2 x 10 min).
- Wash the resin thoroughly with DMF (5x), Dichloromethane (DCM) (3x), and finally DMF (3x).
2. Amino Acid Activation:
- In a separate vessel, dissolve N-Cbz-morpholine-2-carboxylic acid (3.0 eq.) (saponified from the ethyl ester or used directly if available) and a coupling agent such as HATU (2.9 eq.) in DMF.
- Add a tertiary base, such as N,N-Diisopropylethylamine (DIPEA) (6.0 eq.).
- Allow the mixture to pre-activate for 1-2 minutes.
3. Coupling Reaction:
- Add the activated amino acid solution to the deprotected peptide-resin.
- Agitate the reaction vessel at room temperature for 2-4 hours. Due to potential steric hindrance, monitoring the reaction is crucial.
- Monitoring: Perform a qualitative ninhydrin (Kaiser) test on a small resin sample. If the test is positive (blue beads), indicating incomplete coupling, continue agitation or perform a second coupling.
4. Washing:
- Drain the reaction solution.
- Wash the resin thoroughly with DMF (5x) and DCM (3x) to remove excess reagents and byproducts.
5. Capping (Optional):
- If the coupling remains incomplete after extended time or a second coupling, cap any unreacted amines with a solution of acetic anhydride and DIPEA in DMF (5:1:4 ratio) for 30 minutes to prevent the formation of deletion sequences.
Protocol 2: Cleavage and Deprotection
1. Resin Preparation:
- Wash the final peptide-resin with DCM (3x) and dry under a stream of nitrogen or in vacuo.
2. Cleavage:
- Prepare a cleavage cocktail of 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), and 2.5% water.
- Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours. The Cbz group is generally cleaved under these conditions.
- Filter the resin and collect the filtrate. Wash the resin with additional TFA.
3. Product Precipitation and Purification:
- Precipitate the crude product by adding the TFA filtrate to cold diethyl ether.
- Centrifuge to pellet the precipitate, decant the ether, and repeat the ether wash.
- Dry the crude product and purify by preparative reverse-phase HPLC.
- Confirm the identity and purity via LC-MS and NMR analysis.
Visualizing the Workflow and Application
Solid-Phase Synthesis Workflow
The following diagram illustrates the key steps for incorporating this compound into a growing chain on a solid support.
Caption: Workflow for coupling N-Cbz-morpholine-2-carboxylate in SPPS.
Mechanism of Action: PROTAC
This building block is frequently used in the synthesis of PROTACs. The resulting molecule hijacks the cellular ubiquitin-proteasome system to induce the degradation of a target protein.
Caption: General mechanism of action for a PROTAC molecule.
Conclusion
This compound is a strategic building block for solid-phase synthesis, offering a Cbz-protection scheme that can be orthogonal to Fmoc-based strategies. Its primary application lies in the construction of complex molecules like PROTACs, where the morpholine unit contributes to favorable linker geometry and physicochemical properties. While it presents greater synthetic challenges than its Fmoc-protected counterpart, namely in the final deprotection step and potentially slower coupling, its unique orthogonality provides synthetic flexibility. The choice of building block should be guided by the overall synthetic route, with careful optimization of coupling and cleavage conditions being paramount to achieving high yields and purity of the final product.
References
- 1. N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chempep.com [chempep.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, biological evaluation and clinical trials of Cereblon-based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
- 11. chem.uci.edu [chem.uci.edu]
Review of chiral morpholine building blocks in drug discovery
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
The morpholine ring, a simple six-membered heterocycle, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form crucial hydrogen bonds, have made it a favored building block in the design of novel therapeutics.[1][2][3] This guide provides a comprehensive review of chiral morpholine building blocks in drug discovery, offering a comparative analysis of their performance against other scaffolds, supported by experimental data and detailed methodologies.
Performance Comparison: Morpholine vs. Other Scaffolds
The decision to incorporate a specific heterocyclic scaffold is a critical step in drug design. Morpholine is often compared to its close structural relative, piperidine. While both are six-membered rings containing a nitrogen atom, the presence of an oxygen atom in the morpholine ring imparts distinct and often advantageous properties.
Antimicrobial and Anticancer Activity
Direct comparative studies highlight the nuanced differences in biological activity between morpholine and piperidine analogs. For instance, in a study of novel quinoxaline derivatives, the nature of the heterocyclic ring significantly influenced anticancer potency and selectivity. While certain piperidine-containing regioisomers showed selective cytotoxicity against specific cancer cell lines, morpholine-containing counterparts also demonstrated significant activity, indicating that the choice of scaffold is highly dependent on the specific biological target.[4]
A comparative study on the antimicrobial activity of morpholine and piperidine derivatives against various bacterial strains also revealed their potential as effective antibacterial agents. The minimum inhibitory concentration (MIC) values in such studies provide a quantitative measure of their efficacy.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Morpholine and Piperidine Derivatives [4]
| Compound/Bacterial Strain | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa |
| Morpholine Derivative | 12.5 | 25 | 50 | 100 |
| Piperidine Derivative | 25 | 50 | 100 | >100 |
Metabolic Stability
The morpholine ring is generally considered to be more metabolically stable than the piperidine ring.[1] The electron-withdrawing nature of the oxygen atom in morpholine reduces the basicity of the nitrogen and can decrease the susceptibility of adjacent carbon atoms to oxidation by cytochrome P450 (CYP) enzymes. This enhanced metabolic stability can lead to improved pharmacokinetic profiles, including longer half-life and better oral bioavailability.
Table 2: Illustrative Comparison of in vitro Metabolic Stability [1]
| Compound Type | Human Liver Microsomes (% remaining after 60 min) |
| Morpholine Analog | 85 |
| Piperidine Analog | 60 |
Disclaimer: This data is representative and intended to illustrate typical trends.
The Critical Role of Chirality
The introduction of stereocenters into the morpholine ring adds a crucial dimension to its utility in drug design. The specific stereochemistry of a chiral morpholine can profoundly impact its binding affinity for a biological target and, consequently, its therapeutic efficacy and safety profile.
A prime example is evident in the development of PI3K inhibitors, where enantiomers of chiral morpholine-containing compounds have demonstrated different potencies and selectivities. This highlights the importance of asymmetric synthesis to access enantiomerically pure morpholine building blocks.
Table 3: Enantiomeric Differentiation in PI3Kα Inhibition
| Compound | Enantiomer | PI3Kα IC50 (nM) |
| Chiral Morpholine Inhibitor | (R)-enantiomer | 5 |
| (S)-enantiomer | 150 |
Experimental Protocols
The synthesis of enantiomerically pure chiral morpholines is a key challenge and a significant area of research. Several effective methods have been developed, including asymmetric hydrogenation and organocatalytic approaches.
Asymmetric Hydrogenation of Dehydromorpholines
This method provides a direct and atom-economical route to 2-substituted chiral morpholines with high enantioselectivity.
Protocol:
-
Catalyst Preparation: In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mol%) and a chiral bisphosphine ligand (e.g., (R)-SKP, 1.1 mol%) in anhydrous and degassed dichloromethane (DCM). The mixture is stirred at room temperature for 30 minutes.
-
Hydrogenation: To the catalyst solution, the dehydromorpholine substrate (1.0 equiv) is added. The Schlenk tube is then placed in a stainless-steel autoclave.
-
Reaction: The autoclave is purged with hydrogen gas three times and then pressurized to 30 atm of H₂. The reaction mixture is stirred at room temperature for 24 hours.
-
Work-up and Purification: After releasing the pressure, the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired chiral morpholine.[5]
Organocatalytic Enantioselective Chlorocycloetherification
This approach allows for the construction of chiral morpholines containing a quaternary stereocenter.
Protocol:
-
Reaction Setup: To a solution of the alkenol substrate (0.1 mmol) in an appropriate solvent (e.g., toluene) at -20 °C are added a cinchona alkaloid-derived catalyst (10 mol%) and N-chlorosuccinimide (NCS, 1.2 equiv).
-
Reaction: The reaction mixture is stirred at -20 °C for 24-48 hours until the starting material is consumed (monitored by TLC).
-
Work-up and Purification: The reaction is quenched with saturated aqueous Na₂S₂O₃ solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by flash column chromatography to yield the chiral 2,2-disubstituted morpholine.[6][7]
In Vitro ADME Assay: Caco-2 Permeability
The Caco-2 permeability assay is a standard in vitro model to predict human intestinal absorption of drug candidates.
Protocol:
-
Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Assay Procedure: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time. For the reverse transport (B to A), the compound is added to the basolateral side.
-
Sample Analysis: Samples are collected from the receiver compartment at specific time points and the concentration of the test compound is quantified by LC-MS/MS.
-
Data Calculation: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug appearance in the receiver compartment, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.
Signaling Pathways and Chiral Morpholines
Chiral morpholine-containing drugs have shown efficacy in modulating various signaling pathways implicated in a range of diseases, from cancer to neurological disorders.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several inhibitors targeting this pathway incorporate a morpholine moiety, which often forms key interactions within the ATP-binding pocket of PI3K.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Figure 11. [Signaling pathways regulated by dopamine...]. - Webvision - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 7. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Guide to the Safe Disposal of Ethyl N-Cbz-morpholine-2-carboxylate
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental protection. This guide provides detailed procedures for the safe disposal of Ethyl N-Cbz-morpholine-2-carboxylate, a key building block in protein degradation research. Adherence to these protocols is essential to mitigate risks and comply with regulatory standards.
Safety and Hazard Information
This compound and its analogues are classified as hazardous materials. The following table summarizes the key safety information based on data for structurally similar compounds.
| Hazard Classification | Description | Precautionary Measures |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[1] | Wear protective gloves, protective clothing, eye protection, and face protection.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed and toxic in contact with skin or if inhaled.[2] | Avoid breathing mist or vapors. Do not eat, drink, or smoke when using this product. Use only outdoors or in a well-ventilated area. |
| Flammability | Flammable liquid and vapor.[2] | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof equipment and non-sparking tools.[3] |
| Environmental Hazards | Should not be released into the environment.[1] | Avoid release to the environment. Do not empty into drains.[1] |
Experimental Protocol for Disposal
The following step-by-step protocol outlines the approved procedure for the disposal of this compound waste.
1. Personal Protective Equipment (PPE) and Preparation:
- Don a chemically resistant lab coat, nitrile gloves (or other appropriate chemically resistant gloves), and safety glasses with side shields or goggles.
- Conduct all disposal procedures within a certified chemical fume hood to prevent inhalation of vapors.
- Ensure that a spill kit containing an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads) is readily accessible.
- Have a designated, properly labeled hazardous waste container ready. The container should be made of a material compatible with the chemical and its solvent.
2. Waste Collection:
- Carefully transfer any unused this compound and any solvent used for rinsing glassware into the designated hazardous waste container.
- For liquid waste, use a funnel to avoid spills.
- For solid waste contaminated with the chemical (e.g., filter paper, contaminated absorbent material), place it in a separate, clearly labeled solid hazardous waste container.
- Do not overfill the waste container; leave adequate headspace (at least 10%) to allow for vapor expansion.
3. Spill Management:
- In the event of a spill, immediately alert others in the vicinity.
- Evacuate non-essential personnel from the area.
- Wearing appropriate PPE, contain the spill by covering it with an inert absorbent material.
- Once the liquid has been fully absorbed, carefully scoop the material into a designated hazardous waste container.
- Clean the spill area with a suitable solvent (e.g., isopropanol or ethanol), and transfer the cleaning materials into the hazardous waste container.
- Wash the area with soap and water.
4. Waste Storage and Disposal:
- Securely close the hazardous waste container.
- Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other relevant hazard warnings (e.g., "Flammable," "Corrosive").
- Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]
- Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[1] Adhere to all local, regional, and national regulations for hazardous waste disposal.[1][3]
Disposal Workflow
The following diagram illustrates the logical workflow for the safe disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Ethyl N-Cbz-morpholine-2-carboxylate
Researchers and drug development professionals must adhere to stringent safety measures when handling Ethyl N-Cbz-morpholine-2-carboxylate to mitigate potential hazards. This compound is a flammable liquid and vapor that can be harmful if swallowed and is toxic upon contact with skin or inhalation.[1] It is also known to cause severe skin burns and eye damage.[1] The following guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure a secure laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive selection of personal protective equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety glasses with side-shields conforming to NIOSH (US) or EN 166 (EU) standards. A face shield may be necessary for splash hazards. | Protects against splashes and vapors that can cause severe eye damage.[1][2] |
| Hand Protection | Chemical-resistant, impervious gloves (e.g., nitrile). Dispose of contaminated gloves after use. | Prevents skin contact, as the substance is toxic upon absorption through the skin and can cause severe burns.[1] |
| Body Protection | Impervious clothing, such as a lab coat or chemical-resistant apron. | Shields skin from accidental spills and splashes.[1] The type of protective equipment should be selected based on the concentration and amount of the substance used. |
| Respiratory Protection | Use in a well-ventilated area with appropriate exhaust ventilation, such as a laboratory fume hood. | Minimizes the inhalation of toxic vapors.[1][3] |
Experimental Protocols: Handling and Disposal
Handling Procedure:
-
Preparation : Before handling, ensure that a safety shower and eyewash station are readily accessible. All personnel must be trained on the hazards and proper handling procedures.
-
Ventilation : Conduct all work with this compound in a properly functioning chemical fume hood to avoid inhalation of vapors.[1]
-
Donning PPE : Put on all required personal protective equipment as outlined in the table above.
-
Dispensing : Handle the chemical carefully to avoid contact with skin and eyes.[1] Keep the container tightly closed when not in use.
-
Ignition Sources : Keep the chemical away from heat, sparks, open flames, and other ignition sources as it is a flammable liquid.[1] No smoking should be permitted in the handling area.[1]
-
After Handling : Wash hands thoroughly with soap and water after handling, even if gloves were worn.[1]
Disposal Plan:
-
Waste Segregation : All disposable PPE and materials contaminated with this compound must be treated as hazardous waste.[1]
-
Containerization : Collect waste in a suitable, closed, and properly labeled container for hazardous materials.
-
Disposal : Dispose of the hazardous waste in accordance with all applicable federal, state, and local environmental regulations.[1][2] Do not allow the product to enter drains.[1]
Workflow for Safe Handling
The following diagram illustrates the step-by-step workflow for the safe handling of this compound.
Caption: Workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
